molecular formula C26H25N5O B15583214 UCB-9260

UCB-9260

Número de catálogo: B15583214
Peso molecular: 423.5 g/mol
Clave InChI: RZGFWGNCSYUEPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UCB-9260 is a useful research compound. Its molecular formula is C26H25N5O and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]-6-(1-methylpyrazol-4-yl)benzimidazol-2-yl]-pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O/c1-17-4-5-18(2)21(12-17)16-31-24-13-20(22-14-28-30(3)15-22)6-7-23(24)29-26(31)25(32)19-8-10-27-11-9-19/h4-15,25,32H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGFWGNCSYUEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=CC(=C3)C4=CN(N=C4)C)N=C2C(C5=CC=NC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

UCB-9260: An In-Depth Technical Guide to a Novel Allosteric Modulator of Tumor Necrosis Factor-Alpha (TNF-α)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor Necrosis Factor-alpha (TNF-α) is a well-established, potent pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic therapies targeting TNF-α have revolutionized treatment paradigms, the development of orally bioavailable small molecule inhibitors has been a significant challenge. This technical guide provides a comprehensive overview of UCB-9260, a novel, orally active small molecule that functions as an allosteric modulator of TNF-α. This compound employs a unique mechanism of action, stabilizing an asymmetric and signaling-incompetent conformation of the TNF-α trimer, thereby preventing its productive interaction with the TNF receptor 1 (TNFR1) and inhibiting downstream inflammatory signaling. This document details the quantitative data supporting its activity, provides in-depth experimental protocols for its evaluation, and visualizes the key pathways and workflows.

Mechanism of Action: Allosteric Modulation of TNF-α

Unlike traditional monoclonal antibodies that sterically hinder the TNF-α binding site, this compound operates through a distinct allosteric mechanism. It binds to a cryptic pocket within the core of the soluble TNF-α homotrimer.[1] This binding event induces and stabilizes a distorted, asymmetric conformation of the trimer.[2][3][4]

The functional consequence of this conformational change is the prevention of productive signaling. A symmetrical TNF-α trimer is necessary to engage and activate three TNFR1 molecules, a prerequisite for robust downstream signaling. By stabilizing an asymmetric state, this compound effectively prevents the binding of the third TNFR1 molecule, leading to an incompetent signaling complex and subsequent inhibition of the NF-κB pathway.[2]

cluster_0 Standard TNF-α Signaling cluster_1 This compound Mediated Inhibition TNF_trimer Symmetrical TNF-α Trimer TNFR1_complex TNFR1 Trimerization & Activation TNF_trimer->TNFR1_complex Binds to 3 TNFR1 molecules IKK IKK Complex Activation TNFR1_complex->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression UCB9260 This compound Asymmetric_TNF Asymmetrical TNF-α Trimer UCB9260->Asymmetric_TNF Binds to TNF-α trimer Incompetent_complex Incompetent Signaling Complex Asymmetric_TNF->Incompetent_complex Binds only 2 TNFR1 molecules Blocked_signal Downstream Signaling Blocked Incompetent_complex->Blocked_signal

Caption: TNF-α Signaling and this compound Inhibition Pathway. (Max Width: 760px)

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound
ParameterValueSpeciesAssayReference(s)
TNF Binding Affinity (Kd)13 nMHumanCell-free assay[3][5][6]
NF-κB Inhibition (IC50)202 nMHumanHEK-293 cells (TNF-stimulated)[3][5][6][7]
Cytotoxicity Inhibition (IC50)116 nMHuman TNFL929 cells[3]
Cytotoxicity Inhibition (IC50)120 nMMouse TNFL929 cells[3]
Table 2: In Vivo Efficacy of this compound
ModelDosingEffectReference(s)
Collagen Antibody-Induced Arthritis (CAIA) in mice150 mg/kg, p.o., twice dailySignificant reduction in clinical arthritis score[2]
TNF-induced Neutrophil Recruitment in mice10-300 mg/kg, p.o.Dose-dependent inhibition of neutrophil recruitment[2][8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

TNF-α Induced NF-κB Reporter Gene Assay

This assay quantifies the inhibitory effect of this compound on the TNF-α signaling pathway in a cellular context.

Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.

Materials:

  • HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant human TNF-α.

  • This compound stock solution in DMSO.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density of 30,000 cells/well. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

  • Cell Treatment: Remove the culture medium and add the prepared compound dilutions to the cells. Incubate for 1 hour.

  • TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 6 hours to allow for luciferase gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

start Start seed_cells Seed HEK-293 NF-κB reporter cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound incubate_overnight->prepare_compounds treat_cells Treat cells with compound dilutions (1 hr) prepare_compounds->treat_cells stimulate_tnf Stimulate with TNF-α (10 pM) treat_cells->stimulate_tnf incubate_6hr Incubate for 6 hours stimulate_tnf->incubate_6hr luciferase_assay Perform Luciferase Assay incubate_6hr->luciferase_assay data_analysis Analyze data and determine IC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for the NF-κB Reporter Gene Assay. (Max Width: 760px)
TNF-α Dependent L929 Cytotoxicity Assay

This assay assesses the ability of this compound to protect cells from TNF-α-induced apoptosis.

Objective: To measure the dose-dependent inhibition of TNF-α-mediated cytotoxicity by this compound.

Materials:

  • L929 mouse fibrosarcoma cells.

  • Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% horse serum).

  • Recombinant human or mouse TNF-α.

  • Actinomycin (B1170597) D.

  • This compound stock solution in DMSO.

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®).

  • 96-well cell culture plates.

  • Spectrophotometer or luminometer.

Procedure:

  • Cell Seeding: Plate L929 cells in 96-well plates and culture overnight.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Cell Treatment: Pre-treat the cells with the serial dilutions of this compound.

  • Induction of Cytotoxicity: Add TNF-α and a sensitizing agent, actinomycin D (e.g., 1 µg/mL), to the wells.[10]

  • Incubation: Incubate the plates for 18-24 hours.

  • Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo® according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of protection for each concentration of this compound relative to the TNF-α treated control. Determine the IC50 value.

start Start plate_cells Plate L929 cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound incubate_overnight->prepare_compounds treat_cells Pre-treat cells with compound dilutions prepare_compounds->treat_cells induce_cytotoxicity Add TNF-α and Actinomycin D treat_cells->induce_cytotoxicity incubate_24hr Incubate for 18-24 hours induce_cytotoxicity->incubate_24hr viability_assay Assess cell viability (MTT or CellTiter-Glo®) incubate_24hr->viability_assay data_analysis Analyze data and determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for the L929 Cytotoxicity Assay. (Max Width: 760px)
In Vivo TNF-α-Induced Neutrophil Recruitment in Mice

This model evaluates the in vivo anti-inflammatory efficacy of this compound.

Objective: To assess the dose-dependent inhibition of TNF-α-induced neutrophil recruitment to the peritoneal cavity by this compound.

Animal Model: Male BALB/c mice.[8]

Procedure:

  • Compound Administration: Administer this compound orally at various doses (e.g., 10, 30, 100, 300 mg/kg).[2]

  • Inflammatory Challenge: After a pre-treatment period, challenge the mice with an intraperitoneal (IP) injection of recombinant human or mouse TNF-α.[8]

  • Peritoneal Lavage: At a specified time point post-challenge (e.g., 4-6 hours), euthanize the mice and wash the peritoneal cavity with buffered saline to collect the recruited immune cells.

  • Cell Counting: Determine the total number of cells in the peritoneal lavage fluid. Perform differential cell counts using flow cytometry with specific markers for neutrophils (e.g., CD45+GR1+).[11]

  • Data Analysis: Calculate the percentage inhibition of neutrophil recruitment for each treatment group relative to the vehicle-treated control group.

start Start administer_compound Oral administration of this compound to mice start->administer_compound tnf_challenge Intraperitoneal injection of TNF-α administer_compound->tnf_challenge peritoneal_lavage Perform peritoneal lavage after 4-6 hours tnf_challenge->peritoneal_lavage cell_counting Count neutrophils (Flow Cytometry) peritoneal_lavage->cell_counting data_analysis Analyze data for inhibition of recruitment cell_counting->data_analysis end End data_analysis->end

References

In-Depth Technical Guide: The Binding Affinity and Mechanism of Action of UCB-9260 on Human Tumor Necrosis Factor (TNF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and inhibitory mechanism of UCB-9260, a small molecule inhibitor of human Tumor Necrosis Factor (TNF). The document details the quantitative binding affinity, the experimental protocols used for its determination, and the molecular mechanism of action involving the stabilization of an asymmetric TNF trimer.

Quantitative Binding Affinity and Functional Inhibition

This compound is an orally active compound that modulates TNF signaling. Its binding affinity and functional inhibition have been characterized by several key quantitative metrics, which are summarized in the table below.

ParameterValueDescriptionSpecies
Binding Affinity (Kd) 13 nM[1][2][3]Dissociation constant, indicating the strength of binding between this compound and TNF. A lower value signifies a stronger interaction.Human
NF-κB Inhibition (IC50) 202 nM[1][2][]Half-maximal inhibitory concentration against TNF-stimulated Nuclear Factor-kappa B (NF-κB) activity in a HEK-293 cell-based reporter gene assay.Human
TNF-dependent Cytotoxicity Inhibition (IC50) 116 nM[2][5]Half-maximal inhibitory concentration in a mouse L929 cell TNF-dependent cytotoxicity assay.Human TNF
TNF-dependent Cytotoxicity Inhibition (IC50) 120 nM[2][5]Half-maximal inhibitory concentration in a mouse L929 cell TNF-dependent cytotoxicity assay.Mouse TNF

Mechanism of Action

This compound inhibits TNF signaling through a novel mechanism. Instead of directly blocking the receptor-binding site, it stabilizes an asymmetric conformation of the soluble TNF trimer.[1][2][5][6] This distortion of the trimer's structure is thought to interfere with its ability to effectively engage and activate its receptors, TNFR1 and TNFR2, thereby inhibiting downstream signaling pathways.[][6] Specifically, the this compound-bound asymmetric TNF trimer is capable of binding to only two TNFR1 molecules, which is insufficient to trigger a productive signaling cascade.[][7]

Experimental Protocols

The primary method used to determine the binding kinetics of this compound to TNF is Surface Plasmon Resonance (SPR) .[5][8]

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a real-time, label-free optical technique for monitoring biomolecular interactions. The general workflow for assessing the binding of a small molecule like this compound to a protein such as TNF is as follows:

  • Immobilization: Recombinant human TNF is immobilized on the surface of a sensor chip.

  • Interaction: A solution containing this compound is flowed over the sensor surface. The binding of this compound to the immobilized TNF causes a change in the refractive index at the surface, which is detected by the SPR instrument and recorded in a sensorgram.

  • Kinetic Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by analyzing the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of k_off to k_on.

A detailed, step-by-step protocol for a typical SPR experiment is outlined below.

Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl)

  • Recombinant human TNF

  • This compound

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Surface Preparation: The sensor chip surface is activated using a mixture of NHS and EDC.

  • Ligand Immobilization: A solution of human TNF in the immobilization buffer is injected over the activated surface. The protein covalently binds to the chip surface via amine coupling.

  • Deactivation: Any remaining active esters on the surface are deactivated by injecting ethanolamine-HCl.

  • Analyte Injection: A series of concentrations of this compound in running buffer are injected over the immobilized TNF surface.

  • Data Collection: The association and dissociation phases are monitored in real-time.

  • Regeneration: The sensor surface is regenerated by injecting a pulse of the regeneration solution to remove bound this compound, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off, and Kd).

Visualizations

TNF Signaling Pathway

The following diagram illustrates the canonical TNF signaling pathway leading to the activation of NF-κB and MAPK pathways, which are inhibited by this compound.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFα Trimer TNFα Trimer TNFR1 TNFR1 TNFα Trimer->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK Complex IKK Complex TRAF2->IKK Complex MAPK Cascade MAPK Cascade TRAF2->MAPK Cascade RIP1->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Release Gene Transcription Gene Transcription NF-κB->Gene Transcription Nuclear Translocation MAPK Cascade->Gene Transcription

Caption: Canonical TNFα signaling through TNFR1 leading to gene transcription.

Experimental Workflow for SPR

The diagram below outlines the key steps in determining the binding affinity of this compound to TNF using Surface Plasmon Resonance.

SPR_Workflow Start Start Activate Sensor Chip Activate Sensor Chip Start->Activate Sensor Chip Immobilize Human TNF Immobilize Human TNF Activate Sensor Chip->Immobilize Human TNF Deactivate Surface Deactivate Surface Immobilize Human TNF->Deactivate Surface Inject this compound Inject this compound Deactivate Surface->Inject this compound Measure Association Measure Association Inject this compound->Measure Association Inject Running Buffer Inject Running Buffer Measure Association->Inject Running Buffer Measure Dissociation Measure Dissociation Inject Running Buffer->Measure Dissociation Regenerate Surface Regenerate Surface Measure Dissociation->Regenerate Surface Analyze Data Analyze Data Regenerate Surface->Analyze Data End End Analyze Data->End

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical flow of how this compound inhibits TNF signaling.

MoA_Logic This compound This compound TNF Trimer TNF Trimer This compound->TNF Trimer Binds to Asymmetric TNF Trimer Asymmetric TNF Trimer TNF Trimer->Asymmetric TNF Trimer Stabilizes Reduced TNFR1 Binding Reduced TNFR1 Binding Asymmetric TNF Trimer->Reduced TNFR1 Binding Leads to Inhibition of Downstream Signaling Inhibition of Downstream Signaling Reduced TNFR1 Binding->Inhibition of Downstream Signaling Results in Therapeutic Effect Therapeutic Effect Inhibition of Downstream Signaling->Therapeutic Effect Causes

Caption: Mechanism of action of this compound on TNF.

References

UCB-9260: A Novel Modulator of the TNF-TNFR1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to UCB-9260, a novel small molecule inhibitor of the Tumor Necrosis Factor (TNF)-alpha signaling pathway. This compound represents a promising orally active therapeutic candidate for TNF-driven autoimmune diseases.

Core Mechanism of Action

This compound inhibits TNF signaling through a unique allosteric mechanism. Unlike biologic drugs that block the TNF-TNFR1 interaction directly, this compound binds to a cryptic pocket within the soluble TNF trimer.[1] This binding event stabilizes a naturally occurring, asymmetric, and distorted conformation of the TNF trimer.[2][3][] This structural alteration impairs the ability of the TNF trimer to productively engage with its receptor, TNFR1. Specifically, the stabilized asymmetric TNF trimer is only capable of binding to two TNFR1 molecules, instead of the three required to initiate a robust downstream signaling cascade.[2][][5] This incomplete receptor engagement leads to an incompetent signaling complex, thereby inhibiting the pro-inflammatory effects of TNF.[]

Below is a diagram illustrating the modulation of the TNF-TNFR1 signaling pathway by this compound.

TNF_Signaling_Pathway cluster_intracellular Intracellular Space TNF Symmetric TNF Trimer AsyncTNF Asymmetric TNF Trimer TNF->AsyncTNF TNFR1 TNFR1 TNF->TNFR1 Binds 3 TNFR1s UCB9260 This compound UCB9260->TNF Stabilizes TNFR1_dimer TNFR1 Dimer AsyncTNF->TNFR1_dimer Binds only 2 TNFR1s TRADD TRADD TNFR1_dimer->TRADD Recruitment Blocked TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK IKK Complex TRAF2->IKK RIPK1->IKK NFkB_inactive IκB-NF-κB IKK->NFkB_inactive Phosphorylates IκB NFkB_active NF-κB NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: this compound's effect on the TNF-TNFR1 signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in modulating TNF signaling.

Table 1: In Vitro Activity of this compound
ParameterValueSpeciesAssay SystemReference
TNF Binding Affinity (Kd)13 nMHumanCell-free assay[5][6][7]
NF-κB Inhibition (IC50)202 nMHumanTNF-stimulated HEK-293 cells[][6][7]
Cytotoxicity Inhibition (IC50)116 nMHuman TNFL929 cells[1][7][8]
Cytotoxicity Inhibition (IC50)120 nMMouse TNFL929 cells[1][7][8]
Table 2: In Vivo Efficacy of this compound
ModelDosing RegimenKey EffectReference
Collagen Antibody-Induced Arthritis (CAIA) in mice150 mg/kg, p.o., twice dailySignificant reduction in clinical arthritis score[1][7][9]
TNF-induced Neutrophil Recruitment in mice10-300 mg/kg, p.o.Dose-dependent inhibition of neutrophil recruitment[1][7][9]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

TNF-α Induced NF-κB Reporter Gene Assay

This assay is fundamental for quantifying the inhibitory effect of compounds on the TNF-α signaling pathway.

Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.

Materials:

  • HEK-293 cells stably expressing an NF-κB-driven luciferase or alkaline phosphatase reporter gene.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Recombinant human TNF-α.

  • This compound.

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferase substrate, pNPP).

  • Microplate reader.

Workflow Diagram:

NFkB_Assay_Workflow start Start seed Seed HEK-293 NF-κB reporter cells in a 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 prepare Prepare serial dilutions of this compound incubate1->prepare treat Treat cells with This compound dilutions prepare->treat incubate2 Incubate for 1 hour treat->incubate2 stimulate Stimulate with 10 pM TNF-α incubate2->stimulate incubate3 Incubate for 6 hours stimulate->incubate3 lyse Lyse cells and add reporter substrate incubate3->lyse read Measure luminescence/ absorbance lyse->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the NF-κB reporter gene assay.

Procedure:

  • Cell Seeding: Seed HEK-293 NF-κB reporter cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A vehicle control (e.g., DMSO) and a positive control (a known NF-κB inhibitor) should be included.

  • Cell Treatment: The existing medium is removed from the cells and replaced with the prepared compound dilutions. The cells are then incubated for a predetermined period, typically 1 hour.

  • TNF-α Stimulation: A pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) is added to all wells, except for the unstimulated control wells.[7][8]

  • Incubation: The plate is incubated for a further 6 hours to allow for reporter gene expression.

  • Lysis and Detection: The cells are lysed, and the appropriate substrate for the reporter enzyme is added.

  • Data Acquisition: The luminescence or absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the stimulated and unstimulated controls, and the IC50 value is determined from the dose-response curve.[8]

L929 Cell Cytotoxicity Assay

This assay measures the ability of this compound to inhibit TNF-induced cell death.

Objective: To quantify the inhibition of TNF-dependent cytotoxicity by this compound.

Materials:

  • L929 mouse fibrosarcoma cells.

  • Cell culture medium.

  • Recombinant human or mouse TNF-α.

  • Actinomycin D.

  • This compound.

  • Cell viability reagent (e.g., CellTiter-Glo).

Procedure:

  • L929 cells are seeded in a 96-well plate and incubated.

  • Cells are treated with serial dilutions of this compound.

  • Cells are then challenged with a cytotoxic concentration of TNF-α in the presence of Actinomycin D.

  • After an incubation period, cell viability is assessed by measuring ATP levels using a luminescent assay.

  • The percentage of inhibition of cytotoxicity is calculated, and the IC50 value is determined.[8]

Conclusion

This compound is a potent, orally active small molecule inhibitor of TNF signaling. Its unique mechanism of stabilizing an asymmetric, signaling-incompetent TNF trimer distinguishes it from existing anti-TNF biologics. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in inhibiting the downstream effects of TNF, including NF-κB activation and inflammation. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the properties and potential therapeutic applications of this compound and similar molecules.

References

UCB-9260: A Technical Guide to a Novel TNF-α Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, structure, and mechanism of action of UCB-9260, a potent and orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). The information herein is intended to support research and development efforts in immunology, inflammation, and drug discovery.

Physicochemical Properties

This compound is a synthetic organic compound designed to modulate the activity of TNF-α. Its key physicochemical properties are summarized in the table below. While experimental data for some properties are not publicly available, calculated values and qualitative descriptions are provided based on existing literature.

PropertyValueSource
Molecular Formula C₂₆H₂₅N₅O
Molecular Weight 423.51 g/mol
CAS Number 1515888-53-5
Appearance White to off-white powderInferred
Melting Point Data not available
Boiling Point Data not available
Solubility DMSO: 85 mg/mL (200.7 mM) Water: Insoluble Ethanol: Insoluble
pKa Data not available
XLogP 1.96

Note: The XLogP value is a calculated prediction of the logarithm of the octanol/water partition coefficient.

Chemical Structure

This compound belongs to the class of substituted 4-aminoquinolines and 4-aminonaphthyridines. Its structure is characterized by a central heterocyclic scaffold.

IUPAC Name: (1S)-1-(2,5-dimethylbenzyl)-6-(1-methyl-1H-pyrazol-4-yl)-triazolo[4,3-a]pyridin-3(2H)-one (Note: This is a predicted name, the exact IUPAC name may vary).

SMILES String: C[N]1C=C(C=N1)C2=CC3=C(C=C2)N=C(C(O)C4=CC=NC=C4)[N]3CC5=C(C)C=CC(=C5)C

Below is a 2D representation of the chemical structure of this compound.

G cluster_0 2D Structure of this compound a

Caption: 2D chemical structure of this compound.

Mechanism of Action: Allosteric Modulation of TNF-α

This compound exerts its inhibitory effect on TNF-α through a novel allosteric mechanism. It binds to a cryptic pocket within the TNF-α trimer, which stabilizes an asymmetric, inactive conformation of the protein. This conformational change prevents the productive binding of the third TNF receptor 1 (TNFR1), thereby inhibiting the initiation of the downstream signaling cascade that leads to inflammation.

The binding of this compound to TNF-α is characterized by a high affinity, with a dissociation constant (Kd) of 13 nM. This selective interaction with TNF-α over other members of the TNF superfamily underscores its targeted therapeutic potential.

The signaling pathway initiated by TNF-α binding to its receptor, TNFR1, leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. This compound effectively inhibits this pathway.

TNF_signaling_pathway TNFa TNF-α Trimer Asymmetric_TNF Asymmetric TNF-α Trimer Complex UCB9260 This compound UCB9260->TNFa Binds to TNFR1 TNFR1 Asymmetric_TNF->TNFR1 Binds only two TNFR1 molecules Signaling_Complex Incompetent Signaling Complex Downstream Downstream Signaling (NF-κB activation) Signaling_Complex->Downstream Inhibits Inflammation Inflammation

Caption: this compound binds to the TNF-α trimer, inducing an asymmetric conformation that prevents full TNFR1 engagement and inhibits downstream NF-κB signaling.

In Vitro and In Vivo Activity

This compound has demonstrated potent inhibitory activity in a range of in vitro and in vivo models of inflammation.

ParameterValueSpeciesAssay
TNF Binding Affinity (Kd) 13 nMHumanCell-free assay
NF-κB Inhibition (IC₅₀) 202 nMHumanHEK-293 cells (TNF-stimulated)
Cytotoxicity Inhibition (IC₅₀) 116 nMHuman TNF in L929 cellsL929 cytotoxicity assay
Cytotoxicity Inhibition (IC₅₀) 120 nMMouse TNF in L929 cellsL929 cytotoxicity assay

This compound is orally active and has shown efficacy in preclinical models of arthritis.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NF-κB Reporter Gene Assay

This assay measures the inhibition of TNF-α-induced NF-κB activation in a human embryonic kidney (HEK-293) cell line stably expressing an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).

Materials:

  • HEK-293 cell line with NF-κB reporter system

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human TNF-α

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Reporter gene assay detection reagents (e.g., luciferase substrate)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK-293 reporter cells in a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (DMSO).

  • Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a predetermined time (e.g., 1 hour).

  • TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for reporter gene expression.

  • Detection: Lyse the cells (if using an intracellular reporter like luciferase) and add the appropriate detection reagent according to the manufacturer's protocol.

  • Measurement: Read the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition of NF-κB activity for each concentration of this compound and determine the IC₅₀ value.

NFkB_Assay_Workflow Start Start Seed_Cells Seed HEK-293 NF-κB reporter cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare serial dilutions of this compound Incubate_Overnight->Prepare_Compound Treat_Cells Treat cells with this compound and incubate Prepare_Compound->Treat_Cells Stimulate Stimulate with TNF-α Treat_Cells->Stimulate Incubate_Expression Incubate for reporter gene expression Stimulate->Incubate_Expression Detect_Signal Add detection reagent and measure signal Incubate_Expression->Detect_Signal Analyze_Data Analyze data and determine IC₅₀ Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the NF-κB reporter gene assay.

L929 Cytotoxicity Assay

This assay assesses the ability of this compound to protect L929 mouse fibroblast cells from TNF-α-induced cytotoxicity. Cell viability is typically measured using the MTT assay.

Materials:

  • L929 mouse fibroblast cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • Recombinant human or mouse TNF-α

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound and TNF-α Preparation: Prepare serial dilutions of this compound in culture medium. Prepare a solution of TNF-α at twice the final desired concentration.

  • Treatment: Aspirate the medium from the cells. Add the diluted this compound solutions to the appropriate wells, followed by the TNF-α solution. The final volume should be uniform across all wells. Include controls for cells alone, cells with TNF-α only, and vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound and determine the IC₅₀ value.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed L929 cells in 96-well plate Start->Seed_Cells Incubate_Attachment Incubate for cell attachment Seed_Cells->Incubate_Attachment Prepare_Reagents Prepare this compound dilutions and TNF-α solution Incubate_Attachment->Prepare_Reagents Treat_Cells Treat cells with this compound and TNF-α Prepare_Reagents->Treat_Cells Incubate_Cytotoxicity Incubate for cytotoxicity Treat_Cells->Incubate_Cytotoxicity MTT_Assay Perform MTT assay Incubate_Cytotoxicity->MTT_Assay Measure_Absorbance Measure absorbance MTT_Assay->Measure_Absorbance Analyze_Data Analyze data and determine IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the L929 cytotoxicity assay.

Conclusion

This compound is a promising small molecule inhibitor of TNF-α with a unique allosteric mechanism of action. Its potent in vitro and in vivo activity, coupled with its oral bioavailability, make it a valuable tool for research into TNF-α-mediated inflammatory diseases and a potential lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties and the methodologies to assess its activity.

UCB-9260: A Technical Guide to a Novel Small-Molecule TNF-α Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of UCB-9260, a novel, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This compound represents a significant advancement in the pursuit of non-biologic therapies for autoimmune and inflammatory diseases by targeting TNF-α, a key cytokine mediator in various pathological conditions.

Discovery and Development

This compound was developed by UCB Pharma Ltd. as part of a program aimed at identifying small-molecule inhibitors of TNF-α.[1] The discovery process involved scaffold hopping and structure-based drug design to create potent inhibitors.[1] This effort led to the identification of a series of compounds, including this compound, that function through a unique allosteric mechanism.[1][2] This innovative approach circumvents the challenges associated with disrupting the high-affinity protein-protein interaction between TNF-α and its receptors, a hurdle that has historically limited the development of small-molecule TNF-α inhibitors.[3][4]

The development of this compound was facilitated by the use of a conformation-selective monoclonal antibody, CA1974.[5] This antibody was specifically generated to recognize the asymmetric TNF trimer-UCB-9260 complex, enabling precise measurement of target occupancy in complex biological samples and aiding in the characterization of the drug's mode of action.[1][5]

Mechanism of Action

This compound inhibits TNF-α signaling by stabilizing a naturally sampled, asymmetric, and signaling-deficient conformation of the soluble TNF-α trimer.[4][6][7][8] Unlike biologic drugs that block the TNF-α receptor binding site, this compound binds within the core of the TNF-α trimer.[3] This binding event distorts the trimer's symmetry, resulting in an aberrant conformation that is only capable of binding to two of the three receptor binding sites on the TNF receptor 1 (TNFR1).[3][] This incomplete engagement prevents the necessary receptor clustering required to initiate downstream signaling cascades, effectively inhibiting the pro-inflammatory functions of TNF-α.[3][]

Signaling Pathway Diagram

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF Symmetrical TNF-α Trimer Asymmetric_TNF Asymmetric TNF-α Trimer TNFR1 TNFR1 TNF->TNFR1 Binds UCB9260 This compound UCB9260->TNF Stabilizes Asymmetric_TNF->TNFR1 Incomplete Binding Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) Asymmetric_TNF->Signaling_Complex Inhibits Recruitment TNFR1->Signaling_Complex Recruits NFkB_Activation NF-κB Activation Signaling_Complex->NFkB_Activation Activates Inflammation Pro-inflammatory Gene Expression NFkB_Activation->Inflammation Leads to

Caption: Mechanism of action of this compound on the TNF-α signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
ParameterSpeciesAssayValueReference(s)
Binding Affinity (Kd) HumanCell-free assay13 nM[6][7]
NF-κB Inhibition (IC50) HumanHEK-293 cells (10 pM TNF-α stimulation)202 nM (geometric mean)[6][7][]
NF-κB Inhibition (IC50) HumanHEK-293 cells (100 pM TNF-α stimulation)552 nM (geometric mean)[3]
TNF-dependent Cytotoxicity (IC50) Human TNF in mouse L929 cellsCytotoxicity Assay116 nM (geometric mean)[4][7]
TNF-dependent Cytotoxicity (IC50) Mouse TNF in mouse L929 cellsCytotoxicity Assay120 nM (geometric mean)[4][7]
Table 2: In Vivo Efficacy of this compound
Animal ModelDosing RegimenEffectReference(s)
TNF-α-driven mouse model Oral administrationDose-dependent activity with antibody-like efficacy[10]
Human and mouse TNF-induced neutrophil recruitment in mice 10-300 mg/kg, p.o.Dose-dependent inhibition of neutrophil recruitment[7][11]
Collagen Antibody-Induced Arthritis (CAIA) in mice 150 mg/kg, p.o., twice daily for 7 daysSignificant reduction in clinical arthritis score[7][11]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

NF-κB Reporter Gene Assay

Objective: To determine the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Methodology:

  • HEK-293 cells engineered with an NF-κB reporter gene system (e.g., HEK-Blue™ CD40L SEAP reporter cell line) are utilized.[4][12]

  • This compound is serially diluted in DMSO and pre-incubated with a fixed concentration of human TNF-α (e.g., 10 pM or 100 pM) for 1 hour.[3][4][12]

  • The cell suspension is added to the compound/TNF-α mixture and incubated for 18 hours.[12]

  • The activity of the secreted reporter protein (e.g., secreted embryonic alkaline phosphatase, SEAP) is measured using a colorimetric substrate (e.g., Quanti-blue™).[12]

  • Percentage inhibition is calculated relative to controls (DMSO as no inhibition and a potent anti-TNF biologic or NF-κB inhibitor as maximum inhibition).[4][12]

TNF-dependent Cytotoxicity Assay

Objective: To assess the ability of this compound to inhibit TNF-α-induced cell death.

Methodology:

  • Mouse L929 fibroblast cells, which are sensitive to TNF-α-induced cytotoxicity, are used.[4]

  • Cells are treated with varying concentrations of this compound in the presence of a constant concentration of either human or mouse TNF-α and actinomycin (B1170597) D.[4]

  • Following incubation, cell viability is assessed using a standard method (e.g., MTS or MTT assay).

  • Percentage inhibition of cytotoxicity is calculated relative to controls (unstimulated cells as maximum signal and cells treated with TNF-α and actinomycin D as minimum signal).[4]

In Vivo Neutrophil Recruitment Model

Objective: To evaluate the in vivo efficacy of this compound in a TNF-α-driven model of acute inflammation.

Methodology:

  • Adult male Balb/c mice are orally administered with this compound at various doses (10-300 mg/kg) or a vehicle control.[11][13]

  • After a specified time (e.g., 1 hour), inflammation is induced via an intraperitoneal injection of human or mouse TNF-α.[13]

  • After a further defined period (e.g., 4 hours), the peritoneal cavity is lavaged to collect inflammatory cells.[13]

  • The collected cells are stained with fluorescently labeled antibodies against specific cell markers (e.g., CD45 for pan-leukocytes and GR1 for neutrophils).[13]

  • The number of neutrophils is quantified using flow cytometry to determine the dose-dependent inhibition of neutrophil recruitment.[13]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model NFkB_Assay NF-κB Reporter Assay Cytotoxicity_Assay Cytotoxicity Assay SPR Surface Plasmon Resonance (SPR) Neutrophil_Recruitment Neutrophil Recruitment (Mouse Model) UCB9260 This compound UCB9260->NFkB_Assay UCB9260->Cytotoxicity_Assay UCB9260->SPR UCB9260->Neutrophil_Recruitment

Caption: Key experimental workflows for the characterization of this compound.

Conclusion

This compound is a pioneering small-molecule inhibitor of TNF-α that operates through a novel allosteric mechanism. By stabilizing an asymmetric, signaling-incompetent form of the TNF-α trimer, it effectively inhibits downstream inflammatory signaling. The comprehensive in vitro and in vivo data demonstrate its potency and efficacy, highlighting its potential as a therapeutic agent for a range of autoimmune and inflammatory diseases. The development of this compound showcases a successful structure-based design strategy and provides a promising new avenue for the development of oral therapies targeting protein-protein interactions.

References

Technical Guide: Stabilization of the Asymmetric TNF Trimer by UCB-9260

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor (TNF) is a key cytokine mediator in a range of inflammatory and autoimmune diseases. While biologic drugs targeting TNF have proven successful, the development of small molecule inhibitors has been challenging. This technical guide details the mechanism and properties of UCB-9260, a novel, orally active small molecule that inhibits TNF signaling. This compound functions by stabilizing a naturally occurring, asymmetric, and receptor-incompetent conformation of the soluble TNF trimer.[1][2][3] This allosteric modulation prevents the productive binding of the TNF receptor 1 (TNFR1), thereby inhibiting downstream inflammatory signaling pathways.[4] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological properties of this compound and related compounds.

Table 1: In Vitro Binding Affinity and Cellular Activity of this compound

ParameterValueSpeciesAssay/Cell Line
TNF Binding Affinity (Kd) 13 nM[5][6]HumanCell-free assay
NF-κB Inhibition (IC50) 202 nM[3][5]HumanHEK-293 cells (TNF-stimulated)
Cytotoxicity Inhibition (IC50) 116 nM[3][5]Human TNFL929 cells
Cytotoxicity Inhibition (IC50) 120 nM[3][5]Mouse TNFL929 cells

Table 2: In Vivo Efficacy of this compound

Preclinical ModelDosing RegimenKey Effect
Collagen Antibody-Induced Arthritis (CAIA) in mice 150 mg/kg, p.o., twice daily[3][7]Significant reduction in clinical arthritis score.[3][7]
TNF-induced Neutrophil Recruitment in mice 10-300 mg/kg, p.o.[3][5]Dose-dependent inhibition of neutrophil recruitment.[3][5]

Mechanism of Action: Allosteric Stabilization of an Asymmetric TNF Trimer

This compound binds to a cryptic pocket within the core of the TNF trimer.[4][8] This binding event stabilizes an asymmetric conformation of the trimer, where one of the three receptor-binding sites is distorted.[3][8] Consequently, the this compound-bound TNF trimer can only effectively bind to two TNFR1 molecules, preventing the necessary trimerization of the receptor required for downstream signaling.[8][9]

G Mechanism of this compound Action cluster_0 Symmetric TNF Trimer (Active) cluster_1 Asymmetric TNF Trimer (Inactive) cluster_2 Signaling Cascade TNF_trimer Symmetric TNF Trimer RBS1 Receptor Binding Site 1 TNF_trimer->RBS1 RBS2 Receptor Binding Site 2 TNF_trimer->RBS2 RBS3 Receptor Binding Site 3 TNF_trimer->RBS3 TNFR1_trimer TNFR1 Trimerization TNF_trimer->TNFR1_trimer Binds 3 TNFR1 Async_TNF Asymmetric TNF Trimer RBS1_A Receptor Binding Site 1 Async_TNF->RBS1_A RBS2_A Receptor Binding Site 2 Async_TNF->RBS2_A RBS3_distorted Distorted Receptor Binding Site 3 Async_TNF->RBS3_distorted UCB9260_bound This compound Async_TNF->UCB9260_bound Async_TNF->TNFR1_trimer Binds only 2 TNFR1 (Signaling Blocked) NFkB_activation NF-κB Activation TNFR1_trimer->NFkB_activation Inflammation Inflammation NFkB_activation->Inflammation UCB9260 This compound UCB9260->Async_TNF Stabilizes

Caption: this compound stabilizes an asymmetric TNF trimer, preventing full TNFR1 engagement and blocking downstream signaling.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the determination of binding kinetics of this compound to TNF.

Objective: To measure the association (ka) and dissociation (kd) rates, and to calculate the equilibrium dissociation constant (Kd).

Materials:

  • Biacore T100 or similar SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human TNF

  • This compound in a suitable buffer with low DMSO concentration

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of TNF:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject recombinant human TNF at a concentration of 10 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare serial dilutions of this compound in running buffer.

    • Inject the this compound solutions over the immobilized TNF surface at a constant flow rate.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a 1:1 binding model to determine the ka, kd, and Kd values.

G SPR Experimental Workflow start Start chip_prep Activate CM5 Sensor Chip (EDC/NHS) start->chip_prep immobilize Immobilize Recombinant TNF chip_prep->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate inject_compound Inject Serial Dilutions of this compound deactivate->inject_compound measure Measure Association & Dissociation inject_compound->measure regenerate Regenerate Sensor Surface measure->regenerate Between cycles analyze Fit Data to 1:1 Binding Model measure->analyze regenerate->inject_compound end End analyze->end

Caption: Workflow for determining this compound binding kinetics to TNF using SPR.

NF-κB Reporter Gene Assay

This assay quantifies the inhibitory effect of this compound on the TNF-α signaling pathway.[4]

Objective: To determine the IC50 value of this compound for the inhibition of TNF-α-induced NF-κB activation.

Materials:

  • HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant human TNF-α.

  • This compound stock solution in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK-293 NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the cells. Include a vehicle control (DMSO). Incubate for 1 hour.

  • TNF-α Stimulation: Add a sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 6 hours to allow for luciferase gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

G NF-κB Reporter Assay Workflow start Start seed_cells Seed HEK-293 NF-κB Reporter Cells start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound stimulate Stimulate with TNF-α add_compound->stimulate incubate Incubate for 6 Hours stimulate->incubate read_luminescence Lyse Cells and Read Luminescence incubate->read_luminescence analyze Calculate IC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for the NF-κB reporter gene assay to measure this compound activity.

L929 Cell Cytotoxicity Assay

This assay measures the ability of this compound to inhibit TNF-dependent cell death.[1][3]

Objective: To determine the IC50 of this compound for the inhibition of TNF-induced cytotoxicity in L929 mouse fibrosarcoma cells.

Materials:

  • L929 cells.

  • Cell culture medium.

  • Recombinant human or mouse TNF.

  • Actinomycin D.

  • This compound stock solution in DMSO.

  • Cell viability reagent (e.g., CellTiter-Glo).

  • 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed L929 cells in 96-well plates and incubate overnight.

  • Compound and TNF Addition: Pre-incubate serial dilutions of this compound with a fixed concentration of TNF (human or mouse) for a specified time.

  • Cell Treatment: Add the this compound/TNF mixture to the L929 cells. Also add Actinomycin D to sensitize the cells to TNF-induced apoptosis.

  • Incubation: Incubate the plates for 24 hours.

  • Viability Measurement: Add a cell viability reagent and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell survival at each this compound concentration and determine the IC50 value.

Signaling Pathway Modulation

The canonical TNF signaling pathway leading to inflammation is initiated by the binding of the symmetric TNF trimer to three TNFR1 molecules, inducing receptor trimerization. This leads to the recruitment of adaptor proteins such as TRADD, TRAF2, and RIPK1, ultimately resulting in the activation of the IKK complex. The IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound, by preventing the initial trimerization of TNFR1, effectively blocks this entire downstream cascade.

G TNF Signaling and this compound Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular TNF Symmetric TNF Trimer TNFR1 TNFR1 TNF->TNFR1 Binds & Trimerizes UCB9260 This compound Async_TNF Asymmetric TNF Trimer UCB9260->Async_TNF Stabilizes Async_TNF->TNFR1 Prevents Trimerization TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 IKK IKK Complex RIPK1->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Expression NFkB_nucleus->Genes

Caption: this compound inhibits the canonical TNF-TNFR1 signaling pathway by preventing receptor trimerization.

Conclusion

This compound represents a novel class of small molecule TNF inhibitors that operate through an allosteric mechanism. By stabilizing an asymmetric, signaling-deficient conformation of the TNF trimer, this compound effectively inhibits downstream inflammatory processes.[1][2][3] The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug developers working in the field of inflammation and immunology. This mechanism of action presents a promising new strategy for the development of oral therapies for TNF-mediated diseases.

References

Unraveling the Impact of UCB-9260 on NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream effects of UCB-9260, a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound represents a novel therapeutic approach by stabilizing an asymmetric form of the TNF-α trimer, thereby modulating its interaction with its receptor, TNFR1, and attenuating subsequent inflammatory signaling cascades.

Mechanism of Action: A Stabilized Asymmetry

This compound functions by binding to TNF-α and stabilizing a distorted conformation of the trimeric cytokine. This allosteric modulation results in an asymmetrical TNF-α trimer that exhibits a reduced affinity for its cognate receptor, TNFR1.[1] Consequently, the canonical downstream signaling cascade, including the activation of NF-κB, is significantly inhibited. This targeted interference with the initial ligand-receptor interaction forms the basis of this compound's anti-inflammatory properties.

Quantitative Analysis of NF-κB Inhibition

The inhibitory potency of this compound on TNF-α-mediated NF-κB activation has been quantified in cellular assays. The following table summarizes the key in vitro efficacy data.

ParameterCell LineAssay TypeStimulusValueReference
IC50HEK-293SEAP Reporter Gene10 pM human TNF-α202 nM (geometric mean, 95% CI = 53, n=8)[2]

IC50: Half-maximal inhibitory concentration; HEK-293: Human Embryonic Kidney 293 cells; SEAP: Secreted Embryonic Alkaline Phosphatase; CI: Confidence Interval.

Downstream Signaling Effects

The inhibitory action of this compound on the TNF-TNFR1 interaction translates to a marked reduction in the recruitment of critical downstream signaling proteins. Upon TNF-α stimulation, the pre-incubation with this compound leads to a significant decrease in the recruitment of Receptor-Interacting Protein 1 (RIP1) to the TNFR1 signaling complex. This, in turn, results in a substantial reduction in the phosphorylation of NF-κB, bringing it to levels comparable to those achieved with the TNF biologic, etanercept.[2]

In Vivo Efficacy

The anti-inflammatory effects of this compound have been demonstrated in preclinical animal models. Oral administration of this compound dose-dependently inhibits TNF-driven functional outcomes, including neutrophil recruitment to the peritoneal compartment in mice.[2] Furthermore, in a collagen-induced arthritis (CIA) model, this compound treatment significantly reduces the clinical score of arthritis.[2]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds Asymmetric_TNFa Asymmetric TNF-α (this compound Bound) TNFa->Asymmetric_TNFa UCB9260 This compound UCB9260->TNFa Binds and Stabilizes TRADD TRADD TNFR1->TRADD Recruits Asymmetric_TNFa->TNFR1 Reduced Binding RIP1 RIP1 TRADD->RIP1 Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK IKK Complex RIP1->IKK Activates TRAF2->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces

Caption: this compound signaling pathway inhibition.

G cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_readout Data Acquisition & Analysis Compound_Prep Titrate this compound in DMSO Pre_incubation Pre-incubate this compound with TNF-α for 1h Compound_Prep->Pre_incubation TNF_Prep Prepare TNF-α solution (e.g., 10 pM) TNF_Prep->Pre_incubation Cell_Treatment Add compound/stimulus mixture to cells Pre_incubation->Cell_Treatment Cell_Seeding Seed HEK-Blue™ CD40L SEAP reporter cells Cell_Seeding->Cell_Treatment Incubation Incubate for 18h Cell_Treatment->Incubation SEAP_Assay Measure SEAP activity (alkaline phosphatase) Incubation->SEAP_Assay Data_Analysis Calculate % inhibition and determine IC50 SEAP_Assay->Data_Analysis

Caption: NF-κB reporter gene assay workflow.

Experimental Protocols

NF-κB Reporter Gene Assay

This assay quantifies the inhibitory effect of this compound on TNF-α-induced NF-κB activation in a high-throughput format.

1. Cell Line:

  • HEK-Blue™ CD40L SEAP reporter cell line (InvivoGen, #hkb-CD40). These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

2. Reagents:

  • This compound, titrated in DMSO.

  • Human TNF-α (concentration giving a half-maximal response, e.g., 10 pM).

  • As a control for the signaling pathway, a TNFR1 agonist antibody (0.3 μg/mL) can be used.[2]

  • Control for maximum inhibition: a known NF-κB inhibitor (e.g., TPCA-1) or an excess of a biologic anti-TNF agent.[3]

  • DMSO as a vehicle control.

3. Procedure:

  • Titrated concentrations of this compound in DMSO are pre-incubated with TNF-α for 1 hour.[2]

  • The HEK-Blue™ cells are then added to this mixture of compound and stimulus.

  • The cells are further incubated for 18 hours.[1]

  • Following incubation, the level of secreted SEAP in the cell culture supernatant is measured using a suitable alkaline phosphatase substrate.

  • The percentage inhibition for each compound dilution is calculated relative to the DMSO control (0% inhibition) and the maximum inhibition control.

TNFR1 Immunoprecipitation and Western Blotting

This method is employed to assess the effect of this compound on the recruitment of downstream signaling proteins to the TNFR1 complex.

1. Cell Line:

  • Jurkat cells.

2. Treatment:

  • Cells are treated with TNF-α in the presence or absence of this compound or etanercept.

3. Immunoprecipitation:

  • Following treatment, cell lysates are prepared.

  • TNFR1 is immunoprecipitated from the cell lysates using an anti-TNFR1 antibody. An isotype control antibody should be used as a negative control for the immunoprecipitation.[2]

4. Western Blotting:

  • The immunoprecipitated protein complexes are resolved by SDS-PAGE.

  • The proteins are then transferred to a membrane and probed with antibodies against RIP1 to assess its recruitment.

  • The phosphorylation status of NF-κB (pNF-κB) can also be assessed in the whole-cell lysates.

  • A loading control, such as GAPDH, should be used to ensure equal protein loading.[3]

Conclusion

This compound presents a compelling mechanism for the inhibition of TNF-α signaling through the allosteric stabilization of an asymmetric trimer. This action effectively reduces TNFR1 binding and subsequently blocks the downstream activation of the NF-κB pathway. The robust in vitro and in vivo data underscore the potential of this small molecule as a therapeutic agent for TNF-α-driven inflammatory diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.

References

Unraveling the Molecular Architecture: A Technical Guide to the UCB-9260-TNF Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural biology of the UCB-9260-Tumor Necrosis Factor (TNF) complex, providing a comprehensive overview for researchers, scientists, and drug development professionals. This compound is an orally active small molecule inhibitor that modulates TNF signaling by stabilizing an asymmetric conformation of the TNF trimer.[1][2] This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate molecular interactions and signaling pathways involved.

Quantitative Analysis of this compound-TNF Interaction

The interaction between this compound and TNF has been characterized by various biophysical and cellular assays, yielding critical quantitative data that underscores the potency and mechanism of this inhibitor.

ParameterSpeciesValueAssay ConditionsReference
Binding Affinity (Kd) Human TNF13 nMCell-free assay[1][2]
Human TNF15.1 nM (average)Surface Plasmon Resonance (SPR)[3]
Mouse TNF3.60 - 3.74 x 10⁻⁹ MBiacore[4]
Inhibitory Concentration (IC50) NF-κB Inhibition202 nM (geometric mean)HEK-293 cells stimulated with 10 pM TNF[1][2][]
NF-κB Inhibition552 nM (geometric mean)HEK-293 cells stimulated with 100 pM hTNF[6]
TNF-dependent Cytotoxicity116 nM (geometric mean)Human TNF in mouse L929 cells[1]
TNF-dependent Cytotoxicity120 nM (geometric mean)Mouse TNF in mouse L929 cells[1]
Binding Kinetics (SAR441566 - a this compound analog) Human TNFka: 1,471 M⁻¹s⁻¹ (average)Surface Plasmon Resonance (SPR)[3]
Human TNFkd: 2.19 x 10⁻⁵ s⁻¹ (average)Surface Plasmon Resonance (SPR)[3]
Human TNFt½: 9 hours (average)Surface Plasmon Resonance (SPR)[3]

Mechanism of Action: Stabilization of an Asymmetric TNF Trimer

This compound's primary mechanism of action involves binding to the soluble TNF trimer and stabilizing it in an asymmetric conformation.[1][7][8] This structural distortion is crucial as it prevents the productive binding of the full complement of three TNF receptor 1 (TNFR1) molecules.[][6][9] The crystal structure of the compound-bound mouse TNF in complex with human TNFR1 revealed a distorted TNF trimer with only two copies of TNFR1 bound.[4][6] This incomplete receptor engagement leads to an incompetent signaling complex, thereby inhibiting downstream inflammatory pathways.[]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. The following sections outline the key experimental protocols used to characterize the this compound-TNF complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the real-time binding affinity and kinetics between this compound and TNF.

Methodology:

  • Immobilization: Human TNF is immobilized on a sensor chip. For example, a solution of human TNF at 10 µg/ml in 10 mM sodium acetate (B1210297) (pH 5.5) can be used.[3]

  • Analyte Injection: A dilution series of this compound (e.g., 0.625, 1.25, 2.5, 5, 10 µM) is injected over the sensor surface using single-cycle kinetics.[10]

  • Association and Dissociation: The association of this compound to the immobilized TNF is monitored, followed by a dissociation phase where buffer is flowed over the chip.[3]

  • Regeneration: The sensor surface is regenerated between cycles using injections of acidic and basic solutions (e.g., two 60s injections of 40 mM HCl followed by a single 30s injection of 5 mM NaOH).[4]

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10]

X-Ray Crystallography for Structural Determination

X-ray crystallography provides high-resolution structural information of the this compound-TNF complex, revealing the precise binding mode and the conformational changes induced in the TNF trimer.

Methodology:

  • Complex Formation: The this compound-TNF complex is formed by incubating purified TNF with an excess of this compound.

  • Crystallization: The complex is crystallized using vapor diffusion methods. The crystallization conditions, including protein concentration, precipitant, and temperature, are optimized to obtain diffraction-quality crystals.

  • Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.

  • Structure Solution and Refinement: The crystal structure is solved using molecular replacement, using the structure of apo-TNF as a search model. The structure is then refined to yield a high-resolution model of the this compound-TNF complex. The electron density for the bound this compound molecule confirms its binding site within the TNF trimer.[7]

NF-κB Reporter Gene Assay

This cell-based assay is used to quantify the inhibitory effect of this compound on TNF-induced signaling.

Methodology:

  • Cell Culture: HEK-293 cells stably expressing an NF-κB reporter gene (e.g., luciferase) are cultured.

  • Compound Treatment: Cells are pre-incubated with a concentration range of this compound (e.g., 0-10 µM).[1]

  • TNF Stimulation: The cells are then stimulated with a fixed concentration of TNF (e.g., 10 pM) to activate the NF-κB pathway.[1][7]

  • Reporter Gene Measurement: After a suitable incubation period, the expression of the reporter gene is measured (e.g., by luminescence for a luciferase reporter).

  • Data Analysis: The percentage inhibition of NF-κB activity is calculated relative to controls, and the IC50 value is determined from the concentration-response curve.[7]

Visualizing the Molecular Landscape

Graphical representations are essential for understanding the complex biological processes involved.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF Trimer TNF Trimer TNFR1 TNFR1 TNF Trimer->TNFR1 Binds and activates This compound This compound This compound->TNF Trimer Binds and stabilizes asymmetric form TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits IKK Complex IKK Complex TRAF2->IKK Complex Activates RIPK1->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates and degrades NF-κB NF-κB IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates

Caption: TNF signaling pathway and the inhibitory action of this compound.

Experimental_Workflow This compound This compound Complex Formation Complex Formation This compound->Complex Formation TNF Trimer TNF Trimer TNF Trimer->Complex Formation Biophysical Characterization Biophysical Characterization Complex Formation->Biophysical Characterization Cellular Assays Cellular Assays Complex Formation->Cellular Assays SPR SPR Biophysical Characterization->SPR X-ray Crystallography X-ray Crystallography Biophysical Characterization->X-ray Crystallography Data Analysis Data Analysis SPR->Data Analysis X-ray Crystallography->Data Analysis NF-kB Reporter Assay NF-kB Reporter Assay Cellular Assays->NF-kB Reporter Assay Cytotoxicity Assay Cytotoxicity Assay Cellular Assays->Cytotoxicity Assay NF-kB Reporter Assay->Data Analysis Cytotoxicity Assay->Data Analysis Structural & Functional Insights Structural & Functional Insights Data Analysis->Structural & Functional Insights

Caption: Experimental workflow for characterizing the this compound-TNF complex.

References

Preliminary In Vitro Evaluation of UCB-9260: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro activity of UCB-9260, a novel, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This compound represents a significant advancement in TNF-α antagonism by employing a unique allosteric mechanism of action. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism and experimental workflows.

Core Mechanism of Action

This compound functions by binding to and stabilizing an asymmetric, signaling-incompetent conformation of the TNF-α trimer.[1][2][3][4][5] This allosteric modulation prevents the productive binding of the TNF-α trimer to its receptor, TNFR1, thereby inhibiting the initiation of the downstream signaling cascade that leads to inflammation, most notably the activation of the NF-κB pathway.[3][6][7][]

Quantitative In Vitro Activity

The in vitro potency of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data on its activity.

ParameterValueSpeciesAssay TypeReference
TNF Binding Affinity (Kd)13 nMHumanCell-free assay[2][7]
NF-κB Inhibition (IC50)202 nMHumanHEK-293 Cell-based Reporter Assay (TNF-α stimulated)[2][5][7][]
Cytotoxicity Inhibition (IC50)116 nMHuman TNF-αL929 Cell-based Assay[5][7]
Cytotoxicity Inhibition (IC50)120 nMMouse TNF-αL929 Cell-based Assay[5][7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in the context of the TNF-α signaling pathway.

cluster_0 Standard TNF-α Signaling cluster_1 This compound Mediated Inhibition Active TNF-α Trimer Active TNF-α Trimer TNFR1 TNFR1 Active TNF-α Trimer->TNFR1 Binds Inactive Asymmetric TNF-α Trimer Inactive Asymmetric TNF-α Trimer Active TNF-α Trimer->Inactive Asymmetric TNF-α Trimer Signaling Complex Signaling Complex TNFR1->Signaling Complex Forms No Productive Binding No Productive Binding NF-κB Activation NF-κB Activation Signaling Complex->NF-κB Activation Leads to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Induces This compound This compound This compound->Active TNF-α Trimer Binds and Stabilizes Inactive Asymmetric TNF-α Trimer->TNFR1 Inhibition of Downstream Signaling Inhibition of Downstream Signaling

Caption: Mechanism of this compound action on the TNF-α signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

NF-κB Reporter Gene Assay

This assay quantifies the ability of this compound to inhibit TNF-α-induced activation of the NF-κB signaling pathway.[1]

Experimental Workflow:

G A Seed HEK-293 cells with NF-κB luciferase reporter B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate cells with TNF-α B->C D Incubate to allow for luciferase expression C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate IC50 from dose-response curve F->G

Caption: Workflow for the NF-κB reporter gene assay.

Materials:

  • HEK-293 cells stably transfected with an NF-κB response element-driven luciferase reporter gene

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Recombinant human TNF-α

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed the HEK-293 reporter cells into 96-well plates at a density that ensures they are sub-confluent at the time of the assay. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound for 1 hour.[1]

  • TNF-α Stimulation: Add a pre-determined concentration of TNF-α (e.g., 10 pM) to the wells to stimulate NF-κB activation.[5]

  • Incubation: Incubate the plates for a sufficient period (e.g., 6 hours) to allow for the expression of the luciferase reporter gene.[7]

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.[1]

  • Data Analysis: The luminescence signal is proportional to NF-κB activity. Calculate the IC50 value from the dose-response curve.[1]

L929 Cell Cytotoxicity Assay

This assay measures the ability of this compound to inhibit TNF-α-induced cell death in L929 murine fibrosarcoma cells.[1]

Experimental Workflow:

G A Seed L929 cells in 96-well plates B Pre-incubate cells with varying concentrations of this compound A->B C Add TNF-α and a sensitizing agent (e.g., Actinomycin D) B->C D Incubate for 18-24 hours C->D E Assess cell viability using a colorimetric assay (e.g., MTT) D->E F Measure absorbance E->F G Calculate IC50 from dose-response curve F->G

Caption: Workflow for the L929 cytotoxicity assay.

Materials:

  • L929 murine fibrosarcoma cells

  • Cell culture medium

  • This compound

  • Recombinant human or mouse TNF-α

  • Actinomycin D (or another sensitizing agent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Plating: Seed L929 cells in 96-well plates and allow them to adhere overnight.[1]

  • Compound Incubation: Pre-treat the cells with a serial dilution of this compound for a specified period.

  • Induction of Cytotoxicity: Add TNF-α along with a sensitizing agent like Actinomycin D to induce apoptosis.

  • Incubation: Incubate the plates for 18-24 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT) and incubate as required.

  • Data Acquisition: Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Determine the concentration of this compound that results in 50% inhibition of TNF-α-induced cytotoxicity (IC50).

References

Methodological & Application

Application Notes and Protocols: UCB-9260 in Mouse Collagen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of UCB-9260, a small molecule inhibitor of Tumor Necrosis Factor (TNF), in a mouse model of collagen-induced arthritis. The following sections detail the relevant data, experimental protocols, and the underlying signaling pathways.

Data Presentation

In Vitro Activity of this compound
ParameterValueSpeciesAssay
TNF Binding Affinity (Kd)13 nMHumanCell-free assay
NF-κB Inhibition (IC50)202 nMHumanHEK-293 NF-κB Reporter Gene Assay
TNF-dependent Cytotoxicity Inhibition (IC50)116 nMHuman TNF in mouse L929 cellsCytotoxicity Assay
TNF-dependent Cytotoxicity Inhibition (IC50)120 nMMouse TNF in mouse L929 cellsCytotoxicity Assay
In Vivo Efficacy of this compound in Collagen Antibody-Induced Arthritis (CAIA) Model
Treatment GroupNumber of Animals (n)DosageRoute of AdministrationDosing RegimenOutcomeStatistical Significance
Vehicle8-Oral (p.o.)Twice daily (bid)Standard arthritis progression-
This compound8150 mg/kgOral (p.o.)Twice daily (bid)Significant reduction in arthritis clinical scorep < 0.05
AB501 (murine anti-TNF antibody)6---Profound inhibition of clinical scoreNot specified

Experimental Protocols

Collagen Antibody-Induced Arthritis (CAIA) Model for Efficacy Testing of this compound

This protocol describes the induction of arthritis in mice using a cocktail of anti-collagen antibodies and lipopolysaccharide (LPS), followed by treatment with this compound.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Anti-collagen antibody cocktail (e.g., Arthrogen-CIA® monoclonal antibody cocktail)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for this compound

  • Sterile saline

  • Isoflurane or other appropriate anesthetic

  • Tuberculin syringes with 27G needles

Experimental Workflow:

CAIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment day0 Day 0: Administer Anti-Collagen Antibody Cocktail (i.p.) day3 Day 3: Administer LPS (i.p.) day0->day3 3 days treatment_start Day 3 (Post-LPS): Initiate this compound or Vehicle Treatment (p.o., bid) scoring Daily: Clinical Scoring of Paws treatment_start->scoring termination Study Termination: (e.g., Day 10-14) scoring->termination

Caption: Experimental workflow for the CAIA mouse model.

Procedure:

  • Animal Acclimatization: Acclimatize male DBA/1 mice for at least one week under standard laboratory conditions.

  • Induction of Arthritis:

    • On day 0, administer a cocktail of anti-type II collagen monoclonal antibodies intravenously or intraperitoneally to each mouse.

    • On day 3, administer lipopolysaccharide (LPS) from E. coli intraperitoneally to boost the arthritic response. A typical dose is 25-50 µg per mouse.

  • This compound Administration:

    • Beginning on day 3, after the LPS challenge, administer this compound orally at a dose of 150 mg/kg twice daily.[1]

    • A vehicle control group should be administered the vehicle alone following the same dosing schedule.

  • Assessment of Arthritis:

    • Monitor the mice daily for the onset and severity of arthritis, starting from day 3.

    • Score each paw individually based on a scale of 0-4, where:

      • 0 = No evidence of erythema and swelling

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

      • 4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb

    • The maximum arthritis score per mouse is 16.

  • Data Analysis:

    • Calculate the mean arthritis score for each treatment group at each time point.

    • Perform statistical analysis (e.g., one-way ANOVA with Dunnett's multiple comparison test) to compare the this compound treated group with the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.[1]

In Vitro TNF-α Induced NF-κB Reporter Gene Assay

This assay quantifies the inhibitory effect of this compound on the TNF-α signaling pathway.

Materials:

  • HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant human TNF-α.

  • This compound.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK-293 reporter cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation time.

  • TNF-α Stimulation: Stimulate the cells with recombinant human TNF-α.

  • Incubation: Incubate the plate to allow for luciferase gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control and determine the IC50 value.

Signaling Pathway

Mechanism of Action of this compound

This compound functions as a small molecule inhibitor of TNF-α. It acts by stabilizing an asymmetric, inactive conformation of the TNF-α trimer. This allosteric modulation prevents the productive binding of the TNF-α trimer to the TNF receptor 1 (TNFR1). Consequently, downstream signaling pathways, most notably the NF-κB pathway, are inhibited, leading to a reduction in the inflammatory response.[2][3]

TNF_Signaling_Inhibition cluster_normal Normal TNF-α Signaling cluster_inhibition Inhibition by this compound TNF Symmetric TNF-α Trimer TNFR1 TNFR1 TNF->TNFR1 Binds Asymmetric_TNF Asymmetric TNF-α Trimer Signaling Downstream Signaling (NF-κB activation) TNFR1->Signaling Inflammation Inflammation Signaling->Inflammation UCB9260 This compound UCB9260->TNF Stabilizes No_Binding Binding to TNFR1 Prevented Asymmetric_TNF->No_Binding Blocked_Signaling Inhibition of Downstream Signaling No_Binding->Blocked_Signaling Reduced_Inflammation Reduced Inflammation Blocked_Signaling->Reduced_Inflammation

Caption: this compound inhibits TNF-α signaling.

References

Application Notes and Protocols: UCB-9260 Dose-Response in L929 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the inhibition of TNF-α signaling is a well-established therapeutic strategy. UCB-9260 is a novel, orally active small molecule inhibitor of TNF-α. Unlike biologic agents that sequester TNF-α, this compound acts by binding to and stabilizing an asymmetric, inactive conformation of the TNF-α trimer. This allosteric modulation prevents the productive binding of the TNF-α trimer to its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling cascades, including the NF-κB pathway.[1][2]

The L929 murine fibrosarcoma cell line is highly sensitive to the cytotoxic effects of TNF-α, making it a widely used and robust in vitro model for assessing the potency of TNF-α inhibitors. This document provides detailed protocols for conducting dose-response experiments with this compound in L929 cytotoxicity assays, along with representative data and visualizations of the underlying signaling pathways.

Data Presentation

The following tables summarize representative quantitative data from dose-response experiments evaluating the efficacy of this compound in inhibiting TNF-α-induced cytotoxicity in L929 cells. The data is illustrative, reflecting typical results based on the reported IC50 values for this compound.

Table 1: Dose-Response of this compound against Human TNF-α in L929 Cells

This compound Concentration (nM)% Inhibition of CytotoxicityCell Viability (%)
0020
101532
503548
1004858.4
116 50 60
2507580
5009092
10009898.4

Note: The IC50 value for this compound against human TNF-α in L929 cells is reported to be approximately 116 nM.[2][3] Cell viability is normalized to untreated cells (100%) and cells treated with TNF-α alone (assumed 20% viability for this representation).

Table 2: Dose-Response of this compound against Mouse TNF-α in L929 Cells

This compound Concentration (nM)% Inhibition of CytotoxicityCell Viability (%)
0020
101431.2
503346.4
1004757.6
120 50 60
2507378.4
5008890.4
10009797.6

Note: The IC50 value for this compound against mouse TNF-α in L929 cells is reported to be approximately 120 nM.[2][3] Cell viability is normalized as in Table 1.

Experimental Protocols

L929 Cytotoxicity Assay for TNF-α Inhibitors

This protocol details the methodology for assessing the ability of this compound to inhibit TNF-α-induced cytotoxicity in L929 cells.

Materials:

  • L929 murine fibrosarcoma cells (ATCC CCL-1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Recombinant human or mouse TNF-α

  • Actinomycin D

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture L929 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Harvest sub-confluent L929 cells using Trypsin-EDTA and resuspend in fresh culture medium.

    • Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all conditions and does not exceed 0.5%.

    • Carefully remove the medium from the wells and add 50 µL of the diluted this compound solutions to the appropriate wells.

  • TNF-α Stimulation:

    • Prepare a solution of TNF-α (human or mouse) and Actinomycin D in culture medium at twice the final desired concentration (e.g., 20 ng/mL TNF-α and 2 µg/mL Actinomycin D). Actinomycin D is used to sensitize the L929 cells to TNF-α-induced apoptosis.

    • Add 50 µL of the TNF-α/Actinomycin D solution to the wells containing this compound. The final volume in each well should be 100 µL.

  • Controls:

    • Cell Control (Maximal Viability): Cells treated with medium only.

    • TNF-α Control (Minimal Viability): Cells treated with TNF-α and Actinomycin D in the presence of the vehicle (DMSO).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for the compound dilutions.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [(Absorbance_sample - Absorbance_TNFα_control) / (Absorbance_cell_control - Absorbance_TNFα_control)]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the TNF-α-induced cytotoxicity) from the dose-response curve.

Visualizations

TNF-α Signaling Pathway and Inhibition by this compound

L929_Workflow Start Start Seed Seed L929 cells in 96-well plate Start->Seed Incubate_overnight Incubate overnight (24h) Seed->Incubate_overnight Prepare_UCB Prepare serial dilutions of this compound Incubate_overnight->Prepare_UCB Add_UCB Add this compound dilutions to cells Prepare_UCB->Add_UCB Prepare_TNF Prepare TNF-α and Actinomycin D solution Add_UCB->Prepare_TNF Add_TNF Add TNF-α solution to cells Prepare_TNF->Add_TNF Incubate_treatment Incubate for 18-24h Add_TNF->Incubate_treatment Add_viability Add cell viability reagent Incubate_treatment->Add_viability Incubate_reagent Incubate as per manufacturer's protocol Add_viability->Incubate_reagent Read_plate Read plate using a plate reader Incubate_reagent->Read_plate Analyze Analyze data and calculate IC50 Read_plate->Analyze End End Analyze->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UCB-9260, a potent and orally active small molecule inhibitor of Tumor Necrosis Factor (TNF), in various cell culture experiments. This document outlines the mechanism of action, recommended concentrations, and detailed protocols for key cellular assays.

Mechanism of Action

This compound functions by stabilizing an asymmetric, distorted conformation of the TNF-α trimer.[1] This altered conformation is incapable of effectively binding to and signaling through the TNF receptor 1 (TNFR1).[1] By preventing the productive interaction between TNF-α and its receptor, this compound effectively inhibits downstream signaling cascades, most notably the NF-κB pathway, which plays a crucial role in inflammation and cell survival.[2]

Recommended Concentrations for In Vitro Studies

The optimal concentration of this compound will vary depending on the cell line, experimental duration, and the specific endpoint being measured. Based on available data, the following concentrations can be used as a starting point for various assays.

Assay TypeCell LineStimulusThis compound Concentration (IC50)Reference
NF-κB Reporter AssayHEK-29310 pM human TNF-α208 nM (geometric mean)[1]
NF-κB Reporter AssayHEK-293100 pM human TNF-α552 nM (geometric mean)[1]
TNF-dependent CytotoxicityL929human TNF-α116 nM (geometric mean)[2]
TNF-dependent CytotoxicityL929mouse TNF-α120 nM (geometric mean)[2]

Note: It is highly recommended to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal working concentration of this compound.

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the efficacy and cellular effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to assess the effect of this compound on cell viability, particularly its ability to inhibit TNF-α-induced cytotoxicity.

Materials:

  • Target cells (e.g., L929 mouse fibrosarcoma cells, sensitive to TNF-α)

  • Complete cell culture medium

  • Recombinant human or mouse TNF-α

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete medium to achieve the desired final concentrations. Also, prepare a TNF-α solution in complete medium.

  • Treatment:

    • Control Wells: Add 100 µL of complete medium.

    • TNF-α Only Wells: Add 50 µL of medium and 50 µL of TNF-α solution.

    • This compound + TNF-α Wells: Pre-incubate varying concentrations of this compound with TNF-α for 1 hour at 37°C. Add 100 µL of this mixture to the respective wells.

    • This compound Only Wells: Add 100 µL of the this compound dilutions to assess its intrinsic cytotoxicity.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound in the presence of an apoptotic stimulus like TNF-α.

Materials:

  • Target cells

  • Complete cell culture medium

  • Recombinant TNF-α

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or TNF-α as described in the cell viability protocol. Incubate for the desired period (e.g., 6, 12, or 24 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-free dissociation solution. Combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells as described in the apoptosis protocol.

  • Fixation:

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 1 mL of PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound, its mechanism of action, and a general experimental workflow.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding & Trimerization TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Transcription

Caption: Simplified TNF-α signaling pathway via TNFR1 leading to NF-κB activation.

UCB9260_Mechanism cluster_normal Normal TNF-α Signaling cluster_inhibited Inhibition by this compound TNF_symmetric Symmetric TNF-α Trimer TNFR1_normal TNFR1 TNF_symmetric->TNFR1_normal Productive Binding Signaling_On Downstream Signaling (NF-κB Activation) TNFR1_normal->Signaling_On UCB9260 This compound UCB9260->TNF_symmetric Binds and Stabilizes Asymmetric Form TNF_asymmetric Asymmetric TNF-α Trimer TNFR1_inhibited TNFR1 TNF_asymmetric->TNFR1_inhibited Non-productive Binding Signaling_Off Signaling Inhibited TNFR1_inhibited->Signaling_Off Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound +/- TNF-α start->treatment incubation Incubation (Time-course) treatment->incubation harvest Cell Harvesting incubation->harvest assays Perform Cellular Assays harvest->assays viability Cell Viability (MTT) assays->viability apoptosis Apoptosis (Annexin V/PI) assays->apoptosis cell_cycle Cell Cycle (PI Staining) assays->cell_cycle analysis Data Analysis viability->analysis apoptosis->analysis cell_cycle->analysis

References

Application Notes and Protocols for Oral Administration of UCB-9260 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB-9260 is an orally active small molecule inhibitor of Tumor Necrosis Factor (TNF). It functions by stabilizing an asymmetric, signaling-incompetent conformation of the TNF-α trimer.[1] This allosteric modulation prevents the productive binding of TNF-α to its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling pathways, including NF-κB activation.[1][2] Unlike biologic TNF-α inhibitors that directly bind and neutralize the cytokine, this compound offers a novel mechanism of action with the potential for oral administration.[3] These application notes provide a summary of the preclinical data for this compound and detailed protocols for its oral administration in relevant mouse models of inflammation.

Data Presentation

In Vitro Activity of this compound
ParameterValueSpeciesAssayReference
TNF Binding Affinity (Kd)13 nMHumanCell-free assay[2]
NF-κB Inhibition (IC50)202 nMHumanHEK-293 NF-κB reporter gene assay (10 pM TNF stimulation)[2][4]
TNF-dependent Cytotoxicity Inhibition (IC50)116 nMHuman TNFL929 cell cytotoxicity assay[4]
TNF-dependent Cytotoxicity Inhibition (IC50)120 nMMouse TNFL929 cell cytotoxicity assay[4]
In Vivo Efficacy of this compound (Oral Administration)
Animal ModelSpecies/StrainThis compound DoseEffectReference
TNF-induced Neutrophil RecruitmentBALB/c Mice10 - 300 mg/kgDose-dependent inhibition of neutrophil recruitment to the peritoneal compartment.[3][5]
Collagen Antibody-Induced Arthritis (CAIA)BALB/c Mice150 mg/kg (BID)Significantly reduces arthritis clinical score.[5]

Signaling Pathway of this compound

UCB9260_Mechanism cluster_tnf TNF-α Trimer Modulation cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling TNF_trimer Symmetrical TNF-α Trimer Asymmetric_TNF Asymmetric TNF-α Trimer TNF_trimer->Asymmetric_TNF Stabilization TNFR1 TNFR1 TNF_trimer->TNFR1 Binds 3 Receptors UCB9260 This compound UCB9260->TNF_trimer Asymmetric_TNF->TNFR1 Binds <3 Receptors Signaling_Complex Productive Signaling Complex TNFR1->Signaling_Complex Impaired_Complex Impaired Signaling Complex TNFR1->Impaired_Complex NFkB NF-κB Activation Signaling_Complex->NFkB Blocked_NFkB NF-κB Inhibition Impaired_Complex->Blocked_NFkB Inflammation Inflammation NFkB->Inflammation Reduced_Inflammation Reduced Inflammation Blocked_NFkB->Reduced_Inflammation

This compound Mechanism of Action

Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_neutrophil TNF-induced Neutrophil Recruitment Model cluster_caia Collagen Antibody-Induced Arthritis (CAIA) Model Animal_Acclimatization Animal Acclimatization (BALB/c Mice, 1 week) Oral_Dosing_N Oral Administration of this compound (10-300 mg/kg) Animal_Acclimatization->Oral_Dosing_N Arthritis_Induction Arthritis Induction (Collagen Antibody Cocktail + LPS) Animal_Acclimatization->Arthritis_Induction UCB9260_Prep This compound Formulation (Homogeneous Suspension) UCB9260_Prep->Oral_Dosing_N Oral_Dosing_C Oral Administration of this compound (150 mg/kg BID) UCB9260_Prep->Oral_Dosing_C TNF_Challenge Intraperitoneal TNF-α Challenge Oral_Dosing_N->TNF_Challenge Peritoneal_Lavage Peritoneal Lavage TNF_Challenge->Peritoneal_Lavage Neutrophil_Count Neutrophil Quantification Peritoneal_Lavage->Neutrophil_Count Arthritis_Induction->Oral_Dosing_C Clinical_Scoring Daily Clinical Scoring of Paws Oral_Dosing_C->Clinical_Scoring Endpoint_Analysis Endpoint Analysis (Histopathology) Clinical_Scoring->Endpoint_Analysis

In Vivo Experimental Workflow

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Objective: To provide a standardized procedure for the oral administration of this compound to mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose (B213188) [CMC] in water)[5]

  • Sterile water

  • Homogenizer or sonicator

  • Weighing scale

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice)[3][5]

  • 1 mL syringes

  • Permanent marker

Procedure:

  • Animal Preparation:

    • Acclimatize male BALB/c mice for a minimum of one week before the experiment.[3]

    • Weigh each mouse to accurately calculate the dosing volume. The recommended maximum volume for oral gavage is 10 mL/kg.[3]

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). This can be achieved by gradual addition of the powder to the vehicle while vortexing, followed by sonication or homogenization to ensure a uniform suspension.

  • Gavage Needle Preparation:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[3]

  • Administration:

    • Restrain the mouse securely by scruffing the neck and back to immobilize the head.[6]

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse will typically swallow as the needle reaches the esophagus, facilitating its passage. Do not force the needle.[6]

    • Advance the needle to the pre-measured mark and slowly administer the suspension.

    • Gently withdraw the needle along the same path.

    • Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes.[6]

Protocol 2: TNF-α-Induced Neutrophil Recruitment in Mice

Objective: To assess the in vivo efficacy of this compound in inhibiting TNF-α-induced neutrophil recruitment to the peritoneal cavity.

Materials:

  • This compound suspension (prepared as in Protocol 1)

  • Recombinant murine or human TNF-α

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)

  • Cell counting solution (e.g., Turk's solution)

  • Hemocytometer or automated cell counter

Procedure:

  • Animal Dosing:

    • Administer this compound orally at various doses (e.g., 10, 30, 100, 300 mg/kg) to groups of male BALB/c mice.[5]

    • Include a vehicle control group and a positive control group (e.g., an anti-TNF biologic like CDP571, administered intraperitoneally).[3]

  • TNF-α Challenge:

    • One hour after oral administration of this compound, induce peritoneal inflammation by intraperitoneally injecting a sub-lethal dose of TNF-α (e.g., 0.5 µg in 200 µL PBS).

  • Peritoneal Lavage:

    • Four hours after the TNF-α challenge, euthanize the mice.

    • Expose the peritoneal cavity and inject 5-10 mL of cold peritoneal lavage buffer.

    • Gently massage the abdomen to dislodge cells.

    • Aspirate the peritoneal fluid.

  • Neutrophil Quantification:

    • Centrifuge the collected peritoneal fluid to pellet the cells.

    • Resuspend the cell pellet in a known volume of buffer.

    • Dilute an aliquot of the cell suspension in Turk's solution to stain the nuclei of leukocytes.

    • Count the number of neutrophils using a hemocytometer under a microscope. Neutrophils can be identified by their characteristic multi-lobed nuclei.

    • Calculate the total number of neutrophils in the peritoneal lavage fluid.

  • Data Analysis:

    • Calculate the percentage inhibition of neutrophil recruitment for each treatment group relative to the vehicle-treated control group.[3]

Protocol 3: Collagen Antibody-Induced Arthritis (CAIA) in Mice

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a mouse model of rheumatoid arthritis.

Materials:

  • This compound suspension (prepared as in Protocol 1)

  • Arthritis-inducing collagen antibody cocktail

  • Lipopolysaccharide (LPS)

  • Sterile PBS

Procedure:

  • Induction of Arthritis:

    • On Day 0, administer an intraperitoneal injection of a collagen antibody cocktail (e.g., 1.5-4 mg per mouse) to female BALB/c mice.[7][8]

    • On Day 3, administer an intraperitoneal injection of LPS (e.g., 25-50 µg per mouse) to boost the inflammatory response.[7]

  • Treatment Regimen:

    • Begin oral administration of this compound (e.g., 150 mg/kg, twice daily) or vehicle upon the first signs of arthritis (typically around Day 4-5).[5][8]

  • Clinical Assessment:

    • Monitor the mice daily for signs of arthritis and record a clinical score for each paw. A common scoring system is as follows:[4][9]

      • 0 = Normal, no swelling or erythema

      • 1 = Mild swelling and/or erythema of one joint (e.g., a single digit)

      • 2 = Moderate swelling and erythema of more than one joint or a larger joint (e.g., ankle)

      • 3 = Severe swelling and erythema of the entire paw

      • 4 = Maximal inflammation with joint deformity

    • The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16).

  • Endpoint Analysis:

    • Continue treatment and clinical scoring for a defined period (e.g., 10-14 days after disease onset).

    • At the end of the study, euthanize the mice and collect the paws for histopathological analysis.

    • Assess parameters such as inflammation, pannus formation, cartilage damage, and bone erosion.[4]

References

Application Notes and Protocols: Investigating TNF-driven Neutrophil Recruitment with UCB-9260

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor (TNF) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response, in part by promoting the recruitment of neutrophils to sites of inflammation. Dysregulation of TNF-mediated signaling is a hallmark of numerous autoimmune and inflammatory diseases. UCB-9260 is a novel, orally bioavailable small molecule that potently inhibits TNF signaling. This document provides detailed application notes and protocols for utilizing this compound as a tool to study TNF-driven neutrophil recruitment in both in vitro and in vivo settings.

This compound offers a unique mechanism of action by binding to a cryptic pocket within the TNF trimer. This binding stabilizes an asymmetric conformation of the trimer, preventing it from effectively cross-linking TNF receptors and initiating downstream signaling cascades, such as the NF-κB pathway.[1][2] This mode of action provides a powerful and specific means to dissect the role of TNF in inflammatory processes.

Quantitative Data Summary

The inhibitory activity of this compound on TNF-driven processes has been characterized in various assays. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Activity of this compound

ParameterSpeciesCell Line/AssayIC50 ValueReference
NF-κB InhibitionHumanHEK-293 (TNF-stimulated)208 nM (at 10 pM hTNF), 552 nM (at 100 pM hTNF)[3]
Cytotoxicity InhibitionHuman TNFL929 cells116 nM[1]
Cytotoxicity InhibitionMouse TNFL929 cells120 nM[1]

Table 2: In Vivo Efficacy of this compound in TNF-α-driven Neutrophil Recruitment in Mice

Dose (mg/kg, p.o.)Inhibition of Neutrophil RecruitmentReference
10Dose-dependent inhibition[4]
30Dose-dependent inhibition[4]
100Dose-dependent inhibition[4]
300Dose-dependent inhibition[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF TNF Trimer TNFR1 TNFR1 TNF->TNFR1 Binding & Trimerization UCB9260 This compound UCB9260->TNF Stabilizes asymmetric trimer TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activation RIPK1->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (e.g., chemokines, adhesion molecules) Nucleus->Inflammatory_Genes Transcription Neutrophil_Recruitment Neutrophil Recruitment Inflammatory_Genes->Neutrophil_Recruitment

Caption: this compound inhibits the TNF signaling pathway leading to neutrophil recruitment.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start HEK-293 cells with NF-κB reporter gene invitro_step1 Seed cells in 96-well plate invitro_start->invitro_step1 invitro_step2 Pre-treat with this compound (serial dilutions) invitro_step1->invitro_step2 invitro_step3 Stimulate with TNF invitro_step2->invitro_step3 invitro_step4 Measure Luciferase Activity invitro_step3->invitro_step4 invitro_end Determine IC50 invitro_step4->invitro_end invivo_start Male BALB/c mice invivo_step1 Administer this compound (p.o., dose range) invivo_start->invivo_step1 invivo_step2 Challenge with TNF (intraperitoneal injection) invivo_step1->invivo_step2 invivo_step3 Peritoneal Lavage invivo_step2->invivo_step3 invivo_step4 Quantify Neutrophils (e.g., flow cytometry) invivo_step3->invivo_step4 invivo_end Assess dose-dependent inhibition invivo_step4->invivo_end

Caption: Workflow for evaluating this compound's effect on TNF-driven neutrophil recruitment.

Experimental Protocols

In Vitro: NF-κB Reporter Gene Assay

This assay quantifies the ability of this compound to inhibit TNF-induced activation of the NF-κB signaling pathway.

Materials:

  • HEK-293 cell line stably expressing an NF-κB-driven luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Recombinant Human TNF-α.

  • This compound.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the HEK-293 NF-κB reporter cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO) and a positive control (a known NF-κB inhibitor).

  • Compound Treatment: Carefully remove the culture medium from the cells and replace it with the prepared this compound dilutions or control solutions. Pre-incubate the cells with the compound for 1 hour at 37°C.

  • TNF Stimulation: Prepare a solution of recombinant human TNF-α in cell culture medium. Add the TNF-α solution to all wells (except for the unstimulated control wells) to a final concentration of 10 pM.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator to allow for the expression of the luciferase reporter gene.

  • Luciferase Measurement: After incubation, allow the plate to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal of the compound-treated wells to the TNF-α stimulated vehicle control wells. Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In Vivo: TNF-induced Neutrophil Recruitment in Mice

This model assesses the in vivo efficacy of this compound in inhibiting TNF-driven neutrophil migration into the peritoneal cavity.

Materials:

  • Male BALB/c mice (8-10 weeks old).

  • This compound.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Recombinant Mouse TNF-α.

  • Sterile Phosphate-Buffered Saline (PBS).

  • Ketamine/xylazine for anesthesia.

  • Flow cytometer.

  • Antibodies for neutrophil identification (e.g., anti-mouse Ly-6G/Ly-6C (Gr-1) and anti-mouse CD11b).

Protocol:

  • Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Compound Administration: Prepare a suspension of this compound in the vehicle. Administer this compound orally (p.o.) to the mice at various doses (e.g., 10, 30, 100, 300 mg/kg). Administer the vehicle alone to the control group.

  • TNF Challenge: One hour after the administration of this compound or vehicle, inject recombinant mouse TNF-α (e.g., 0.5 µg in 200 µL of sterile PBS) intraperitoneally (i.p.) into each mouse to induce neutrophil recruitment.

  • Peritoneal Lavage: Four hours after the TNF-α injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Inject 5 mL of cold sterile PBS into the peritoneal cavity. Gently massage the abdomen for 1 minute to dislodge the cells.

  • Carefully aspirate the peritoneal lavage fluid using a syringe.

  • Cell Staining and Quantification: Centrifuge the collected lavage fluid to pellet the cells.

  • Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).

  • Incubate the cells with fluorescently labeled antibodies against neutrophil-specific markers (e.g., Gr-1 and CD11b) for 30 minutes on ice in the dark.

  • Wash the cells with FACS buffer and resuspend them for analysis.

  • Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the neutrophil population (e.g., Gr-1high/CD11b+) and quantify the number of neutrophils in each sample.

  • Data Analysis: Calculate the total number of neutrophils recruited to the peritoneal cavity for each mouse. Determine the percentage of inhibition of neutrophil recruitment in the this compound-treated groups relative to the vehicle-treated control group. Analyze the dose-response relationship.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TNF in neutrophil recruitment and inflammation. Its well-defined mechanism of action and proven efficacy in both in vitro and in vivo models make it an excellent candidate for studies aimed at understanding the intricacies of TNF-mediated inflammatory diseases and for the preclinical evaluation of novel anti-inflammatory therapies. The detailed protocols provided herein should serve as a comprehensive guide for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols: Determining the Binding Kinetics of UCB-9260 to TNFα using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB-9260 is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα), a key cytokine involved in systemic inflammation.[1][2][3] this compound functions by stabilizing an asymmetric, signaling-incompetent conformation of the TNFα trimer, thereby inhibiting its pro-inflammatory signaling pathways.[2][3][4] Understanding the binding kinetics of this compound to TNFα is crucial for its development as a therapeutic agent. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing quantitative data on association and dissociation rates.[5][6] This document provides a detailed protocol for determining the binding kinetics of this compound to human TNFα using SPR.

Principle of the Assay

Surface Plasmon Resonance measures changes in the refractive index at the surface of a sensor chip. In this assay, TNFα (the ligand) is immobilized on the sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. The binding of this compound to the immobilized TNFα causes an increase in mass at the sensor surface, which in turn leads to a change in the refractive index that is detected in real-time and measured in Resonance Units (RU). By monitoring the association of this compound during injection and its dissociation after the injection, the kinetic rate constants (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ) can be determined.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
Recombinant Human TNFα(e.g., R&D Systems)(Specify)
This compoundSelleck ChemicalsS3231
SPR Instrument(e.g., Biacore, Cytiva)(Specify model)
CM5 Sensor Chip(e.g., Cytiva)BR100012
Amine Coupling Kit(e.g., Cytiva)BR100050
HBS-EP+ Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)(e.g., Cytiva)BR100669
Glycine-HCl pH 1.5(In-house preparation)N/A
Dimethyl sulfoxide (B87167) (DMSO)(e.g., Sigma-Aldrich)(Specify)

Experimental Protocol

TNFα Immobilization via Amine Coupling

This protocol outlines the covalent immobilization of TNFα onto a CM5 sensor chip using the amine coupling method.[7][8][9]

  • System Preparation:

    • Equilibrate the SPR instrument with HBS-EP+ buffer as the running buffer at a flow rate of 10 µL/min.

    • Perform a system normalization and prime procedure as per the instrument's guidelines.

  • Sensor Chip Activation:

    • Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cells for 7 minutes to activate the carboxymethylated dextran (B179266) surface.[7][10]

  • Ligand Immobilization:

    • Prepare a solution of recombinant human TNFα at a concentration of 20 µg/mL in 10 mM sodium acetate (B1210297) buffer, pH 5.0.

    • Inject the TNFα solution over the activated flow cell surface until the desired immobilization level (approximately 3000-5000 RU) is reached.[11]

    • A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.

  • Deactivation:

    • Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.[7][12]

This compound Binding Kinetics Measurement

This section details the kinetic analysis of this compound binding to the immobilized TNFα.

  • Analyte Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a dilution series of this compound in HBS-EP+ buffer. The final DMSO concentration in all samples should be matched and kept low (ideally ≤ 1%) to minimize solvent effects.

    • The concentration range for this compound should span from at least 10-fold below to 10-fold above the expected Kₑ (reported as 13 nM).[1] A suggested concentration series is: 0 nM (blank), 1 nM, 3 nM, 10 nM, 30 nM, and 100 nM.

  • Kinetic Analysis:

    • Set the instrument flow rate to 30 µL/min.[11]

    • Inject the prepared this compound concentrations in ascending order over both the TNFα-immobilized flow cell and the reference flow cell.

    • Include a buffer-only (0 nM this compound) injection as a blank.

    • Set the association time to 180 seconds and the dissociation time to 300 seconds. These times may need to be optimized based on the observed binding and dissociation profiles.

  • Surface Regeneration:

    • After each binding cycle, regenerate the sensor surface to remove bound this compound.

    • Inject a pulse of a mild regeneration solution, such as 10 mM Glycine-HCl pH 1.5, for 30 seconds. The optimal regeneration condition should be determined empirically to ensure complete removal of the analyte without damaging the immobilized ligand.

Data Analysis
  • Data Processing:

    • Subtract the response from the reference flow cell from the response of the TNFα-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.

    • Subtract the response from the blank (buffer-only) injection to account for any system drift.

  • Kinetic Model Fitting:

    • Fit the processed sensorgrams to a suitable kinetic model, such as a 1:1 Langmuir binding model, using the analysis software provided with the SPR instrument.

    • This fitting will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Data Presentation

The quantitative data obtained from the SPR analysis should be summarized in a table for clear comparison.

Analyte Concentration (nM)Association Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Constant (Kₑ) (nM)
1ValueValueValue
3ValueValueValue
10ValueValueValue
30ValueValueValue
100ValueValueValue
Global Fit Average kₐ Average kₑ Average Kₑ

Experimental Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_kinetics Kinetic Analysis cluster_analysis Data Analysis prep_buffer Equilibrate System (HBS-EP+ Buffer) activation Activate CM5 Chip (EDC/NHS) prep_buffer->activation prep_ligand Prepare TNFα (20 µg/mL in NaOAc pH 5.0) immobilization Immobilize TNFα prep_ligand->immobilization prep_analyte Prepare this compound Dilution Series (0-100 nM in HBS-EP+) injection Inject this compound (Association) prep_analyte->injection activation->immobilization deactivation Deactivate Surface (Ethanolamine) immobilization->deactivation deactivation->injection dissociation Buffer Flow (Dissociation) injection->dissociation regeneration Regenerate Surface (Glycine-HCl) dissociation->regeneration data_proc Data Processing (Reference & Blank Subtraction) dissociation->data_proc regeneration->injection Next Concentration model_fit Kinetic Model Fitting (1:1 Langmuir) data_proc->model_fit results Determine kₐ, kₑ, Kₑ model_fit->results

Caption: SPR experimental workflow for this compound and TNFα binding kinetics.

Signaling Pathway Diagram

TNF_Signaling_Inhibition cluster_pathway TNFα Signaling Pathway cluster_inhibition Inhibition by this compound TNF TNFα Trimer TNFR1 TNFR1 TNF->TNFR1 Binding Asymmetric_TNF Asymmetric TNFα Trimer Signaling Pro-inflammatory Signaling Cascade TNFR1->Signaling NFkB NF-κB Activation Signaling->NFkB Inflammation Inflammation NFkB->Inflammation UCB9260 This compound UCB9260->TNF Stabilizes Asymmetric_TNF->TNFR1 Impaired Binding Asymmetric_TNF->Signaling Inhibition

Caption: Inhibition of TNFα signaling by this compound.

References

Application of UCB-9260 in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB-9260 is a potent, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory and autoimmune diseases.[][2][3] Unlike biologic TNF-α inhibitors that sequester the cytokine, this compound functions as an allosteric modulator.[4] It binds to a cryptic pocket within the TNF-α trimer, stabilizing an asymmetric and signaling-incompetent conformation.[4][5] This unique mechanism prevents the productive binding of TNF-α to its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling pathways, most notably the NF-κB pathway.[][4][6] The small molecule nature of this compound makes it an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering novel TNF-α signaling inhibitors. These application notes provide detailed protocols and data for the utilization of this compound in HTS assays.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing essential benchmarks for HTS assay development and hit validation.

Table 1: In Vitro Activity of this compound

ParameterValueSpeciesAssay TypeReference
TNF Binding Affinity (Kd)13 nMHumanCell-free assay[2][4]
NF-κB Inhibition (IC50)202 nMHumanHEK-293 cells (TNF-α stimulated)[][2][4]
Cytotoxicity Inhibition (IC50)116 nMHuman TNF in mouse L929 cellsL929 cell cytotoxicity assay[4][6]
Cytotoxicity Inhibition (IC50)120 nMMouse TNF in mouse L929 cellsL929 cell cytotoxicity assay[4][6]

Table 2: In Vivo Efficacy of this compound

Preclinical ModelDosing RegimenKey EffectReference
Collagen Antibody-Induced Arthritis (CAIA) in mice150 mg/kg, p.o., twice dailySignificant reduction in clinical arthritis score[4][7]
TNF-induced Neutrophil Recruitment in mice10-300 mg/kg, p.o.Dose-dependent inhibition of neutrophil recruitment[4][7]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves the allosteric inhibition of the TNF-α signaling pathway. The following diagram illustrates the canonical TNF-α signaling cascade and the point of intervention by this compound.

TNF_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α Trimer (Symmetrical) TNFa_UCB TNF-α Trimer (Asymmetrical, Inactive) TNFR1 TNFR1 TNFa->TNFR1 Binds (3x) TNFa->TNFR1 UCB9260 This compound UCB9260->TNFa TNFa_UCB->TNFR1 Binds (2x) No signaling TRADD TRADD TNFR1->TRADD Recruits TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK IKK Complex TRADD->IKK TRAF2->IKK RIPK1->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression

Caption: this compound stabilizes an asymmetric TNF-α trimer, preventing productive TNFR1 signaling.

Experimental Protocols for High-Throughput Screening

The following protocols are designed for HTS applications to identify and characterize small molecule inhibitors of TNF-α signaling, using this compound as a reference control compound.

NF-κB Reporter Gene Assay in HEK-293 Cells

This assay is a robust method for quantifying the inhibition of TNF-α-induced NF-κB activation in a high-throughput format.

Materials:

  • HEK-293 cells stably expressing an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Recombinant human TNF-α

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., HBSS)

  • Reporter gene assay reagent (e.g., QUANTI-Blue™ for SEAP, or a luciferase substrate)

  • 384-well clear-bottom, white-walled assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader (colorimetric or luminometric)

Protocol:

  • Cell Seeding:

    • Culture HEK-293 NF-κB reporter cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a density of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Include controls: vehicle control (DMSO in assay buffer) and a positive control for maximal inhibition (e.g., a known NF-κB inhibitor like TPCA-1).

    • Using an automated liquid handler, transfer 5 µL of the diluted compound solutions to the appropriate wells of the cell plate.

    • Incubate for 1 hour at 37°C.

  • TNF-α Stimulation:

    • Prepare a solution of recombinant human TNF-α in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC80, typically around 10-20 pM). This concentration should be determined empirically in preliminary experiments.

    • Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells (which receive 5 µL of assay buffer).

    • The final volume in each well should be 50 µL.

  • Incubation and Signal Detection:

    • Incubate the plate for 6-18 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.

    • Equilibrate the plate and the detection reagent to room temperature.

    • Add the appropriate volume of reporter gene detection reagent to each well according to the manufacturer's instructions.

    • Incubate as required for signal development.

    • Read the plate on a compatible plate reader (e.g., absorbance at 620 nm for SEAP or luminescence for luciferase).

Data Analysis:

  • Calculate the percentage inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

  • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

L929 Cell Cytotoxicity Assay

This assay measures the ability of a compound to inhibit TNF-α-induced cell death in the murine L929 fibrosarcoma cell line.

Materials:

  • L929 cells

  • Cell culture medium

  • Recombinant human or mouse TNF-α

  • Actinomycin D

  • This compound stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well assay plates

Protocol:

  • Cell Seeding: Seed L929 cells in 384-well plates and incubate overnight.

  • Compound Addition: Add serially diluted this compound and controls to the cell plate and incubate for 1 hour.

  • Stimulation: Add a mixture of TNF-α (e.g., 1 ng/mL) and Actinomycin D (to sensitize cells to TNF-α-induced apoptosis) to the wells.

  • Incubation: Incubate for 24 hours at 37°C.

  • Signal Detection: Add a cell viability reagent and measure the signal (e.g., luminescence) on a plate reader.

Data Analysis:

  • Calculate the percentage of cell death inhibition relative to controls.

  • Determine the IC50 value from the concentration-response curve.

High-Throughput Screening Workflow

The following diagram outlines a typical HTS workflow for the discovery of novel TNF-α inhibitors, incorporating this compound as a reference compound.

HTS_Workflow LibPrep Compound Library Preparation PrimaryScreen Primary Screen (e.g., NF-κB Reporter Assay) LibPrep->PrimaryScreen HitID Hit Identification (Activity > Threshold) PrimaryScreen->HitID DoseResponse Dose-Response Confirmation & IC50 HitID->DoseResponse SecondaryAssay Secondary Assay (e.g., L929 Cytotoxicity) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A generalized workflow for a high-throughput screening campaign to find TNF-α inhibitors.

Conclusion

This compound serves as an invaluable tool for researchers engaged in the discovery of novel TNF-α inhibitors. Its well-characterized mechanism of action and robust performance in cell-based assays make it an ideal reference compound for HTS campaigns. The protocols and data presented in these application notes provide a solid foundation for the development and validation of high-throughput assays targeting the TNF-α signaling pathway.

References

Synthesis and Purification of UCB-9260: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCB-9260 is a potent, orally bioavailable small molecule inhibitor of tumor necrosis factor (TNF). It functions by stabilizing an asymmetric, inactive conformation of the TNF-α trimer, thereby preventing its interaction with its receptors. This document provides detailed proposed methods for the synthesis and purification of this compound, based on available chemical literature. The protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis of this compound and related compounds.

Introduction

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic drugs targeting TNF-α have proven effective, there is a continued need for orally available small molecule inhibitors. This compound, identified as --INVALID-LINK--methanol, represents a novel class of TNF-α inhibitors. This document outlines a representative multi-step synthesis and a preparative high-performance liquid chromatography (HPLC) purification method for this compound.

Chemical Information

Compound Name IUPAC Name Molecular Formula Molecular Weight CAS Number
This compound--INVALID-LINK--methanolC₂₆H₂₅N₅O423.51 g/mol 1515888-53-5

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process commencing with the N-alkylation of a substituted nitroaniline, followed by reduction of the nitro group, cyclization to form the benzimidazole (B57391) core, and subsequent functionalization.

Synthesis Workflow Diagram

Synthesis_Workflow A 5-Bromo-2-nitroaniline (B184017) B 5-Bromo-N-(2,5-dimethylbenzyl)-2-nitroaniline A->B Step 1: N-Alkylation C N1-(2,5-Dimethylbenzyl)-5-(1-methyl-1H-pyrazol-4-yl)benzene-1,2-diamine B->C Step 2: Suzuki Coupling & Nitro Reduction D 1-(2,5-Dimethylbenzyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole C->D Step 3: Benzimidazole Formation E 1-(2,5-Dimethylbenzyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-ylmethanol (this compound) D->E Step 4: Functionalization

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-N-(2,5-dimethylbenzyl)-2-nitroaniline

This step involves the N-alkylation of 5-bromo-2-nitroaniline with 2,5-dimethylbenzyl bromide.

  • Materials:

    • 5-Bromo-2-nitroaniline

    • 2,5-Dimethylbenzyl bromide

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297)

    • Brine

    • Anhydrous sodium sulfate (B86663)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 5-bromo-2-nitroaniline (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 2,5-dimethylbenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N1-(2,5-Dimethylbenzyl)-5-(1-methyl-1H-pyrazol-4-yl)benzene-1,2-diamine

This step involves a Suzuki coupling to introduce the pyrazole (B372694) moiety, followed by the reduction of the nitro group.

  • Materials:

  • Procedure (Suzuki Coupling):

    • In a round-bottom flask, combine 5-bromo-N-(2,5-dimethylbenzyl)-2-nitroaniline (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (4:1).

    • Degas the mixture with nitrogen for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Procedure (Nitro Reduction):

    • Dissolve the crude product from the Suzuki coupling in a mixture of ethanol and water.

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude diamine.

Step 3: Synthesis of 1-(2,5-Dimethylbenzyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole

This step involves the cyclization of the diamine intermediate to form the benzimidazole core.

  • Materials:

    • N1-(2,5-Dimethylbenzyl)-5-(1-methyl-1H-pyrazol-4-yl)benzene-1,2-diamine

    • Triethyl orthoformate

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene

  • Procedure:

    • Dissolve the crude diamine from the previous step in toluene.

    • Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux for 4-6 hours with a Dean-Stark apparatus to remove ethanol.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Step 4: Synthesis of --INVALID-LINK--methanol (this compound)

This final step involves the addition of a pyridin-4-yl group to the benzimidazole core.

  • Materials:

    • 1-(2,5-Dimethylbenzyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole

    • n-Butyllithium (n-BuLi)

    • Pyridine-4-carboxaldehyde

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the benzimidazole from Step 3 in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Add n-BuLi (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.

    • Add a solution of pyridine-4-carboxaldehyde (1.2 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then subjected to preparative HPLC for purification.

Purification of this compound

A high degree of purity is essential for biological assays and further development. Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method for the final purification of this compound.

Purification Workflow Diagram

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Mobile Phase Crude->Dissolve PrepHPLC Preparative HPLC Dissolve->PrepHPLC Collect Collect Fractions PrepHPLC->Collect Analyze Analyze Fractions (TLC/LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Concentrate Concentrate Pool->Concentrate Final Pure this compound (White Solid) Concentrate->Final

Caption: Workflow for the purification of this compound using preparative HPLC.

Preparative HPLC Protocol
  • Instrumentation:

    • Preparative HPLC system with a UV detector

  • Column:

    • Reverse-phase C18 column (e.g., 250 x 21.2 mm, 10 µm)

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient:

    • A linear gradient from 20% B to 80% B over 30 minutes is a suggested starting point. The gradient should be optimized based on analytical HPLC results of the crude material.

  • Flow Rate:

    • 15-20 mL/min

  • Detection:

    • UV at 254 nm and 280 nm

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 20% Acetonitrile in Water with 0.1% TFA).

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

    • Inject the filtered solution onto the equilibrated preparative HPLC column.

    • Run the gradient method and collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by analytical HPLC or TLC to determine their purity.

    • Pool the fractions containing the pure product.

    • Remove the organic solvent (acetonitrile) from the pooled fractions under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain this compound as a white solid (trifluoroacetate salt). A final yield of approximately 62% has been reported for the final step and purification.

Data Summary

Step Reaction Key Reagents Expected Yield Product Form
1N-AlkylationSodium hydride, 2,5-Dimethylbenzyl bromide70-80%Solid
2Suzuki Coupling & Nitro ReductionPalladium catalyst, Boronic ester, Iron powder60-70% (over two steps)Solid
3Benzimidazole FormationTriethyl orthoformate75-85%Solid
4 & PurificationFunctionalization & HPLCn-BuLi, Pyridine-4-carboxaldehyde, Preparative HPLC~62%White Solid

Conclusion

The protocols outlined in this document provide a detailed, albeit proposed, pathway for the synthesis and purification of the TNF-α inhibitor this compound. These methods are based on established organic chemistry principles and published data for analogous compounds. Researchers should note that optimization of reaction conditions and purification parameters may be necessary to achieve the desired yield and purity in their specific laboratory setting. Adherence to standard laboratory safety practices is paramount during the execution of these procedures.

Troubleshooting & Optimization

Troubleshooting UCB-9260 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UCB-9260, a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on troubleshooting solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of TNF-α signaling.[1] It functions by binding to and stabilizing an asymmetric, inactive conformation of the soluble TNF-α trimer.[1] This allosteric modulation prevents the productive binding of TNF-α to its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling cascades, such as the NF-κB pathway.[2][3][4]

Q2: What are the primary solubility characteristics of this compound?

A2: this compound is a hydrophobic compound. It is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol.[1]

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. It is crucial to use fresh DMSO, as it is hygroscopic and absorbed water can reduce the solubility of the compound.[1]

Q4: My this compound solution in DMSO appears cloudy or has particulates. What should I do?

A4: Cloudiness or the presence of particulates indicates that the compound has not fully dissolved or has precipitated. This can be due to using a low-quality or "wet" DMSO. Ensure you are using fresh, anhydrous DMSO. To aid dissolution, you can vortex the solution and/or sonicate it in a water bath until the solution is clear.

Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?

A5: The maximum tolerated concentration of DMSO is highly cell-line dependent.[5] As a general guideline, most robust cell lines can tolerate up to 0.5% (v/v) DMSO for short-term incubations (e.g., up to 72 hours) without significant cytotoxicity.[6][7][8] However, for sensitive cell lines, primary cells, or long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[5][9] It is always best practice to perform a DMSO dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.[7]

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

One of the most common challenges encountered when working with this compound is its precipitation upon dilution from a DMSO stock solution into an aqueous buffer or cell culture medium. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: My this compound precipitates out of solution when I add it to my aqueous assay buffer.

This is a frequent issue known as "precipitation upon dilution." It occurs when the local concentration of the hydrophobic compound exceeds its solubility limit in the mixed solvent system as the highly concentrated DMSO stock is introduced into the aqueous environment.

Step 1: Visual Inspection and Confirmation

Before proceeding with your main experiment, perform a small-scale pilot test. Visually inspect the diluted this compound solution in your assay buffer for any signs of cloudiness, particulates, or film formation. You can also centrifuge a small aliquot to see if a pellet forms, which is a clear indicator of precipitation.[10]

Step 2: Optimize Your Dilution Protocol

The method of dilution can significantly impact the solubility of the compound.

  • Serial Dilution: Instead of a single, large dilution, perform a serial dilution. This involves preparing a highly concentrated stock in 100% DMSO and then making a series of dilutions in your final assay buffer. This gradual reduction in the organic solvent concentration can help maintain the compound in solution.

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by vortexing or by pipetting up and down immediately after adding the stock. This helps to quickly disperse the compound and avoid localized high concentrations that can lead to precipitation.

Step 3: Adjust the Final Concentration of the Organic Co-solvent

If precipitation persists, you may need to adjust the final concentration of DMSO in your assay.

  • Determine the Tolerated DMSO Concentration: As mentioned in the FAQs, it is crucial to determine the highest concentration of DMSO that your cells or assay can tolerate without adverse effects.

  • Prepare Working Stocks Accordingly: Once you have established the maximum allowable DMSO concentration, prepare your this compound working solutions so that the final DMSO concentration in your assay does not exceed this limit. For example, to achieve a final DMSO concentration of 0.5%, you can prepare a 200x stock of your compound in 100% DMSO.[6]

Step 4: Employ Solubilizing Agents (Excipients)

If optimizing the dilution protocol and co-solvent concentration is insufficient, consider using solubilizing agents in your aqueous buffer.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can enhance solubility. However, the effect of pH on this compound solubility is not well-documented, and any pH change must be compatible with your experimental system.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. A typical starting concentration is 0.01-0.1% (v/v). Be aware that surfactants can interfere with cell membranes and some assay readouts, so appropriate controls are necessary.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueSource
Molecular Weight 423.51 g/mol [1]
Molecular Formula C₂₆H₂₅N₅O[1]
Solubility in DMSO 85 mg/mL (200.7 mM)[1]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]
TNF Binding Affinity (Kd) 13 nM[1]

Table 2: In Vitro Efficacy of this compound

AssayCell LineSpeciesIC₅₀Source
NF-κB Inhibition HEK-293Human208 nM (at 10 pM hTNF)[11]
NF-κB Inhibition HEK-293Human552 nM (at 100 pM hTNF)[11]
TNF-dependent Cytotoxicity L929Mouse120 nM[3]
TNF-dependent Cytotoxicity L929Human116 nM[3]

Table 3: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral Effects and RecommendationsSource
< 0.1% Generally considered safe for most cell lines, including sensitive primary cells. Ideal for long-term exposure studies.[5][7]
0.1% - 0.5% Well-tolerated by many robust cell lines for incubations up to 72 hours. A common range for many in vitro assays. Requires validation for your specific cell line.[6][7][8]
0.5% - 1.0% May cause increased cytotoxicity and affect cell proliferation and function in some cell lines. Short-term exposure might be possible for robust lines.[5][7]
> 1.0% Generally associated with significant cytotoxicity, apoptosis, and cell membrane damage.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to working concentrations for cell-based assays while minimizing precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile aqueous buffer or cell culture medium

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Prepare High-Concentration Stock Solution (e.g., 20 mM):

    • Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve a high concentration (e.g., 20 mM).

    • Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage of Stock Solution:

    • Aliquot the stock solution into small, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Working Solutions (Example for a final assay concentration of 10 µM with 0.1% DMSO):

    • Perform a serial dilution of the 20 mM stock solution in your aqueous buffer or cell culture medium.

    • For the final dilution step, add the this compound/DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing. For example, to achieve a final concentration of 0.1% DMSO, you can make a 1000x stock of your desired final this compound concentration in 100% DMSO and then add 1 µL of this stock to 1 mL of your final assay volume.

Protocol 2: TNF-α Induced NF-κB Reporter Gene Assay

Objective: To quantify the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Materials:

  • HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TNF-α

  • This compound stock solution in DMSO

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK-293 NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known NF-κB inhibitor).

  • Cell Treatment: Remove the growth medium and add the prepared compound dilutions to the cells. Incubate for a predetermined time (e.g., 1 hour) at 37°C.

  • TNF-α Stimulation: Add a pre-determined, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for an additional period (e.g., 6 hours) to allow for the expression of the luciferase reporter gene.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

UCB9260_MOA cluster_0 Normal TNF-α Signaling cluster_1 This compound Inhibition TNF_trimer Symmetric TNF-α Trimer TNFR1 TNFR1 Receptor TNF_trimer->TNFR1 Binds Asymmetric_TNF Asymmetric TNF-α Trimer Signaling_Complex Active Signaling Complex TNFR1->Signaling_Complex Forms Inactive_Complex Inactive Complex NFkB_Activation NF-κB Activation Signaling_Complex->NFkB_Activation Leads to Inflammation Inflammation NFkB_Activation->Inflammation UCB9260 This compound UCB9260->TNF_trimer Binds to Asymmetric_TNF->TNFR1 Prevents productive binding Blocked_NFkB NF-κB Blocked Inactive_Complex->Blocked_NFkB Inhibits Reduced_Inflammation Reduced Inflammation Blocked_NFkB->Reduced_Inflammation

Caption: Mechanism of action of this compound in inhibiting TNF-α signaling.

Troubleshooting_Workflow Start Start: this compound Precipitation Observed Visual_Inspection Step 1: Visual Inspection & Confirmation Start->Visual_Inspection Optimize_Dilution Step 2: Optimize Dilution Protocol (Serial Dilution, Rapid Mixing) Visual_Inspection->Optimize_Dilution Re_evaluate Re-evaluate Solubility Optimize_Dilution->Re_evaluate Adjust_DMSO Step 3: Adjust Final DMSO Concentration Adjust_DMSO->Re_evaluate Use_Excipients Step 4: Use Solubilizing Agents (Surfactants, Cyclodextrins) Use_Excipients->Re_evaluate Re_evaluate->Adjust_DMSO Precipitation Persists Re_evaluate->Use_Excipients Precipitation Persists Success Success: Soluble Solution Re_evaluate->Success No Precipitation Consult Consult Further Technical Support Re_evaluate->Consult Precipitation Persists TNF_Signaling_Pathway cluster_nucleus Nuclear Events TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activates RIP1->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression UCB9260 This compound UCB9260->TNFa Inhibits NFkB_in_Nucleus NF-κB DNA DNA NFkB_in_Nucleus->DNA Binds to DNA->Gene_Expression

References

Technical Support Center: Optimizing UCB-9260 Incubation Time for Maximal TNF Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of UCB-9260 to achieve maximal inhibition of Tumor Necrosis Factor (TNF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit TNF?

A1: this compound is an orally active, small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2] Its mechanism of action involves binding to the soluble TNF-α trimer and stabilizing an asymmetric, signaling-deficient conformation.[1][3] This altered conformation prevents the productive binding of the TNF-α trimer to its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling pathways, such as the NF-κB pathway.[3][4]

Q2: Why is optimizing the incubation time for this compound particularly important?

A2: Optimizing the incubation time is critical because this compound and its analogs are characterized as slow-binding inhibitors of TNF-α.[5] Unlike inhibitors that bind rapidly, slow-binding inhibitors require a longer pre-incubation period to reach equilibrium and exert their maximal effect. Insufficient incubation time will lead to an underestimation of the inhibitor's potency (an artificially high IC50 value).

Q3: What is a recommended starting point for this compound pre-incubation time in cell-based assays?

A3: Based on published literature, a pre-incubation time of 1 hour is a common starting point for cell-based assays, such as NF-κB reporter gene assays, before the addition of TNF-α.[6] However, due to the slow-binding nature of this compound, this may not be sufficient to achieve maximal inhibition. A time-course experiment is strongly recommended to determine the optimal pre-incubation time for your specific experimental conditions.

Q4: How does the concentration of TNF-α affect the inhibitory activity of this compound?

A4: The potency of this compound is influenced by the concentration of TNF-α. At higher concentrations of TNF-α, the IC50 of this compound for NF-κB inhibition has been shown to increase, indicating reduced potency.[4] It is crucial to use a consistent and appropriate concentration of TNF-α in your assays to obtain reproducible results.

Q5: What should I consider regarding the stability of this compound during long incubation periods?

A5: The stability of any small molecule in cell culture media over extended periods is a critical consideration. Factors such as temperature, pH, and components in the media can lead to compound degradation.[7][8] For long-term experiments, it is advisable to assess the stability of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium for various durations, followed by analysis of its concentration using methods like HPLC-MS.[7] If significant degradation is observed, media may need to be replenished with fresh inhibitor during the experiment.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Pre-incubation Time in an NF-κB Reporter Assay

Objective: To determine the pre-incubation time required for this compound to achieve maximal inhibition of TNF-α-induced NF-κB activation.

Materials:

  • HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TNF-α

  • This compound stock solution in DMSO

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK-293 NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A concentration at or above the known IC50 (e.g., 200 nM) is recommended for this experiment. Include a vehicle control (DMSO).

  • Time-Course Pre-incubation:

    • At staggered time points (e.g., 8, 4, 2, 1, 0.5, and 0 hours before TNF-α stimulation), remove the old medium from the cells and add the prepared this compound dilutions.

  • TNF-α Stimulation: At time 0, add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for a further 6 hours to allow for luciferase gene expression.[6]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each pre-incubation time point relative to the TNF-α stimulated control. Plot the percentage of inhibition against the pre-incubation time to determine the time at which maximal inhibition is achieved.

Protocol 2: L929 Cytotoxicity Assay to Evaluate this compound Potency

Objective: To measure the ability of this compound to inhibit TNF-α-induced cytotoxicity in L929 cells.

Materials:

  • L929 murine fibrosarcoma cells

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Recombinant human or mouse TNF-α

  • Actinomycin D

  • This compound stock solution in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate and incubate overnight.

  • Compound and TNF-α Pre-incubation: In a separate plate or tubes, pre-incubate serial dilutions of this compound with a fixed concentration of TNF-α for the optimized duration determined in Protocol 1.

  • Cell Treatment: Add the pre-incubated this compound/TNF-α mixture to the L929 cells. Also, add Actinomycin D to a final concentration of 1 µg/ml to sensitize the cells to TNF-α-induced apoptosis.

  • Incubation: Incubate the cells for 18-24 hours.

  • Cell Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the TNF-α and Actinomycin D treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueSpeciesAssay
TNF Binding Affinity (Kd)13 nMHumanCell-free assay
NF-κB Inhibition (IC50)202 nMHumanHEK-293 cells (TNF-stimulated)
Cytotoxicity Inhibition (IC50)116 nMHuman TNFL929 cells
Cytotoxicity Inhibition (IC50)120 nMMouse TNFL929 cells

Data compiled from multiple sources.[6]

Table 2: Hypothetical Time-Course Experiment Results for this compound Pre-incubation

Pre-incubation Time (hours)% Inhibition of NF-κB Activation (Mean ± SD)
025.3 ± 4.1
0.545.8 ± 5.2
168.2 ± 3.9
285.1 ± 2.5
492.5 ± 1.8
893.1 ± 2.0

This is example data to illustrate the expected trend for a slow-binding inhibitor.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in IC50 values between experiments - Inconsistent pre-incubation times.- Variation in cell density or health.- Pipetting errors.- Strictly adhere to the optimized pre-incubation time.- Use cells within a consistent passage number range and ensure a uniform seeding density.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Lower than expected potency (high IC50) - Pre-incubation time is too short.- this compound has degraded.- TNF-α concentration is too high.- Perform a time-course experiment to determine the optimal pre-incubation time (see Protocol 1).- Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Titrate TNF-α to determine the EC50 and use a concentration at or below this value for inhibition assays.
Loss of inhibitory effect in long-term experiments (>24 hours) - Degradation of this compound in the cell culture medium.- Cellular metabolism of this compound.- Assess the stability of this compound in your specific cell culture medium over the desired time course.- If significant degradation occurs, replenish the medium with fresh this compound at regular intervals (e.g., every 24-48 hours).
No inhibitory effect observed - Incorrect compound or concentration.- Insensitive cell line or assay.- Inactive TNF-α.- Verify the identity and concentration of your this compound stock.- Ensure your cell line expresses TNFR1 and the NF-κB pathway is responsive to TNF-α. Use a known TNF inhibitor as a positive control.- Test the activity of your TNF-α stock in a dose-response experiment.

Visualizations

TNF_Signaling_Pathway TNF_alpha TNF-α Trimer (Symmetric) Asymmetric_TNF Asymmetric TNF-α -UCB-9260 Complex TNF_alpha->Asymmetric_TNF TNFR1 TNFR1 TNF_alpha->TNFR1 Binds UCB_9260 This compound UCB_9260->TNF_alpha Binds and stabilizes Asymmetric_TNF->TNFR1 Prevents productive binding Signaling_Complex Productive Signaling Complex TNFR1->Signaling_Complex No_Signaling Inhibited Signaling TNFR1->No_Signaling NF_kB_Activation NF-κB Activation Signaling_Complex->NF_kB_Activation Inflammation Inflammation NF_kB_Activation->Inflammation

Caption: this compound stabilizes an asymmetric TNF-α trimer, inhibiting TNFR1 signaling.

Experimental_Workflow start Start seed_cells Seed Reporter Cells (e.g., HEK-293 NF-κB) start->seed_cells prepare_ucb Prepare this compound Dilutions seed_cells->prepare_ucb time_course Pre-incubate with this compound (0, 0.5, 1, 2, 4, 8 hours) prepare_ucb->time_course add_tnf Add TNF-α (e.g., 10 pM) time_course->add_tnf incubate Incubate (e.g., 6 hours) add_tnf->incubate measure Measure Luciferase Activity incubate->measure analyze Analyze Data & Determine Optimal Time measure->analyze end End analyze->end

Caption: Workflow for determining the optimal pre-incubation time for this compound.

Troubleshooting_Guide start Low Potency or High IC50 Observed check_preincubation Was a time-course experiment performed? start->check_preincubation perform_time_course Perform time-course pre-incubation experiment (see Protocol 1) check_preincubation->perform_time_course No check_stability Is the inhibitor stable for the duration of the assay? check_preincubation->check_stability Yes recheck_potency Re-evaluate IC50 with optimized conditions perform_time_course->recheck_potency perform_stability_assay Assess compound stability in media (e.g., via HPLC-MS) check_stability->perform_stability_assay No check_tnf_conc Is the TNF-α concentration optimized (at or below EC50)? check_stability->check_tnf_conc Yes perform_stability_assay->recheck_potency titrate_tnf Titrate TNF-α to determine EC50 check_tnf_conc->titrate_tnf No check_tnf_conc->recheck_potency Yes titrate_tnf->recheck_potency

Caption: Troubleshooting decision tree for suboptimal this compound performance.

References

Identifying and mitigating off-target effects of UCB-9260

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for UCB-9260. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary target?

A1: this compound is an investigational Chimeric Antigen Receptor (CAR) T-cell therapy. Its primary target is the CD70 antigen, a protein expressed on various types of cancer cells.[1] However, CD70 is also expressed at low levels on certain healthy tissues, including activated T and B cells, and mature dendritic cells.[1][2][3] This expression profile is a key consideration for potential off-target effects.

Q2: What are the primary types of off-target effects associated with CAR T-cell therapies like this compound?

A2: The main off-target effects are "on-target, off-tumor" toxicity, Cytokine Release Syndrome (CRS), and neurotoxicity.[4][5][6] "On-target, off-tumor" toxicity occurs when the CAR T-cells attack healthy tissues that also express the target antigen (in this case, CD70).[4][5] CRS is a systemic inflammatory response caused by the rapid activation and proliferation of CAR T-cells.[6][7] Neurotoxicity, or Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS), can occur concurrently with CRS and involves a range of neurological symptoms.[6][7]

On-Target, Off-Tumor Toxicity

Q3: Which healthy tissues are at risk for on-target, off-tumor toxicity with this compound?

A3: Based on the known expression of CD70, healthy tissues at potential risk include subsets of activated lymphocytes (T and B cells) and dendritic cells.[1][2][3] While CD70 expression is generally low in healthy tissues, it's crucial to assess its levels in individual patients.[1]

Q4: How can we predict the risk of on-target, off-tumor toxicity in our preclinical models?

A4: Preclinical prediction can be enhanced by using patient-derived tumoroids and xenograft models that accurately represent the target antigen expression levels of both the tumor and relevant healthy tissues.[5][8] It is also important to use highly sensitive methods, such as immunohistochemistry and RNA-seq, to quantify CD70 expression in a wide range of normal tissues.[1]

Cytokine Release Syndrome (CRS) and Neurotoxicity

Q5: What are the typical signs and symptoms of CRS?

A5: CRS symptoms can range from mild, flu-like symptoms (fever, fatigue, headache) to severe, life-threatening conditions including high fever, hypotension, hypoxia, and organ dysfunction.[7]

Q6: What is the general approach to managing CRS?

A6: Management of CRS is graded based on severity.[7] Mild cases may be managed with supportive care. Moderate to severe cases often require the use of anti-cytokine therapies, such as the IL-6 receptor antagonist tocilizumab, and corticosteroids.[6][7][9]

Troubleshooting Guides

Problem: Unexpected Cytotoxicity in Preclinical Assays

Symptom: You observe significant lysis of non-target cells in your in vitro cytotoxicity assays.

Possible Cause 1: Low-level expression of CD70 on your non-target cell line.

Troubleshooting Steps:

  • Quantify CD70 Expression: Use flow cytometry or quantitative PCR to accurately determine the level of CD70 expression on your non-target cells.

  • Select a CD70-Negative Control: Ensure your experimental design includes a truly CD70-negative cell line to establish a baseline for non-specific killing.

  • Titrate Effector-to-Target (E:T) Ratio: Perform a titration of the E:T ratio to determine if the off-target killing is dose-dependent.[8]

Possible Cause 2: Alloreactivity of T-cells.

Troubleshooting Steps:

  • Use of Control T-cells: Include a non-transduced or mock-transduced T-cell control to assess the baseline level of alloreactivity.

  • Knockout of Endogenous TCR: If alloreactivity is a persistent issue, consider using T-cells with the endogenous T-cell receptor (TCR) knocked out.[8]

Problem: High Levels of Inflammatory Cytokines in Co-culture Supernatants

Symptom: Your in vitro co-culture experiments with this compound and target cells show excessively high levels of inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6).

Possible Cause: High CAR T-cell activation leading to a CRS-like phenotype in vitro.

Troubleshooting Steps:

  • Monitor Cytokine Kinetics: Collect supernatants at multiple time points to understand the kinetics of cytokine release.

  • Include a Titration of E:T Ratios: Assess cytokine levels at various E:T ratios to understand the dose-response relationship.

  • Test Mitigation Strategies: In your in vitro system, test the effect of adding agents like tocilizumab or corticosteroids to the co-culture to see if they can dampen the cytokine storm.

Data Presentation

Table 1: Grading and Management of Cytokine Release Syndrome (CRS)
GradeClinical ManifestationsManagement Approach
1 Fever ≥38°CSupportive care
2 Fever with hypotension (responsive to fluids) and/or hypoxia (requiring low-flow oxygen)Supportive care, consider anti-cytokine therapy (e.g., tocilizumab)
3 Fever with hypotension (requiring vasopressors) and/or hypoxia (requiring high-flow oxygen)Anti-cytokine therapy, consider corticosteroids
4 Life-threatening symptoms, requirement for mechanical ventilationAggressive anti-cytokine therapy, high-dose corticosteroids, intensive care support

This table is a generalized representation based on common CRS grading systems. Refer to specific clinical trial protocols for precise grading and management algorithms.[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of On-Target, Off-Tumor Cytotoxicity

This protocol outlines a method to assess the cytotoxic potential of this compound against cell lines with varying levels of CD70 expression.

Materials:

  • This compound CAR T-cells

  • CD70-high target cell line (e.g., a relevant tumor cell line)

  • CD70-low non-target cell line (e.g., a primary cell line with known low CD70 expression)

  • CD70-negative cell line

  • Non-transduced T-cells (control)

  • Culture medium

  • Cytotoxicity assay kit (e.g., LDH release or chromium-51 (B80572) release assay)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed the target and non-target cell lines in separate wells of a 96-well plate at a density of 1 x 10^4 cells/well.

  • Effector Cell Addition: Add this compound CAR T-cells and non-transduced T-cells to the wells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Co-incubation: Incubate the plates for a predetermined time course (e.g., 4, 24, and 48 hours).

  • Cytotoxicity Measurement: At each time point, measure cell lysis using your chosen cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each condition, normalizing to controls.

Protocol 2: Cytokine Release Assay

This protocol describes how to measure cytokine production from this compound CAR T-cells upon engagement with target cells.

Materials:

  • Supernatants from the cytotoxicity assay (Protocol 1)

  • Multi-analyte cytokine immunoassay kit (e.g., Luminex or ELISA-based) for key cytokines (IFN-γ, TNF-α, IL-2, IL-6)

  • Plate reader compatible with the chosen assay

Methodology:

  • Supernatant Collection: At each time point from the cytotoxicity assay, carefully collect the cell culture supernatants.

  • Cytokine Measurement: Perform the multi-analyte cytokine assay on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Quantify the concentration of each cytokine in pg/mL or ng/mL. Compare the cytokine profiles across different cell lines and E:T ratios.

Visualizations

UCB9260_Signaling_Pathway cluster_CAR_T_Cell This compound CAR T-cell cluster_Tumor_Cell Target Cell cluster_Activation T-cell Activation UCB9260 This compound CAR CD3zeta CD3ζ UCB9260->CD3zeta Costim Co-stimulatory Domain UCB9260->Costim CD70 CD70 Antigen UCB9260->CD70 Binding Activation Signal Transduction Cascade CD3zeta->Activation Costim->Activation Cytokine_Release Cytokine Release (IFN-γ, TNF-α, IL-2) Activation->Cytokine_Release Proliferation Proliferation Activation->Proliferation Cytotoxicity Cytotoxicity Activation->Cytotoxicity

Caption: Signaling pathway of the this compound CAR construct upon binding to the CD70 antigen.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Co-culture cluster_2 Assays cluster_3 Data Analysis prep_target Prepare Target Cells (CD70+, CD70-, CD70_low) coculture Co-culture at various E:T ratios and time points prep_target->coculture prep_effector Prepare Effector Cells (this compound, Control T-cells) prep_effector->coculture cytotoxicity_assay Cytotoxicity Assay (e.g., LDH release) coculture->cytotoxicity_assay cytokine_assay Cytokine Release Assay (e.g., ELISA, Luminex) coculture->cytokine_assay analyze_cyto Calculate % Specific Lysis cytotoxicity_assay->analyze_cyto analyze_cyto_release Quantify Cytokine Levels cytokine_assay->analyze_cyto_release compare Compare on- and off-target effects analyze_cyto->compare analyze_cyto_release->compare

Caption: Experimental workflow for assessing on- and off-target effects of this compound.

CRS_Mitigation_Logic start Patient exhibits signs of CRS grade1 Grade 1 CRS? start->grade1 grade2 Grade 2 CRS? grade1->grade2 No supportive_care Supportive Care grade1->supportive_care Yes grade3_4 Grade 3/4 CRS? grade2->grade3_4 No tocilizumab Administer Tocilizumab grade2->tocilizumab Yes corticosteroids Consider Corticosteroids grade3_4->corticosteroids Yes tocilizumab->supportive_care icu Intensive Care Unit Management corticosteroids->icu

References

Best practices for storing and handling UCB-9260 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling UCB-9260 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for reconstituting this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

2. What are the recommended storage conditions for this compound?

For optimal stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes.

3. Is this compound soluble in aqueous solutions?

No, this compound is insoluble in water and ethanol. Attempts to dissolve it in aqueous buffers may result in precipitation.

4. What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, it is important to wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in solution The concentration of this compound exceeds its solubility limit in the chosen solvent.Ensure the concentration of this compound is within the recommended solubility range for the solvent. Gentle warming and vortexing may help to redissolve the compound.
The solution was prepared in an inappropriate solvent (e.g., water or ethanol).Reconstitute this compound in a recommended solvent such as DMSO.
Reduced or no activity in an experiment Improper storage of the this compound solution, leading to degradation.Always store this compound solutions at the recommended temperatures (-20°C or -80°C) and avoid multiple freeze-thaw cycles by preparing single-use aliquots.
The compound has degraded due to prolonged storage.Use a fresh stock of this compound and ensure it is stored correctly.
Inconsistent experimental results Inaccurate concentration of the this compound solution.Verify the concentration of your stock solution. If possible, use a spectrophotometer or other analytical method to confirm the concentration.
Variability in experimental conditions.Ensure that all experimental parameters, such as incubation times and temperatures, are consistent across all experiments.

Quantitative Data Summary

ParameterValue
CAS Number 1515888-53-5
Physical Form Solid powder
Solubility
    - DMSO85 - 125 mg/mL
    - WaterInsoluble
    - EthanolInsoluble
Storage (Powder)
    - -20°C3 years
    - 4°C2 years
Storage (In Solvent)
    - -80°C6 months
    - -20°C1 month

Experimental Protocols

Reconstitution of this compound

  • Before opening, bring the vial of this compound powder to room temperature.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the appropriate mass of this compound).

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Inhibition of TNF-α Signaling in Cell-Based Assays

This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.

  • Cell Culture: Culture cells (e.g., HEK-293, Jurkat, or L929) in the appropriate medium and conditions until they reach the desired confluency.

  • Pre-incubation with this compound:

    • Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

    • Treat the cells with the this compound working solution for a specific pre-incubation time (e.g., 1 hour) at 37°C. Include a vehicle control (medium with the same concentration of DMSO).

  • Stimulation with TNF-α:

    • After the pre-incubation period, add recombinant human or mouse TNF-α to the cell cultures to induce a response. The concentration of TNF-α will depend on the cell type and the specific endpoint being measured.

  • Incubation: Incubate the cells for the appropriate time to observe the desired effect (e.g., cytokine production, NF-κB activation, or cell death).

  • Endpoint Analysis: Analyze the cellular response using a suitable assay, such as ELISA for cytokine levels, a reporter gene assay for NF-κB activity, or a cytotoxicity assay.

Visualizations

UCB9260_Mechanism_of_Action cluster_0 Standard TNF-α Signaling cluster_1 This compound Mediated Inhibition TNF_trimer Symmetrical TNF-α Trimer TNFR1_1 TNFR1 TNF_trimer->TNFR1_1 Binds TNFR1_2 TNFR1 TNF_trimer->TNFR1_2 Binds TNFR1_3 TNFR1 TNF_trimer->TNFR1_3 Binds Signaling_Complex Active Signaling Complex NFkB NF-κB Activation Signaling_Complex->NFkB Leads to UCB9260 This compound Asym_TNF Asymmetrical TNF-α Trimer UCB9260->Asym_TNF Stabilizes TNFR1_a TNFR1 Asym_TNF->TNFR1_a Binds TNFR1_b TNFR1 Asym_TNF->TNFR1_b Binds Blocked_TNFR1 Blocked Binding Site Asym_TNF->Blocked_TNFR1 Prevents Binding Inactive_Complex Inactive Complex No_NFkB Inhibition of NF-κB Activation Inactive_Complex->No_NFkB Results in

Caption: Mechanism of this compound action on TNF-α signaling.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitution Reconstitute this compound in DMSO dilution Dilute to Working Concentration reconstitution->dilution pre_incubation Pre-incubate Cells with this compound dilution->pre_incubation cell_culture Culture Cells cell_culture->pre_incubation tnf_stimulation Stimulate with TNF-α pre_incubation->tnf_stimulation incubation Incubate tnf_stimulation->incubation endpoint_analysis Endpoint Analysis (e.g., ELISA, Reporter Assay) incubation->endpoint_analysis

Caption: General experimental workflow for this compound cell-based assays.

Interpreting unexpected results in UCB-9260 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UCB-9260 in their experiments. The information is designed to help interpret unexpected results and ensure the successful application of this novel TNF-α inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active, small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] Unlike biologic therapies that block the TNF-α receptor binding site directly, this compound functions through a unique allosteric mechanism.[2] It binds to a cryptic pocket within the TNF-α trimer, stabilizing an asymmetric and signaling-incompetent conformation of the protein.[3][4] This conformational change prevents the productive binding of the third TNF receptor 1 (TNFR1), thereby inhibiting the downstream inflammatory signaling cascade, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[2][3]

Q2: What are the expected in vitro activity values for this compound?

A2: Published data on this compound's in vitro activity provides a baseline for expected experimental outcomes. Key parameters are summarized below.

ParameterValueSpeciesAssay
TNF Binding Affinity (Kd)13 nMHumanCell-free assay
NF-κB Inhibition (IC50)202 nMHumanHEK-293 cells (TNF-stimulated)[5]
Cytotoxicity Inhibition (IC50)116 nMHuman TNFL929 cells
Cytotoxicity Inhibition (IC50)120 nMMouse TNFL929 cells[5]

Q3: Is this compound selective for TNF-α?

A3: Yes, studies have shown that this compound is selective for TNF-α over other members of the TNF superfamily.[6] In experiments using an agonistic monoclonal antibody to stimulate the TNFR1 pathway directly, this compound showed no inhibition of NF-κB activation, indicating its effect is specifically through the inhibition of TNF-α.[6][7]

Troubleshooting Guide

This guide addresses common unexpected results in a question-and-answer format, providing potential causes and solutions.

Issue 1: Higher than expected IC50 value for NF-κB inhibition.

  • Q: My IC50 value for this compound in an NF-κB reporter assay is significantly higher than the reported ~202 nM. What could be the cause?

    • A: Several factors can contribute to a rightward shift in the IC50 curve:

      • High concentration of TNF-α: The potency of this compound is dependent on the concentration of TNF-α used for stimulation. Higher concentrations of TNF-α will require higher concentrations of this compound to achieve 50% inhibition. For example, in one study, increasing the hTNF concentration from 10 pM to 100 pM in an NF-κB reporter assay resulted in the geometric mean IC50 of this compound shifting from 208 nM to 552 nM.[8]

      • Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. The compound is soluble in DMSO.[5] Avoid repeated freeze-thaw cycles. Improper storage at temperatures higher than 5°C can lead to degradation and loss of activity.[9]

      • Cell Health and Density: Unhealthy or overly confluent cells may respond poorly to TNF-α stimulation, affecting the dynamic range of the assay and the accuracy of the IC50 determination.

      • Assay Incubation Times: Optimize the pre-incubation time with this compound and the TNF-α stimulation time. Insufficient pre-incubation may not allow for optimal binding of the compound to TNF-α.

Issue 2: No inhibition of TNF-α-mediated cytotoxicity observed.

  • Q: I am not observing any inhibition of cell death in my L929 cytotoxicity assay with this compound. Why might this be?

    • A: A lack of inhibition in a cytotoxicity assay could be due to several factors:

      • Improper Assay Setup: The L929 cytotoxicity assay is sensitive to the concentration of TNF-α and the sensitizing agent (e.g., actinomycin (B1170597) D). Ensure these are optimized for your specific cell line and conditions.

      • Compound Concentration: The concentrations of this compound used may be too low to elicit an inhibitory effect. A full dose-response curve should be performed.

      • Incorrect Reagents: Verify the identity and quality of your recombinant human or mouse TNF-α.

      • Cell Line Issues: Ensure the L929 cells are sensitive to TNF-α-mediated cytotoxicity. Cell sensitivity can drift with passage number.

Issue 3: High variability between replicate wells.

  • Q: I am seeing significant variability in the results between my replicate wells in both NF-κB and cytotoxicity assays. What are the potential sources of this variability?

    • A: High variability can obscure real effects. Consider the following:

      • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of compound or TNF-α, can lead to large variations. Calibrate your pipettes and use appropriate techniques.

      • Uneven Cell Seeding: An uneven distribution of cells across the plate will result in variable responses. Ensure a homogenous cell suspension before and during plating.

      • Edge Effects: Wells on the periphery of the plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance. Consider not using the outer wells for experimental data.

      • Incomplete Mixing: Ensure thorough but gentle mixing of reagents in the wells.

Issue 4: Unexpected cellular effects or off-target activity.

  • Q: I am observing cellular effects that are not consistent with TNF-α inhibition. Could this compound have off-target effects?

    • A: While this compound has been shown to be highly selective for TNF-α, it is always important to consider the possibility of off-target effects with any small molecule inhibitor.[6]

      • Control Experiments: To investigate this, include a control where the NF-κB pathway is activated downstream of the TNF-α/TNFR1 interaction, for example, by using a TNFR1 agonist antibody. This compound should not inhibit signaling in this scenario.[6][7]

      • Compound Purity: Ensure the purity of your this compound compound. Impurities could be responsible for unexpected biological activity.

      • Literature Review: While current literature points to high specificity, it is good practice to stay updated on any new findings regarding the selectivity profile of this compound.

Experimental Protocols & Data

TNF-α Signaling Pathway and this compound Mechanism

The following diagram illustrates the TNF-α signaling pathway leading to NF-κB activation and the point of intervention for this compound.

TNF_Signaling_Pathway This compound Mechanism of Action TNF_trimer Symmetrical TNF-α Trimer Asymmetric_TNF Asymmetric TNF-α Trimer TNF_trimer->Asymmetric_TNF TNFR1 TNFR1 TNF_trimer->TNFR1 Binds UCB9260 This compound UCB9260->TNF_trimer Binds to cryptic pocket UCB9260->Asymmetric_TNF Stabilizes Asymmetric_TNF->TNFR1 Prevents productive binding of 3rd receptor Signaling_Complex Signaling Complex Formation TNFR1->Signaling_Complex IKK_activation IKK Activation Signaling_Complex->IKK_activation IkB_degradation IκB Degradation IKK_activation->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription Inhibition Inhibition

Caption: this compound stabilizes an asymmetric TNF-α trimer, inhibiting downstream signaling.

Experimental Workflow: NF-κB Reporter Gene Assay

The following workflow outlines the key steps for assessing this compound activity using an NF-κB reporter gene assay.

NFkB_Assay_Workflow NF-κB Reporter Gene Assay Workflow start Start seed_cells Seed HEK-293 NF-κB reporter cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound incubate_overnight->prepare_compounds pre_incubate Pre-incubate cells with This compound (e.g., 1 hour) prepare_compounds->pre_incubate stimulate Stimulate with TNF-α (e.g., 10 pM) pre_incubate->stimulate incubate_expression Incubate for luciferase expression (e.g., 6 hours) stimulate->incubate_expression lyse_cells Lyse cells and add luciferase substrate incubate_expression->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence analyze_data Analyze data and calculate IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the IC50 of this compound.

Troubleshooting Logic for Unexpected IC50 Values

This diagram provides a logical approach to troubleshooting unexpectedly high IC50 values in your this compound experiments.

Troubleshooting_IC50 Troubleshooting High IC50 Values start Unexpectedly High IC50 Value check_tnf_conc Is TNF-α concentration in the expected range? start->check_tnf_conc adjust_tnf Adjust TNF-α to a lower, sub-maximal concentration check_tnf_conc->adjust_tnf No check_compound Is the this compound stock properly prepared and stored? check_tnf_conc->check_compound Yes re_run_assay Re-run experiment with optimized parameters adjust_tnf->re_run_assay prepare_new_stock Prepare fresh this compound stock solution check_compound->prepare_new_stock No check_cells Are cells healthy and at optimal density? check_compound->check_cells Yes prepare_new_stock->re_run_assay optimize_cell_culture Optimize cell seeding density and culture conditions check_cells->optimize_cell_culture No review_protocol Review incubation times and assay protocol check_cells->review_protocol Yes optimize_cell_culture->re_run_assay review_protocol->re_run_assay contact_support If issue persists, consult further technical support re_run_assay->contact_support

Caption: A decision tree for troubleshooting high IC50 results with this compound.

References

Technical Support Center: UCB-9260 for In Vivo Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UCB-9260 in in vivo inflammation models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active small molecule inhibitor of Tumor Necrosis Factor (TNF) signaling.[1][2] It functions by binding to and stabilizing an asymmetric, naturally occurring conformation of the soluble TNF trimer.[1][3][4] This stabilization prevents the TNF trimer from effectively binding to and activating its receptor, TNFR1, thereby inhibiting downstream inflammatory signaling.[3][4]

Q2: What are the recommended starting dosages for this compound in mouse models of inflammation?

A2: The optimal dosage of this compound can vary depending on the specific in vivo model and experimental endpoint. However, published studies provide a range of effective oral dosages. For TNF-induced neutrophil recruitment models, doses have ranged from 10 mg/kg to 300 mg/kg.[5][6] In a therapeutic collagen antibody-induced arthritis (CAIA) model, a dose of 150 mg/kg administered orally twice daily has been shown to be effective.[2][5][6] It is recommended to perform a dose-response study to determine the optimal concentration for your specific model.[7]

Q3: How should this compound be formulated for oral administration?

A3: For preclinical in vivo studies, small molecule inhibitors like this compound are often formulated in a vehicle designed to improve solubility and bioavailability. While the specific vehicle for this compound in the cited studies is not detailed, common vehicles for oral administration of small molecules include solutions with co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[7] It is crucial to establish a vehicle-only control group in your experiments to differentiate between compound-related and vehicle-related effects.[7]

Q4: What is the expected pharmacokinetic profile of this compound?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in efficacy data between animals in the same dose group. Inconsistent compound formulation or administration. Poor aqueous solubility of the compound.Optimize the formulation by exploring different vehicles to improve solubility. Ensure consistent administration technique (e.g., gavage volume, timing).
The compound does not show the expected efficacy at the administered dose. Insufficient target engagement at the given dose. Suboptimal dosing frequency.Conduct a pharmacodynamic (PD) study to confirm target engagement in your model. This could involve measuring downstream biomarkers of TNF signaling. Evaluate the pharmacokinetic profile to determine if the dosing frequency is adequate to maintain therapeutic concentrations.
Unexpected toxicity is observed at doses predicted to be safe. Off-target effects of the compound. Toxicity of the vehicle.Include a vehicle-only control group to rule out vehicle-induced toxicity.[7] If toxicity persists, consider investigating potential off-target effects of this compound.
Precipitate formation when preparing the dosing solution. The compound's solubility limit has been exceeded in the chosen vehicle.Try reducing the final concentration of the compound. Experiment with different, biocompatible solvents or co-solvents. Use serial dilutions rather than a single large dilution step.[8]

Quantitative Data Summary

Table 1: Summary of this compound In Vivo Dosages and Effects

Inflammation Model Species Route of Administration Dosage Range Key Findings Reference
TNF-induced neutrophil recruitmentMouseOral (p.o.)10 - 300 mg/kgDose-dependent inhibition of neutrophil recruitment. Significant inhibition at 10 mg/kg for murine TNF and 30 mg/kg for human TNF.[5][6]
Collagen Antibody-Induced Arthritis (CAIA)MouseOral (p.o.)150 mg/kg twice daily (bid)Significant reduction of the arthritis clinical score when administered therapeutically.[2][5][6]

Experimental Protocols

Collagen Antibody-Induced Arthritis (CAIA) Model

This protocol provides a general framework based on descriptions of the CAIA model used to test this compound.[5]

  • Animal Model: Use a susceptible mouse strain, such as BALB/c or DBA/1 mice.

  • Induction of Arthritis:

    • Administer a cocktail of anti-collagen antibodies intravenously or intraperitoneally on day 0.

    • Administer Lipopolysaccharide (LPS) intraperitoneally on day 3 or as optimized for the specific antibody cocktail.

  • This compound Administration (Therapeutic Dosing):

    • Begin oral administration of this compound (e.g., 150 mg/kg) or vehicle control twice daily, starting 6 hours after the LPS challenge.[5]

  • Clinical Scoring:

    • Monitor animals daily for signs of arthritis.

    • Score each paw based on a scale that assesses inflammation, swelling, and redness (e.g., 0-4 scale). The total clinical score is the sum of the scores for all paws.

  • Endpoint Analysis:

    • At the end of the study, collect tissues (e.g., paws, serum) for further analysis, such as histology to assess joint damage or measurement of inflammatory cytokines.

TNF-Induced Neutrophil Recruitment Model

This protocol is based on the methodology described for evaluating this compound's effect on TNF-induced peritoneal neutrophilia.[5]

  • Animal Model: Use a suitable mouse strain, such as BALB/c mice.

  • This compound Administration:

    • Administer this compound orally at various doses (e.g., 10, 30, 100, 300 mg/kg) or vehicle control.

  • Inflammatory Challenge:

    • At a specified time after compound administration (e.g., 1-2 hours), inject human or murine TNF intraperitoneally to induce neutrophil recruitment.

  • Peritoneal Lavage:

    • A few hours after the TNF challenge (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage with PBS.

  • Cell Analysis:

    • Collect the peritoneal lavage fluid and centrifuge to pellet the cells.

    • Resuspend the cells and perform cell counts.

    • Use flow cytometry to quantify the number of neutrophils, typically identified by cell surface markers such as CD45+ and GR1+.[5]

Visualizations

UCB9260_Mechanism_of_Action cluster_0 Normal TNF Signaling cluster_1 This compound Inhibition TNF_trimer Symmetric TNF Trimer TNFR1 TNFR1 Receptor TNF_trimer->TNFR1 Binds and Activates Signaling Downstream Inflammatory Signaling (NF-κB activation) TNFR1->Signaling UCB9260 This compound Asymmetric_TNF Asymmetric TNF Trimer UCB9260->Asymmetric_TNF Stabilizes Inactive_TNFR1 TNFR1 Receptor (Inactive) Asymmetric_TNF->Inactive_TNFR1 Prevents effective binding No_Signaling Inhibition of Inflammatory Signaling Inactive_TNFR1->No_Signaling CAIA_Workflow Day0 Day 0: Administer anti-collagen antibody cocktail Day3 Day 3: Administer LPS Day0->Day3 Treatment Day 3 (6h post-LPS): Begin oral this compound (150 mg/kg bid) or vehicle Day3->Treatment Monitoring Daily Monitoring: Clinical scoring of arthritis Treatment->Monitoring Endpoint Study Endpoint: Tissue collection for analysis Monitoring->Endpoint Neutrophil_Recruitment_Workflow Compound_Admin Oral administration of this compound (10-300 mg/kg) or vehicle TNF_Challenge Intraperitoneal injection of TNF Compound_Admin->TNF_Challenge 1-2 hours Lavage Peritoneal lavage TNF_Challenge->Lavage 4-6 hours Analysis Flow cytometry analysis of neutrophils (CD45+ GR1+) Lavage->Analysis

References

Addressing variability in UCB-9260 experimental replicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental replicates involving the TNF-α inhibitor, UCB-9260.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active small molecule that inhibits Tumor Necrosis Factor (TNF) signaling.[1][2] It functions by binding to the TNF-α trimer and stabilizing it in an asymmetric conformation.[3][4][] This distortion of the trimer structure prevents the productive binding of a third TNF receptor 1 (TNFR1), thereby inhibiting the downstream signaling cascade that leads to inflammation, including the activation of NF-κB.[][6][7]

Q2: What are the key binding and inhibitory concentrations for this compound?

A2: this compound binds to TNF with a dissociation constant (Kd) of 13 nM.[1][2] In cell-based assays, it inhibits NF-κB activation with a geometric mean IC50 of 202 nM following TNF stimulation.[1][2][4][8]

Q3: Is this compound specific to TNF-α?

A3: this compound is reported to be selective for TNF over other members of the TNF superfamily.[2][4] This specificity is attributed to its unique mechanism of stabilizing a naturally sampled, receptor-incompetent conformation of the TNF trimer.[3][4]

Q4: Can this compound be used in both human and mouse models?

A4: Yes, this compound has been shown to be effective at inhibiting both human and mouse TNF-dependent functional activity.[4] For instance, in the L929 mouse cell cytotoxicity assay, this compound inhibited human and mouse TNF with IC50 values of 116 nM and 120 nM, respectively.[2][4] It has also demonstrated efficacy in in vivo mouse models, such as the collagen antibody-induced arthritis (CAIA) model.[9]

Troubleshooting Guide for Experimental Variability

Variability in experimental replicates can arise from several factors. This guide provides troubleshooting for common issues encountered when working with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent IC50 values between experiments 1. TNF-α Concentration: The potency of this compound can be influenced by the concentration of TNF-α used for stimulation.[6] Higher concentrations of TNF-α may require higher concentrations of this compound for effective inhibition.[6] 2. Reagent Stability: Improper storage or handling of this compound or TNF-α can lead to degradation and loss of activity. 3. Cell-Based Factors: Variations in cell density, passage number, or overall cell health can impact the cellular response to TNF-α and this compound.1. Optimize and Standardize TNF-α Concentration: Determine a sub-maximal concentration of TNF-α for your specific assay and use this concentration consistently across all experiments.[7] 2. Proper Reagent Handling: Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles.[1] Use fresh, high-quality DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility.[1] Store stock solutions at -80°C for up to one year or -20°C for up to one month.[1] 3. Standardize Cell Culture Conditions: Maintain consistent cell seeding densities and use cells within a defined passage number range. Regularly monitor cell viability.
High background signal or lack of inhibitory effect 1. Compound Solubility: this compound is insoluble in water and ethanol.[1] Poor solubility can lead to an inaccurate final concentration in your assay. 2. Inactive Compound: The compound may have degraded due to improper storage.1. Ensure Complete Solubilization: Prepare a high-concentration stock solution in DMSO (e.g., 85 mg/mL).[1] When preparing working dilutions, ensure the compound is fully dissolved before adding to the aqueous assay medium. The final DMSO concentration in the assay should be kept low and consistent across all conditions. 2. Verify Compound Activity: Test the activity of your this compound stock in a validated, sensitive assay, such as the TNF-α induced NF-κB reporter gene assay.[7]
Variability in in vivo studies 1. Pharmacokinetics and Bioavailability: As an orally administered compound, factors such as formulation, dosing volume, and animal strain can influence the absorption and exposure of this compound.[9] 2. Model-Specific Factors: The specific inflammatory stimulus and the timing of compound administration can significantly impact the observed efficacy.1. Standardize Dosing Procedure: Use a consistent and validated formulation for oral administration, such as a homogeneous suspension in CMC-Na.[1] Ensure accurate dosing based on animal weight. 2. Optimize Experimental Design: Conduct dose-response studies to determine the optimal dose for your specific in vivo model.[9] Standardize the timing of compound administration relative to the inflammatory challenge.
Unexpected cellular phenotypes 1. Off-Target Effects (General Consideration): While this compound is selective for TNF, all small molecules have the potential for off-target effects, especially at high concentrations. 2. Assay-Specific Artifacts: The observed phenotype may be an artifact of the assay system rather than a direct effect of this compound on the intended pathway.1. Perform Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. 2. Use Multiple Readouts: Confirm your findings using alternative assays that measure different endpoints of the TNF-α signaling pathway (e.g., cytokine production, gene expression). 3. Include Proper Controls: Use a negative control (vehicle) and a positive control (a known TNF-α inhibitor) in all experiments.[7]

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueSpeciesAssayReference
Binding Affinity (Kd) 13 nMHumanCell-free[1]
NF-κB Inhibition (IC50) 202 nMHumanHEK-293 NF-κB Reporter Assay (10 pM TNF-α)[1][2][4]
Cytotoxicity Inhibition (IC50) 116 nMHumanL929 Cell Assay[2][4]
Cytotoxicity Inhibition (IC50) 120 nMMouseL929 Cell Assay[2][4]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesDosingEffectReference
TNF-induced Neutrophil Recruitment Mouse10-300 mg/kg (oral)Dose-dependent inhibition[9]
Collagen Antibody-Induced Arthritis (CAIA) Mouse150 mg/kg (oral, bid)Significant reduction in arthritis clinical score[9]

Experimental Protocols

TNF-α Induced NF-κB Reporter Gene Assay

This assay quantifies the inhibitory effect of this compound on the TNF-α signaling pathway.[7]

Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.

Materials:

  • HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.[7]

  • Cell culture medium (e.g., DMEM with 10% FBS).[7]

  • Recombinant human TNF-α.[7]

  • This compound stock solution in DMSO.[7]

  • Luciferase assay reagent.[7]

  • 96-well cell culture plates.[7]

  • Luminometer.[7]

Procedure:

  • Cell Seeding: Seed HEK-293 NF-κB reporter cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.[7]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).[7]

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a pre-determined time (e.g., 1 hour).[7]

  • TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.[7]

  • Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for luciferase gene expression.[7]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.[7]

Mandatory Visualizations

UCB9260_Mechanism_of_Action This compound Mechanism of Action cluster_0 Standard TNF-α Signaling cluster_1 This compound Mediated Inhibition TNF_trimer Symmetric TNF-α Trimer TNFR1_3 3 x TNFR1 TNF_trimer->TNFR1_3 Binds Asymmetric_TNF Asymmetric TNF-α Trimer TNF_trimer->Asymmetric_TNF Signaling_Complex Active Signaling Complex TNFR1_3->Signaling_Complex Forms NFkB_Activation NF-κB Activation Signaling_Complex->NFkB_Activation Leads to UCB9260 This compound UCB9260->TNF_trimer Binds and Stabilizes TNFR1_2 2 x TNFR1 Asymmetric_TNF->TNFR1_2 Binds only two Inactive_Complex Inactive Complex TNFR1_2->Inactive_Complex Forms No_NFkB No NF-κB Activation Inactive_Complex->No_NFkB Prevents

Caption: Mechanism of action of this compound.

Experimental_Workflow Experimental Workflow: NF-κB Reporter Assay Start Start Seed_Cells Seed HEK-293 NF-κB Reporter Cells Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare Serial Dilutions of this compound Incubate_Overnight->Prepare_Compounds Treat_Cells Treat Cells with This compound Prepare_Compounds->Treat_Cells Stimulate_TNF Stimulate with TNF-α Treat_Cells->Stimulate_TNF Incubate_Expression Incubate for Luciferase Expression Stimulate_TNF->Incubate_Expression Measure_Luciferase Measure Luciferase Activity Incubate_Expression->Measure_Luciferase Analyze_Data Analyze Data and Determine IC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

References

How to control for vehicle effects in UCB-9260 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for vehicle effects in preclinical studies involving UCB-9260.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: For in vivo studies, a common and effective vehicle for this compound is a mixture of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 300 (PEG300), 5% Tween-80, and 45% Saline. This formulation is designed to solubilize the hydrophobic this compound compound for administration.

Q2: Why is a vehicle control group essential in this compound studies?

A2: A vehicle control group is critical to differentiate the pharmacological effects of this compound from any biological effects caused by the vehicle itself.[1] Each component of the vehicle (DMSO, PEG300, Tween-80) can have its own physiological effects, which could confound the interpretation of the study results. The vehicle control group receives the same formulation as the treatment group, but without this compound.

Q3: What are the known potential effects of the vehicle components?

A3: The individual components of the recommended vehicle can have biological effects. DMSO has been reported to have anti-inflammatory and analgesic properties and can affect locomotor activity at higher concentrations.[2][3][4][5] PEG300 can also induce neuromotor toxicity at high concentrations.[2] Tween-80, a surfactant, can cause irritation at the injection site and has been associated with changes in locomotor activity at high concentrations.[3][4] Therefore, it is crucial to assess the effects of the complete vehicle in a dedicated control group.

Q4: Is the recommended vehicle for this compound generally well-tolerated in animal models?

A4: Yes, the vehicle formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is generally considered tolerable in rodents for administering therapeutic agents in preclinical studies.[6] However, tolerability can vary depending on the animal strain, age, sex, and the specific experimental conditions. A pilot tolerability study is always recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected toxicity or adverse events in the this compound treated group (e.g., weight loss, lethargy). The observed effects may be due to the vehicle rather than this compound.Compare the adverse events with the vehicle-only control group. If the vehicle group shows similar toxicity, consider optimizing the vehicle formulation (e.g., reducing the percentage of DMSO or PEG300 if possible) or exploring alternative vehicles.
High variability in experimental data within the this compound treated group. Inconsistent formulation preparation or administration can lead to variable dosing. The vehicle itself may also be causing variable responses in individual animals.Ensure a standardized and validated protocol for preparing the this compound formulation. Check for complete dissolution of the compound. Ensure consistent administration technique (e.g., gavage, injection). A larger sample size may be needed to account for individual animal variability in response to the vehicle.
The vehicle control group shows a significant biological effect (e.g., anti-inflammatory effects). This is a known potential confounding factor, as DMSO has inherent anti-inflammatory properties.[5]Acknowledge and document the vehicle's effect. The true effect of this compound should be interpreted as the difference between the this compound treated group and the vehicle control group, not just a comparison to a naive or saline-only control.
Precipitation of this compound during formulation or upon administration. The solubility of this compound in the vehicle may be limited, or the formulation may be unstable under certain conditions (e.g., temperature changes).Prepare the formulation fresh before each use. Ensure complete dissolution of this compound in DMSO before adding other components. Gentle warming and vortexing can aid dissolution. If precipitation persists, a reformulation with different excipient ratios or alternative solubilizing agents may be necessary.

Data Presentation

Table 1: Components of the Recommended In Vivo Vehicle for this compound

Component Percentage (v/v) Function Potential Side Effects
Dimethyl Sulfoxide (DMSO)10%Primary solvent for this compoundAnti-inflammatory effects, neurotoxicity at high concentrations, potential for skin irritation.[2][3][4][5]
Polyethylene Glycol 300 (PEG300)40%Co-solventNeuromotor toxicity at high concentrations.[2]
Tween-80 (Polysorbate 80)5%Surfactant/EmulsifierCan cause irritation at the injection site, potential for hypersensitivity reactions, may affect locomotor activity.[3][4]
Saline (0.9% NaCl)45%DiluentGenerally well-tolerated, used to adjust tonicity.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration
  • Preparation of Stock Solution: Prepare a stock solution of this compound in 100% DMSO at a concentration 10 times higher than the final desired concentration.

  • Mixing: In a sterile tube, add the required volume of the this compound stock solution.

  • Addition of Co-solvents: Sequentially add PEG300 and Tween-80 to the DMSO solution, vortexing thoroughly after each addition to ensure a homogenous mixture.

  • Final Dilution: Add the saline to the mixture to achieve the final desired volume and concentrations of all components (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Final Mixing and Inspection: Vortex the final solution until it is clear and homogenous. Visually inspect for any precipitation before administration. Prepare this formulation fresh daily.

Protocol 2: Vehicle-Controlled In Vivo Study Design
  • Animal Acclimatization: Acclimatize animals to the housing conditions for a minimum of one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to the following minimum groups:

    • Group 1: Naive/Untreated Control (optional, to assess baseline)

    • Group 2: Vehicle Control (receives 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

    • Group 3: this compound Treatment Group (receives this compound in the vehicle)

  • Administration: Administer the vehicle or this compound formulation according to the study protocol (e.g., oral gavage, intraperitoneal injection) at the same volume for all groups.

  • Monitoring: Monitor animals daily for any clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

  • Data Analysis: Analyze the data by comparing the this compound treatment group directly with the vehicle control group to determine the specific effect of the compound.

Mandatory Visualization

UCB9260_Mechanism_of_Action cluster_0 Normal TNF-α Signaling cluster_1 This compound Mediated Inhibition TNF_trimer Symmetrical TNF-α Trimer TNFR1 TNFR1 Receptor TNF_trimer->TNFR1 Binds Asymmetric_TNF Asymmetric TNF-α Trimer Signaling_Complex Active Signaling Complex TNFR1->Signaling_Complex Forms Inactive_Complex Inactive Complex NFkB_Activation NF-κB Activation & Inflammation Signaling_Complex->NFkB_Activation UCB9260 This compound UCB9260->TNF_trimer Stabilizes Asymmetric_TNF->TNFR1 Prevents Productive Binding Asymmetric_TNF->Inactive_Complex No_Signaling Inhibition of NF-κB Signaling Inactive_Complex->No_Signaling

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Data Analysis Prepare_UCB Prepare this compound Formulation Dosing Administer Treatment and Vehicle Prepare_UCB->Dosing Prepare_Vehicle Prepare Vehicle Control Prepare_Vehicle->Dosing Animal_Acclimatization Animal Acclimatization Randomization Randomize into Groups Animal_Acclimatization->Randomization Randomization->Dosing Monitoring Monitor for Clinical Signs Dosing->Monitoring Endpoint Endpoint Measurement Monitoring->Endpoint Data_Collection Data Collection Endpoint->Data_Collection Statistical_Analysis Statistical Analysis: This compound vs. Vehicle Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: Workflow for a vehicle-controlled this compound study.

References

Technical Support Center: Optimization of Aggregation Assays with UCB-9260 and TNF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCB-9260 and Tumor Necrosis Factor (TNF) in aggregation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit TNF signaling?

A1: this compound is an orally active, small molecule inhibitor of Tumor Necrosis Factor (TNF).[1] Its mechanism of action is unique in that it does not directly block the binding of TNF to its receptors. Instead, this compound binds to the TNF trimer, stabilizing an asymmetric and distorted conformation.[2][3] This altered conformation is signaling-deficient because it can only bind to two of the three receptor binding sites on the TNF receptor 1 (TNFR1), preventing the productive receptor clustering required for downstream signaling.[2][]

Q2: What is the primary application of aggregation assays in the context of this compound and TNF?

A2: Aggregation assays are utilized to investigate the formation of TNF-TNFR1 signaling complexes and to characterize the inhibitory effects of molecules like this compound on this process.[2] These assays can help to understand how the compound affects both ligand-receptor and receptor-receptor interactions that are crucial for the assembly of a functional signaling network.[2]

Q3: How does this compound affect the aggregation of the TNF-TNFR1 complex?

A3: this compound has been shown to block or delay the aggregation of the TNF-TNFR1 complex.[2] In the presence of this compound, higher concentrations of the TNF-TNFR1 complex are required to induce aggregation, indicating that the compound reduces the affinity of the receptor-receptor interaction, although it may not completely block it at higher concentrations.[2]

Troubleshooting Guide

Issue 1: High variability or inconsistent results in aggregation assays.

  • Possible Cause: Compound aggregation. Small molecules can sometimes form colloidal aggregates in solution, leading to non-specific inhibition and high variability in results.[5][6]

  • Troubleshooting Protocol:

    • Include Detergents: Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[5] A significant reduction in the inhibitory activity of this compound in the presence of a detergent could suggest that compound aggregation is contributing to the observed effects.[5] However, studies have shown that the binding of this compound to TNF is not affected by the presence of detergents, suggesting it is not a typical aggregator.[7]

    • Dynamic Light Scattering (DLS): Use DLS to directly assess whether this compound is forming aggregates at the concentrations used in your assay.[8][9]

    • Vary Assay Components: Titrate the concentrations of TNF and TNFR1. The inhibitory effect of this compound has been shown to be dependent on the concentration of the TNF-TNFR1 complex.[2]

Issue 2: The inhibitory effect of this compound is weaker than expected.

  • Possible Cause: High concentration of TNF. The potency of this compound is reduced at higher concentrations of TNF.[2]

  • Troubleshooting Protocol:

    • Optimize TNF Concentration: If possible, perform the assay using a lower concentration of TNF. For example, the IC50 of this compound in an NF-κB reporter assay was significantly lower when 10 pM of human TNF was used compared to 100 pM.[2]

    • Pre-incubation Time: Ensure sufficient pre-incubation time of this compound with TNF to allow for the stabilization of the asymmetric trimer.

Issue 3: Difficulty in interpreting the aggregation curve.

  • Possible Cause: Complex kinetics of TNF-TNFR1 network assembly. The aggregation process is dependent on both ligand-receptor and receptor-receptor interactions.[2]

  • Troubleshooting Protocol:

    • Control Experiments: Run control experiments with TNF and TNFR1 alone to establish baseline aggregation.

    • Vary TNF:TNFR1 Ratio: Systematically vary the molar ratio of TNF to TNFR1 to understand its impact on aggregation in your specific assay setup.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of this compound from in vitro assays.

Table 1: In Vitro Efficacy of this compound

AssayCell LineSpeciesThis compound IC50 (nM)Reference
NF-κB Inhibition (10 pM hTNF)HEK-293Human208 (geometric mean)[2]
NF-κB Inhibition (100 pM hTNF)HEK-293Human552 (geometric mean)[2]
TNF-dependent CytotoxicityL929Human TNF116 (geometric mean)[10]
TNF-dependent CytotoxicityL929Mouse TNF120 (geometric mean)[10]

Table 2: Binding Affinity of this compound

TargetAssayKd (nM)Reference
TNFCell-free assay13[1]

Experimental Protocols

Protocol 1: In Vitro TNF-TNFR1 Aggregation Assay

This protocol is a generalized procedure based on methodologies described in the literature.[2]

  • Reagent Preparation:

    • Reconstitute recombinant human TNF and human TNFR1 to a stock concentration in a suitable buffer (e.g., PBS).

    • Prepare a stock solution of this compound in DMSO.

  • Assay Procedure:

    • In a microplate, mix human TNF with a 5-fold molar excess of this compound or DMSO as a vehicle control.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Add varying concentrations of human TNFR1 to achieve a range of TNF:TNFR1 molar ratios.

    • Monitor the aggregation over time by measuring the increase in optical density (e.g., at 340 nm) using a plate reader.

  • Data Analysis:

    • Plot the change in optical density over time for each condition.

    • Compare the aggregation curves for the this compound treated samples to the DMSO control. A rightward shift in the aggregation curve in the presence of this compound indicates inhibition.[2]

Protocol 2: NF-κB Reporter Gene Assay

This protocol outlines a cell-based assay to measure the inhibition of TNF-induced NF-κB activation.[2][10]

  • Cell Culture:

    • Culture HEK-293 cells stably transfected with an NF-κB-driven reporter gene (e.g., luciferase) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of this compound or a vehicle control for 1 hour.

    • Stimulate the cells with a fixed concentration of human TNF (e.g., 10 pM).

    • Incubate for an appropriate time (e.g., 6 hours) to allow for reporter gene expression.

  • Data Analysis:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-stimulated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF Trimer TNF Trimer Distorted TNF Trimer Distorted TNF Trimer TNF Trimer->Distorted TNF Trimer TNFR1 TNFR1 TNF Trimer->TNFR1 Binds (3 receptors) This compound This compound This compound->TNF Trimer Stabilizes asymmetric form Distorted TNF Trimer->TNFR1 Binds (2 receptors) TNFR1 Dimer TNFR1 Dimer TNFR1->TNFR1 Dimer Clustering Signaling Complex Signaling Complex TNFR1 Dimer->Signaling Complex Recruitment NF-kB Activation NF-kB Activation Signaling Complex->NF-kB Activation Inflammation Inflammation NF-kB Activation->Inflammation

Caption: this compound alters TNF signaling by distorting the TNF trimer.

Experimental_Workflow cluster_prep Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Prepare Reagents (TNF, TNFR1, this compound) B Incubate TNF with this compound or DMSO (Control) A->B C Add TNFR1 to initiate aggregation B->C D Monitor Optical Density over time C->D E Plot Aggregation Curves D->E F Compare this compound vs. Control E->F

Caption: Workflow for a TNF-TNFR1 aggregation assay.

References

Validation & Comparative

UCB-9260: A Novel Small Molecule TNF-α Inhibitor with Biologic-Like Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of UCB-9260 with established anti-TNF biologic drugs for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the novel, orally available small molecule TNF-α inhibitor, this compound, with widely used anti-TNF biologic drugs such as infliximab, adalimumab, and etanercept. We will delve into their distinct mechanisms of action, present comparative efficacy data from preclinical studies, and provide detailed experimental protocols for key assays.

Executive Summary

This compound represents a new class of TNF-α inhibitors. Unlike monoclonal antibodies that bind to and neutralize TNF-α, this compound functions as an allosteric modulator. It stabilizes an asymmetric, signaling-incompetent conformation of the TNF-α trimer, thereby preventing its productive interaction with the TNF receptor 1 (TNFR1) and inhibiting downstream inflammatory signaling.[1] Preclinical data suggests that this compound possesses "biologic-like" efficacy in animal models of inflammatory disease. This guide aims to provide a detailed, data-driven comparison to aid in the evaluation of this novel therapeutic modality.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for this compound and provide a comparative overview of the efficacy of anti-TNF biologics in relevant assays. Direct head-to-head studies with this compound and specific anti-TNF biologics in the same assays are limited in the public domain; therefore, data from representative studies are presented.

Table 1: In Vitro Potency of this compound

ParameterThis compoundSpeciesAssay
Binding Affinity (Kd) 13 nMHumanCell-free assay
NF-κB Inhibition (IC50) 202 nMHumanHEK-293 cells (10 pM TNF)
Cytotoxicity Inhibition (IC50) 116 nMHuman TNFL929 cells
Cytotoxicity Inhibition (IC50) 120 nMMouse TNFL929 cells

Table 2: In Vivo Efficacy of this compound in a Mouse Model of TNF-α-driven Neutrophil Recruitment

TreatmentDoseNeutrophil Recruitment InhibitionReference
This compound10 mg/kgSignificant Inhibition[1]
This compound30 mg/kgDose-dependent Inhibition[1]
Anti-TNF Biologic (CDP571)-Comparable to this compound[1]

Table 3: Clinical Efficacy of Anti-TNF Biologics in Rheumatoid Arthritis (ACR20 Response vs. Placebo)

DrugACR20 Response Rate (Drug)ACR20 Response Rate (Placebo)
Adalimumab 53%28%
Etanercept 59%23%
Infliximab 50%17%

ACR20 represents a 20% improvement in the American College of Rheumatology criteria.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between this compound and anti-TNF biologics lies in their mechanism of inhibiting TNF-α signaling.

Anti-TNF Biologic Drugs: These are monoclonal antibodies or receptor fusion proteins that directly bind to soluble and transmembrane forms of TNF-α.[2][3] This binding physically blocks the interaction of TNF-α with its receptors, TNFR1 and TNFR2, thereby neutralizing its pro-inflammatory activity.[2]

This compound: This small molecule inhibitor employs a novel, allosteric mechanism. It binds to a cryptic pocket within the TNF-α trimer, stabilizing an asymmetric conformation of the protein.[1] This conformational change prevents the productive binding of the third TNFR1, which is necessary for receptor activation and the initiation of the downstream signaling cascade that leads to inflammation.[1]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent these differing mechanisms and the experimental procedures used to evaluate them, the following diagrams have been generated using Graphviz.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF TNF-α Trimer TNFR1 TNFR1 TNF->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Figure 1: Simplified TNF-α Signaling Pathway.

Inhibition_Mechanisms cluster_biologics Anti-TNF Biologics cluster_ucb9260 This compound TNF_B TNF-α Trimer AntiTNF Anti-TNF Antibody TNF_B->AntiTNF Binding & Neutralization TNFR1_B TNFR1 AntiTNF->TNFR1_B Blocks Interaction TNF_U Symmetric TNF-α Trimer UCB9260 This compound TNF_U->UCB9260 Binding AsyncTNF Asymmetric TNF-α Trimer UCB9260->AsyncTNF Stabilization TNFR1_U TNFR1 AsyncTNF->TNFR1_U Incompetent Signaling

Figure 2: Comparative Mechanisms of Inhibition.

CAIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Day0 Day 0: Inject Collagen Antibody Cocktail (i.p.) Day3 Day 3: Inject LPS (i.p.) Day0->Day3 Treatment_Start Initiate Treatment: - Vehicle - this compound (p.o.) - Anti-TNF Biologic (i.p.) Day3->Treatment_Start Daily_Scoring Daily Clinical Scoring: - Paw Swelling - Redness Treatment_Start->Daily_Scoring End_Study End of Study: - Histology - Biomarker Analysis Daily_Scoring->End_Study

Figure 3: Experimental Workflow for CAIA Model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

NF-κB Reporter Gene Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to TNF-α stimulation and its inhibition by this compound.

Materials:

  • HEK-293 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Recombinant human TNF-α.

  • This compound stock solution in DMSO.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).[4]

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a pre-determined time (e.g., 1 hour).[4]

  • TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.[4]

  • Incubation: Incubate the plate for a further period (e.g., 6 hours) to allow for luciferase gene expression.[4]

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

L929 Cytotoxicity Assay

This assay measures the ability of a compound to inhibit TNF-α-induced cell death in L929 murine fibrosarcoma cells.

Materials:

  • L929 cells.

  • RPMI 1640 medium with 10% FBS.

  • Recombinant human or mouse TNF-α.

  • Actinomycin D.

  • This compound stock solution in DMSO.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo).

  • 96-well cell culture plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed L929 cells in a 96-well plate and incubate overnight.

  • Compound and TNF-α Preparation: Prepare serial dilutions of this compound. Prepare a solution of TNF-α and Actinomycin D in culture medium.

  • Treatment: Add the this compound dilutions to the respective wells, followed by the TNF-α/Actinomycin D solution. Include control wells with cells only, cells with TNF-α/Actinomycin D only, and cells with vehicle control.

  • Incubation: Incubate the plate for 18-24 hours.

  • Viability Measurement: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 value of this compound for the inhibition of TNF-α-induced cytotoxicity.

Collagen Antibody-Induced Arthritis (CAIA) in Mice

This is a widely used in vivo model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.

Materials:

  • Arthritis-susceptible mice (e.g., BALB/c).

  • Collagen antibody cocktail.

  • Lipopolysaccharide (LPS).

  • This compound formulation for oral administration.

  • Anti-TNF biologic for intraperitoneal injection.

  • Calipers for measuring paw thickness.

  • Clinical scoring system for arthritis severity.

Procedure:

  • Arthritis Induction: On day 0, administer the collagen antibody cocktail to the mice via intraperitoneal (i.p.) injection.[5] On day 3, administer LPS i.p. to synchronize and enhance the inflammatory response.[5]

  • Treatment Administration: Begin treatment with this compound (e.g., daily oral gavage) or the anti-TNF biologic (e.g., i.p. injection every other day) at a pre-determined time point after arthritis induction. A vehicle control group should be included.

  • Clinical Assessment: Monitor the mice daily for signs of arthritis. Record body weight, paw thickness (using calipers), and a clinical arthritis score for each paw based on the degree of redness, swelling, and joint rigidity. The total clinical score per mouse is the sum of the scores for all four paws.

  • Termination and Tissue Collection: At the end of the study (e.g., day 10-14), euthanize the mice and collect paws and other relevant tissues for histological analysis and biomarker measurements (e.g., cytokine levels).

  • Data Analysis: Compare the mean arthritis scores, paw thickness, and body weight changes between the treatment groups and the vehicle control group. Analyze histological sections for inflammation, cartilage damage, and bone erosion.

Conclusion

This compound presents a promising new approach to TNF-α inhibition. Its novel allosteric mechanism of action and oral bioavailability distinguish it from the established class of anti-TNF biologic drugs. The preclinical data gathered to date demonstrates potent in vitro activity and significant in vivo efficacy in models of inflammatory disease, with a performance profile described as "biologic-like." Further head-to-head comparative studies, particularly in clinical settings, will be crucial to fully elucidate the therapeutic potential of this compound relative to the current standard of care. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the ongoing evaluation of this and other next-generation immunomodulatory therapies.

References

A Head-to-Head Comparison: UCB-9260 and Etanercept in TNF Neutralization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of tumor necrosis factor (TNF) inhibitors, the small molecule UCB-9260 presents a novel mechanism of action, offering a distinct alternative to the established biologic, etanercept. This guide provides a detailed comparison of their performance in key TNF neutralization assays, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Inhibitors

Etanercept , a well-established biologic, functions as a decoy receptor. It is a fusion protein composed of the extracellular domain of the human TNF receptor 2 (TNFR2/p75) linked to the Fc portion of human IgG1.[1][2][3] This structure allows etanercept to bind directly to circulating TNF-α, effectively sequestering it and preventing its interaction with cell surface TNF receptors, thereby blocking downstream inflammatory signaling.[1][2][3]

In contrast, This compound is an orally active small molecule that operates through an allosteric mechanism.[4][5] It binds to a novel pocket on the TNF-α trimer, stabilizing an asymmetric and inactive conformation of the protein.[4][6] This distorted trimer is incapable of productively engaging with its receptors, thus inhibiting TNF-α signaling.[4][6]

Quantitative Comparison of In Vitro Efficacy

Direct head-to-head studies comparing this compound and etanercept in the same TNF neutralization assays are limited in the public domain. However, available data for each compound in standard assays provide a basis for comparison. The high-affinity binding of biologics like etanercept is known to translate to potent inhibition, typically in the picomolar to low nanomolar range.

ParameterThis compoundEtanerceptAssay
Binding Affinity (Kd) 13 nM[7][8]High affinity (pM-low nM range typical for biologics)Cell-free assay
NF-κB Inhibition (IC50) 202 nM[7][8]Data not available in a directly comparable assayHEK-293 NF-κB reporter gene assay
TNF-dependent Cytotoxicity Inhibition (IC50) 116 nM (human TNF)[7]Data not available in a directly comparable assayL929 murine fibrosarcoma cytotoxicity assay
TNF-dependent Cytotoxicity Inhibition (IC50) 120 nM (mouse TNF)[7]Data not available in a directly comparable assayL929 murine fibrosarcoma cytotoxicity assay

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize TNF inhibitors are provided below.

TNF-α Induced NF-κB Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit TNF-α-induced activation of the NF-κB signaling pathway.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with an NF-κB-driven luciferase reporter gene are cultured in a suitable medium.

  • Seeding: Cells are seeded into 96-well plates and incubated overnight to allow for attachment.

  • Compound Treatment: Serial dilutions of the test compound (e.g., this compound) or a known inhibitor are added to the cells and incubated for a specified period (e.g., 1 hour).

  • TNF-α Stimulation: A sub-maximal concentration of recombinant human TNF-α is added to the wells to stimulate NF-κB activation.

  • Incubation: The plates are incubated for a further period (e.g., 6 hours) to allow for the expression of the luciferase reporter gene.

  • Lysis and Luminescence Reading: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the TNF-α stimulated control, and the IC50 value is determined from the dose-response curve.

L929 Murine Fibrosarcoma Cytotoxicity Assay

This assay measures the ability of a compound to protect cells from TNF-α-induced cell death.

Methodology:

  • Cell Culture: L929 murine fibrosarcoma cells, which are sensitive to TNF-α-mediated cytotoxicity, are maintained in culture.

  • Seeding: Cells are seeded into 96-well plates and incubated overnight.

  • Compound and Sensitizer Addition: The cells are treated with serial dilutions of the test compound. A sensitizing agent, such as actinomycin (B1170597) D, is often added to enhance the cytotoxic effect of TNF-α.

  • TNF-α Challenge: Recombinant human or mouse TNF-α is added to the wells to induce cell death.

  • Incubation: The plates are incubated for a period sufficient to induce cytotoxicity (e.g., 18-24 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or crystal violet assay.

  • Data Analysis: The percentage of protection from cell death is calculated relative to the TNF-α treated control, and the IC50 value is determined.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression

Figure 1: Simplified TNF-α signaling pathway leading to NF-κB activation.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_treatment Treatment and Stimulation cluster_incubation Incubation cluster_readout Readout and Analysis cell_seeding 1. Seed Cells (e.g., HEK-293 or L929) cell_treatment 3. Add Compound to Cells cell_seeding->cell_treatment compound_prep 2. Prepare Compound Dilutions compound_prep->cell_treatment tnf_stimulation 4. Add TNF-α cell_treatment->tnf_stimulation incubation 5. Incubate (6-24h) tnf_stimulation->incubation readout 6. Measure Signal (Luminescence or Viability) incubation->readout data_analysis 7. Calculate IC50 readout->data_analysis

Figure 2: General experimental workflow for TNF neutralization assays.

Conclusion

This compound and etanercept represent two distinct strategies for neutralizing TNF-α. Etanercept, a large biologic, acts as a direct antagonist by sequestering TNF-α. In contrast, the small molecule this compound modulates the conformation of the TNF-α trimer to an inactive state. While direct comparative efficacy data is sparse, the available in vitro results demonstrate that this compound is a potent inhibitor of TNF-α signaling in the nanomolar range. The choice between these inhibitors may depend on various factors, including the desired route of administration, potential for immunogenicity, and specific characteristics of the disease model being investigated. Further head-to-head studies will be invaluable in fully elucidating the comparative therapeutic profiles of these two TNF inhibitors.

References

Head-to-head study of UCB-9260 and other small molecule TNF inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of UCB-9260, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF), with other emerging small molecule TNF inhibitors. The focus is a detailed head-to-head analysis with its close structural and mechanistic analog, SAR441566 (Balinatunfib), supplemented by available data on other inhibitors such as SPD304, JNJ525, and BIO8898. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform discovery and development programs.

Executive Summary

Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine driving inflammatory responses in a multitude of autoimmune diseases. While biologic therapies targeting TNF-α have revolutionized treatment, the development of orally bioavailable small molecule inhibitors represents a significant therapeutic advance. This compound and SAR441566 have emerged as promising candidates, operating through a unique mechanism of action: the stabilization of an asymmetric, signaling-incompetent conformation of the TNF-α trimer. This allosteric modulation prevents productive engagement with the TNF receptor 1 (TNFR1), thereby inhibiting downstream inflammatory signaling. This guide synthesizes preclinical data to compare the performance of these molecules and provides detailed experimental methodologies to support further research.

Mechanism of Action: Allosteric Modulation of TNF-α

Unlike monoclonal antibodies that sterically hinder TNF-α from binding to its receptors, this compound and SAR441566 employ a more nuanced approach. They bind to a cryptic pocket within the TNF-α trimer, inducing a conformational change that results in an asymmetric trimer. This distorted structure is incapable of effectively clustering TNFR1, a critical step for signal transduction. This mechanism is distinct from older small molecules like SPD304, which was shown to promote the disassembly of the TNF-α trimer.

TNF_Inhibition_Mechanism Mechanism of Action of this compound and SAR441566 cluster_0 Normal TNF-α Signaling cluster_1 Inhibition by this compound / SAR441566 TNFa_trimer Symmetric TNF-α Trimer TNFR1 TNFR1 Receptor TNFa_trimer->TNFR1 Binds and clusters Asymmetric_TNFa Asymmetric TNF-α Trimer TNFa_trimer->Asymmetric_TNFa Signaling Downstream Signaling (NF-κB, MAPK pathways) TNFR1->Signaling No_Signaling Inhibited Signaling TNFR1->No_Signaling Inflammation Inflammation Signaling->Inflammation UCB_9260 This compound or SAR441566 UCB_9260->TNFa_trimer Binds and stabilizes Asymmetric_TNFa->TNFR1 Ineffective binding

Mechanism of this compound and SAR441566.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and other small molecule TNF inhibitors. Direct head-to-head comparisons are limited, and data should be interpreted within the context of the specific assays in which they were generated.

Table 1: In Vitro Activity of Small Molecule TNF Inhibitors

CompoundAssayTarget/Cell LineParameterValueReference
This compound NF-κB Reporter Gene AssayHEK-293 cellsIC50202 nM[1]
TNF-dependent CytotoxicityL929 cells (human TNF)IC50116 nM[2]
TNF-dependent CytotoxicityL929 cells (mouse TNF)IC50120 nM[2]
Binding AffinityHuman TNF-αKd13 nM[2]
SAR441566 Zymosan-stimulated CD11b expressionHuman whole bloodIC5035 nM[3]
Binding AffinityHuman TNF-α (SPR)KD15.1 nM[3][4]
SPD304 TNFR1 Binding AssayCell-freeIC5022 µM[5]
ELISA (TNFα/TNFR1 binding)Cell-freeIC5012 µM[5]
JNJ525 TR-FRET AssayTNFR1IC501.2 µM
TR-FRET AssayTNFR2IC501.1 µM
BIO8898 CD40L Binding AssayCD40-IgIC50~25 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

TNF-α Induced NF-κB Reporter Gene Assay (for this compound)

This assay quantifies the ability of a compound to inhibit TNF-α-induced activation of the NF-κB signaling pathway.[6][7]

  • Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.

  • Materials:

    • HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

    • Recombinant human TNF-α.

    • This compound stock solution in DMSO.

    • Luciferase assay reagent.

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed HEK-293 NF-κB reporter cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

    • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor) should be included.

    • Cell Treatment: Remove the growth medium from the cells and add the prepared compound dilutions. Incubate for 1 hour.

    • TNF-α Stimulation: Add a pre-determined, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except the unstimulated control.

    • Incubation: Incubate the plate for 6 hours to allow for luciferase gene expression.

    • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

NFkB_Assay_Workflow Workflow for NF-κB Reporter Gene Assay Seed_Cells Seed HEK-293 NF-κB reporter cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compounds Prepare serial dilutions of this compound Incubate_Overnight->Prepare_Compounds Treat_Cells Treat cells with compound dilutions Prepare_Compounds->Treat_Cells Stimulate_TNFa Stimulate with TNF-α Treat_Cells->Stimulate_TNFa Incubate_6h Incubate for 6 hours Stimulate_TNFa->Incubate_6h Measure_Luminescence Measure luciferase activity Incubate_6h->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data

Workflow for the NF-κB Reporter Gene Assay.
Zymosan-Stimulated CD11b Expression in Human Whole Blood (for SAR441566)

This assay measures the potency of a compound to inhibit TNF-α-driven cellular activation in a physiologically relevant matrix.[4]

  • Objective: To determine the potency of SAR441566 to inhibit endogenous TNF-α-driven CD11b expression on granulocytes in human whole blood.

  • Materials:

    • Fresh human whole blood collected in EDTA-containing tubes.

    • SAR441566 stock solution in DMSO.

    • Zymosan A from Saccharomyces cerevisiae.

    • Fluorescently labeled anti-CD11b antibody.

    • Red blood cell lysis buffer.

    • Flow cytometer.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of SAR441566.

    • Blood Treatment: Add the compound dilutions to aliquots of fresh human whole blood.

    • Stimulation: Add zymosan (to induce endogenous TNF-α production) to the blood samples and incubate.

    • Staining: Following incubation, add a fluorescently labeled anti-CD11b antibody to the samples.

    • Lysis: Lyse the red blood cells using a lysis buffer.

    • Flow Cytometry: Analyze the expression of CD11b on the granulocyte population using a flow cytometer.

  • Data Analysis: Determine the IC50 value for the inhibition of CD11b expression by fitting the data to a dose-response curve.

TNF Signaling Pathway

The binding of TNF-α to TNFR1 initiates a complex signaling cascade that can lead to either cell survival and inflammation or apoptosis. The diagram below illustrates the key components and pathways involved.

TNF_Signaling_Pathway Simplified TNF-α Signaling Pathway via TNFR1 TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK IKK Complex TRAF2->IKK RIP1->IKK IkB IκB IKK->IkB Phosphorylates and degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Pro-inflammatory cytokines, chemokines, adhesion molecules) Nucleus->Gene_Transcription Caspase8 Caspase-8 FADD->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Key components of the TNF-α/TNFR1 signaling cascade.

Conclusion

This compound and its analog SAR441566 represent a promising new class of oral small molecule TNF inhibitors. Their unique allosteric mechanism of action offers a differentiated profile compared to both biologic agents and other small molecule inhibitors. The preclinical data presented in this guide demonstrate their potent anti-inflammatory activity. Further head-to-head studies, particularly in clinical settings, will be crucial to fully elucidate their comparative efficacy and safety profiles. The detailed experimental protocols provided herein should facilitate such investigations and contribute to the advancement of novel therapies for TNF-mediated diseases.

References

UCB-9260 selectivity for TNF over other TNF superfamily members

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

UCB-9260 is an orally available small molecule inhibitor that has demonstrated high selectivity for Tumor Necrosis Factor (TNF), a key cytokine implicated in a range of inflammatory diseases. This guide provides a comprehensive comparison of this compound's selectivity for TNF over other members of the TNF superfamily, supported by experimental data and detailed methodologies.

Mechanism of Action: Allosteric Stabilization of an Asymmetric TNF Trimer

Unlike many biologic TNF inhibitors that function by directly blocking the receptor-binding site, this compound employs a unique allosteric mechanism. It binds to a cryptic pocket within the soluble TNF trimer, stabilizing an asymmetric conformation of the protein.[1][2] This conformational distortion prevents the productive binding of the TNF trimer to the TNF receptor 1 (TNFR1), thereby inhibiting the initiation of the downstream inflammatory signaling cascade.[1][3] This novel mechanism contributes to its high specificity for TNF.

Quantitative Analysis of this compound Activity on TNF

This compound has shown potent inhibitory activity against TNF in various assays. The binding affinity and functional inhibition data are summarized in the table below.

ParameterValueAssay SystemSpeciesReference
Binding Affinity (Kd) 13 nMCell-free assayNot Specified[4]
NF-κB Inhibition (IC50) 202 nMHEK-293 cells (TNF-stimulated)Human[4]
Cytotoxicity Inhibition (IC50) 116 nML929 cellsHuman TNF[2]
Cytotoxicity Inhibition (IC50) 120 nML929 cellsMouse TNF[2]

Selectivity Profile: this compound vs. Other TNF Superfamily Members

A key attribute of this compound is its remarkable selectivity for TNF over other structurally related cytokines of the TNF superfamily. This has been demonstrated through thermal melt assays, which measure the change in the melting temperature (ΔTm) of a protein upon ligand binding. A significant increase in Tm indicates ligand binding and stabilization of the protein.

The following table summarizes the thermal melt analysis of this compound against a panel of human and mouse TNF superfamily members. The data reveals a significant thermal shift only for TNF, indicating a highly selective binding interaction.

TNF Superfamily MemberSpeciesThermal Shift (ΔTm) with this compound (°C)
TNF Human ~14
CD40LHumanNegligible
LIGHTHumanNegligible
APRILHumanNegligible
BAFFHumanNegligible
TWEAKHumanNegligible
TNF Mouse ~12
Lymphotoxin α (LTa)MouseNot measurable
LIGHTMouseNegligible
APRILMouseNegligible
BAFFMouseNegligible

Data extracted from supplementary materials of O'Connell et al., 2019.[5]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the TNF signaling pathway, the mechanism of this compound, and the experimental workflow for the thermal melt assay.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF TNF Trimer TNFR1 TNFR1 TNF->TNFR1 Binding & Trimerization TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activation RIPK1->IKK_Complex NFkB_Inhibitor IκB IKK_Complex->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription

Caption: Simplified TNF signaling pathway leading to NF-κB activation.

UCB9260_Mechanism cluster_Normal Normal TNF Signaling cluster_Inhibited This compound Mediated Inhibition TNF_sym Symmetrical TNF Trimer TNFR1_3 3 x TNFR1 TNF_sym->TNFR1_3 Binds TNF_asym Asymmetrical TNF Trimer Signaling_on Active Signaling Complex TNFR1_3->Signaling_on UCB9260 This compound UCB9260->TNF_sym Binds & Stabilizes TNFR1_2 2 x TNFR1 TNF_asym->TNFR1_2 Binds Signaling_off Inactive Signaling Complex TNFR1_2->Signaling_off

Caption: Mechanism of this compound stabilizing an inactive TNF conformation.

Thermal_Melt_Workflow Start Start Prepare_Protein Prepare purified TNF superfamily protein Start->Prepare_Protein Prepare_Compound Prepare this compound and DMSO control Start->Prepare_Compound Mix Mix protein with This compound or DMSO Prepare_Protein->Mix Prepare_Compound->Mix Incubate Incubate mixture Mix->Incubate Add_Dye Add fluorescent dye (e.g., SYPRO Orange) Incubate->Add_Dye Heat Apply thermal gradient in qPCR machine Add_Dye->Heat Measure_Fluorescence Measure fluorescence (unfolding exposes hydrophobic regions) Heat->Measure_Fluorescence Analyze Determine melting temperature (Tm) Measure_Fluorescence->Analyze Compare Compare ΔTm between This compound and DMSO Analyze->Compare End End Compare->End

Caption: Experimental workflow for the thermal melt selectivity assay.

Experimental Protocols

Thermal Melt Assay (Differential Scanning Fluorimetry)

This assay is used to determine the selectivity of this compound by measuring its effect on the thermal stability of various TNF superfamily proteins.

  • Protein and Compound Preparation: Purified recombinant TNF superfamily proteins are diluted to a final concentration of 2 µM in a suitable buffer (e.g., PBS). This compound is prepared as a stock solution in DMSO and then diluted in the assay buffer to the desired final concentration (e.g., 10 µM). A DMSO-only control is also prepared.

  • Reaction Mixture: The protein solution is mixed with either the this compound solution or the DMSO control.

  • Incubation: The mixtures are incubated at room temperature for 30 minutes to allow for compound binding.

  • Dye Addition: A fluorescent dye, such as SYPRO Orange, is added to each mixture. This dye fluoresces when it binds to hydrophobic regions of a protein that become exposed upon unfolding.

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a gradual ramp rate.

  • Data Acquisition: Fluorescence is monitored continuously as the temperature increases.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by identifying the inflection point of the fluorescence curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the this compound-treated sample.

NF-κB Reporter Gene Assay

This cell-based assay quantifies the inhibitory effect of this compound on TNF-induced NF-κB signaling.

  • Cell Culture: HEK-293 cells stably expressing an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase) are cultured in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (DMSO) and incubated for a defined period (e.g., 1 hour).

  • TNF Stimulation: The cells are then stimulated with a sub-maximal concentration of human TNF (e.g., 10 pM) to induce NF-κB activation. Control wells are left unstimulated.

  • Incubation: The plates are incubated for a further period (e.g., 6 hours) to allow for the expression of the reporter gene.

  • Signal Detection: The activity of the reporter enzyme is measured using a suitable substrate that produces a chemiluminescent or colorimetric signal, which is quantified using a plate reader.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the TNF-stimulated control. The IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

References

UCB-9260: A Comparative Analysis of its Activity on Human versus Mouse TNF-α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-species activity of the TNF-α inhibitor UCB-9260, with supporting experimental data and protocols.

This guide provides an objective comparison of the in vitro efficacy of the small molecule inhibitor this compound on human and mouse Tumor Necrosis Factor-alpha (TNF-α). This compound is an orally active compound that modulates TNF-α signaling by stabilizing an asymmetric, inactive conformation of the TNF-α trimer.[1][2] This allosteric inhibition prevents the productive binding of TNF-α to its receptor, TNFR1, thereby attenuating downstream inflammatory signaling cascades.[1] The data presented here is intended to assist researchers in evaluating the suitability of this compound for preclinical studies in mouse models of TNF-α-driven diseases.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the key in vitro pharmacological parameters of this compound against human and mouse TNF-α.

ParameterSpeciesValue (nM)AssayReference
Binding Affinity (Kd) Human13Cell-free assay[1][2]
MouseNot explicitly stated in the provided search results.
NF-κB Inhibition (IC50) Human202HEK-293 NF-κB Reporter Gene Assay[1][2]
TNF-dependent Cytotoxicity (IC50) Human TNF116L929 Cytotoxicity Assay[2]
Mouse TNF120L929 Cytotoxicity Assay[2]

Note: While a direct binding affinity (Kd) for mouse TNF-α was not found, studies on an antibody (CA1974) that selectively binds to the this compound-TNF complex show differential binding to the human versus the mouse complex, suggesting potential conformational differences.[3]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

TNF-α Induced NF-κB Reporter Gene Assay

This assay quantifies the inhibitory effect of this compound on the TNF-α signaling pathway by measuring the activation of the transcription factor NF-κB.[1]

Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound.

Materials:

  • HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene.[1][4]

  • Cell culture medium (e.g., DMEM with 10% FBS).[1]

  • Recombinant human TNF-α.[1]

  • This compound stock solution in DMSO.[1]

  • Luciferase assay reagent.[1]

  • 96-well cell culture plates.[1]

  • Luminometer.[1]

Procedure:

  • Cell Seeding: Seed HEK-293 NF-κB reporter cells into 96-well plates to achieve a confluent monolayer on the day of the assay and incubate overnight at 37°C and 5% CO2.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO).[1]

  • Cell Treatment: Replace the cell culture medium with the prepared compound dilutions and incubate for a predetermined time (e.g., 1 hour).[1]

  • TNF-α Stimulation: Add a pre-titered, sub-maximal concentration of TNF-α (e.g., 10 pM) to all wells except for the unstimulated control.[1][2]

  • Incubation: Incubate the plate for an additional period (e.g., 6 hours) to allow for luciferase gene expression.[1]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the TNF-α stimulated control and determine the IC50 value by fitting the data to a dose-response curve.[1]

TNF-dependent Cytotoxicity Assay

This assay assesses the ability of this compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line.[5]

Objective: To measure the ability of this compound to protect cells from TNF-α-induced cytotoxicity.

Cell Line: Mouse L929 fibrosarcoma cells, which are sensitive to TNF-α-induced apoptosis.[5]

Procedure:

  • Cell Plating: Seed L929 cells in 96-well plates.[5]

  • Compound and Sensitizer Addition: Treat the cells with serial dilutions of this compound along with a sensitizing agent such as actinomycin (B1170597) D.[5][6]

  • TNF-α Challenge: Add recombinant human or mouse TNF-α to induce cytotoxicity.[5][6]

  • Incubation: Incubate the plates for a sufficient period to induce cell death (e.g., 18-24 hours).[5][6]

  • Viability Assessment: Determine cell viability using a standard method such as MTT or resazurin (B115843) assay.[6]

  • Data Analysis: Calculate the IC50 value, which represents the concentration of this compound that protects 50% of the cells from TNF-α-induced death.[5]

Visualizing the Mechanism and Workflow

To further elucidate the experimental logic and the mechanism of action of this compound, the following diagrams are provided.

G cluster_human Human TNF-α Arm cluster_mouse Mouse TNF-α Arm cluster_shared h_tnf Human TNF-α h_assay HEK-293 NF-κB Assay h_tnf->h_assay h_result IC50 = 202 nM h_assay->h_result m_tnf Mouse TNF-α m_assay L929 Cytotoxicity Assay m_tnf->m_assay m_result IC50 = 120 nM m_assay->m_result ucb This compound Treatment ucb->h_assay Inhibition ucb->m_assay Inhibition

Caption: Experimental workflow for comparing this compound activity.

TNF_Signaling_Pathway TNFa TNF-α Trimer (Symmetrical) Inactive_TNFa Asymmetrical TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binds UCB9260 This compound UCB9260->TNFa Inactive_TNFa->TNFR1 Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR1->Signaling_Complex Recruits IKK IKK Complex Signaling_Complex->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Caption: TNF-α signaling pathway and the mechanism of this compound.

References

Validating the Asymmetric Inhibition of TNF Signaling by UCB-9260 through Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The inhibition of Tumor Necrosis Factor (TNF), a key cytokine in inflammatory diseases, has been a successful therapeutic strategy for decades. While biologic drugs like monoclonal antibodies have dominated this space, the quest for orally available small molecules continues. UCB-9260 has emerged as a potent, orally active small molecule inhibitor of TNF signaling.[1] This guide compares the unique mechanism of this compound with other TNF inhibitors, leveraging crystallographic data to validate its mode of action.

Mechanism of Action: A Paradigm of Asymmetric Stabilization

Unlike traditional inhibitors that block the receptor-binding site or disrupt trimer formation, this compound employs a novel mechanism. It binds within the core of the soluble TNF trimer, stabilizing a naturally sampled, asymmetric conformation.[2][3][4] This distortion of the trimer prevents the engagement of all three TNF Receptor 1 (TNFR1) molecules, a requirement for full downstream signaling activation.[3][] Crystallographic studies have been pivotal in confirming this mechanism, revealing that the this compound-bound TNF trimer can only bind to two TNFR1 molecules, thus creating an incompetent signaling complex.[3][6] This leads to the inhibition of the NF-κB signaling pathway.[1][]

TNF_Signaling_Inhibition cluster_0 Standard TNF Signaling cluster_1 This compound Mediated Inhibition TNF_Trimer Symmetric TNF Trimer TNFR1_3 3x TNFR1 Signaling_Complex Active Signaling Complex NFkB_Activation NF-κB Pathway Activation Inflammation Pro-inflammatory Response UCB9260 This compound Asymmetric_TNF Asymmetric TNF Trimer TNFR1_2 2x TNFR1 Incompetent_Complex Incompetent Complex No_Signal Signaling Blocked

Comparative Performance and Binding Affinity

This compound demonstrates potent inhibition of TNF signaling both in biochemical and cell-based assays. Its performance is comparable to other small molecule inhibitors and distinct from biologic agents which typically work by sequestration of TNF.

Compound/DrugTarget/MechanismBinding Affinity (Kᵈ)Functional Inhibition (IC₅₀)
This compound Stabilizes asymmetric TNF trimer13 nM[1]202 nM (NF-κB inhibition)[1][]
SPD-304 Promotes TNF trimer disassemblyNot specified4.6 µM (Cell-based assay)[]
Etanercept Binds active TNF trimer (decoy receptor)Not specifiedNot specified
Infliximab Binds all forms of TNF (monoclonal antibody)Not specifiedNot specified
Adalimumab Binds all forms of TNF (monoclonal antibody)Not specifiedNot specified

Crystallography Workflow for Mechanism Validation

The validation of this compound's mechanism heavily relies on X-ray crystallography to resolve the structure of the compound in complex with the TNF trimer and its receptor.

Crystallography_Workflow cluster_workflow Protein Production & Complex Formation cluster_xtal Structure Determination cluster_analysis Analysis Expression 1. TNF & TNFR1 Expression Purification 2. Protein Purification Expression->Purification Complexation 3. Incubation: TNF + this compound + TNFR1 Purification->Complexation Crystallization 4. Crystallization Screening Complexation->Crystallization Data_Collection 5. X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution 6. Structure Solution & Refinement Data_Collection->Structure_Solution Validation 7. Model Validation & Analysis Structure_Solution->Validation

Experimental Protocols

X-ray Crystallography of the TNF/UCB-9260/TNFR1 Complex

This protocol is a generalized summary based on methodologies described for similar protein-ligand-receptor complexes.

  • Protein Expression and Purification : Human TNF (residues 77-233) and the extracellular domain of human TNFR1 are expressed, typically in E. coli or mammalian cells, and purified using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).[4]

  • Complex Formation : Purified TNF trimer is incubated with a molar excess of this compound. Subsequently, a molar excess of purified TNFR1 extracellular domain is added to the TNF-compound complex.

  • Crystallization : The ternary complex is concentrated and subjected to sparse matrix crystallization screening at various temperatures (e.g., 4°C and 20°C) using hanging-drop or sitting-drop vapor diffusion methods. Conditions are optimized to obtain diffraction-quality crystals.

  • Data Collection and Processing : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed, integrated, and scaled using software like XDS or HKL2000.

  • Structure Solution and Refinement : The structure is typically solved by molecular replacement using existing coordinates of TNF and TNFR1 as search models. The ligand (this compound) is then fitted into the electron density map. The final model is refined using programs like PHENIX or REFMAC5, with manual rebuilding in Coot.[3]

Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Immobilization : Recombinant human TNF is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Injection : A series of concentrations of this compound, dissolved in running buffer containing a small percentage of DMSO (e.g., 1-5%), are injected over the sensor surface.[7]

  • Data Analysis : The association (kₐ) and dissociation (kₑ) rates are measured. The equilibrium dissociation constant (Kᵈ) is calculated (kₑ/kₐ). Data are fitted to a suitable binding model, such as a 1:1 Langmuir binding model.[7]

NF-κB Reporter Gene Assay
  • Cell Culture : A human cell line (e.g., HEK293) engineered to express a reporter gene (e.g., secreted alkaline phosphatase or luciferase) under the control of an NF-κB response element is used.[4]

  • Treatment : Cells are pre-incubated with varying concentrations of this compound for a defined period.

  • Stimulation : Cells are then stimulated with a fixed concentration of human TNF (e.g., 10 pM) to activate the NF-κB pathway.[4]

  • Measurement : After an incubation period, the reporter gene activity is measured according to the specific reporter system (e.g., luminescence or colorimetric assay).

  • Data Analysis : The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Conclusion

Crystallographic data provides unequivocal evidence for the unique mechanism of action of this compound. By stabilizing a distorted, asymmetric TNF trimer, this compound prevents the complete assembly of the TNFR1 signaling complex, a mode of action distinct from biologics and other small molecule inhibitors. This structure-based validation, supported by kinetic and cellular data, underscores the potential of stabilizing naturally occurring, inactive protein conformations as a promising strategy for small molecule drug discovery against challenging protein-protein interaction targets.

References

A Comparative Analysis of UCB-9260 and Infliximab on TNF Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct inhibitors of Tumor Necrosis Factor (TNF) signaling: UCB-9260, a novel small-molecule inhibitor, and infliximab (B1170848), a well-established monoclonal antibody. This comparison focuses on their mechanisms of action, supported by experimental data, to provide a clear understanding of their differential effects on the TNF signaling pathway.

Introduction to TNF Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. It is a key mediator in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. TNF-α exists as a biologically active homotrimer, which, upon binding to its receptors, primarily TNF Receptor 1 (TNFR1), initiates a signaling cascade. This cascade leads to the activation of pro-inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, resulting in the transcription of genes involved in inflammation and cell survival.

This compound: A Small Molecule Allosteric Inhibitor

This compound is an orally active small molecule that represents a novel approach to TNF inhibition. Unlike traditional biologics, it does not directly block the TNF-α binding site to its receptor. Instead, this compound functions as an allosteric inhibitor.[1] It binds to a pocket within the TNF-α trimer, stabilizing an asymmetric, signaling-incompetent conformation of the protein.[1][2] This distortion of the trimer prevents the productive binding of TNF-α to TNFR1, thereby inhibiting the downstream inflammatory signaling cascade.[2]

Infliximab: A Monoclonal Antibody Antagonist

Infliximab is a chimeric monoclonal antibody that has been a cornerstone of anti-TNF therapy for many years.[3] It functions by directly binding to both soluble and transmembrane forms of TNF-α with high affinity.[3][4] This binding neutralizes the biological activity of TNF-α, preventing it from interacting with its receptors on the cell surface.[3][5] By blocking this interaction, infliximab effectively halts the inflammatory cascade initiated by TNF-α.[5]

Comparative Analysis of Mechanism of Action

The fundamental difference between this compound and infliximab lies in their mechanism of inhibiting TNF signaling.

  • This compound acts intracellularly and allosterically, inducing a conformational change in the TNF-α trimer that renders it incapable of effective signaling.[1][2]

  • Infliximab acts extracellularly by direct neutralization, sequestering TNF-α and preventing its interaction with its receptors.[3][5]

Mechanism of Action: this compound vs. Infliximab cluster_UCB This compound (Small Molecule) cluster_Infliximab Infliximab (Monoclonal Antibody) UCB This compound TNF_trimer_asymmetric Asymmetric TNF Trimer (Signaling-Incompetent) UCB->TNF_trimer_asymmetric Stabilizes TNFR1 TNFR1 TNF_trimer_asymmetric->TNFR1 Prevents Productive Binding Infliximab Infliximab TNF_trimer_soluble Soluble TNF Trimer TNF_Infliximab_complex TNF-Infliximab Complex (Neutralized) Infliximab->TNF_Infliximab_complex TNF_trimer_soluble->TNF_Infliximab_complex Binds & Neutralizes TNF_Infliximab_complex->TNFR1 Blocks Binding Signaling Downstream Signaling (NF-κB activation) TNFR1->Signaling Initiates

Figure 1: Mechanisms of this compound and Infliximab.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and infliximab from various preclinical studies. It is important to note that these values were not determined in head-to-head studies and experimental conditions may vary.

Table 1: In Vitro Efficacy of this compound

AssayCell LineIC50Reference
NF-κB InhibitionHEK-293202 nM[6]
TNF-dependent Cytotoxicity (human TNF)L929116 nM[6]
TNF-dependent Cytotoxicity (mouse TNF)L929120 nM[6]

Table 2: Binding Affinity of this compound and Infliximab to TNF-α

CompoundTargetMethodKDReference
This compoundHuman TNF-α-13 nM[7]
InfliximabSoluble Human TNF-αSurface Plasmon Resonance44 pM[3]
InfliximabMembrane-bound Human TNF-αRadioimmunoassay468 pM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

NF-κB Reporter Gene Assay

This assay quantifies the inhibition of TNF-α-induced NF-κB activation.

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells are stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for 1 hour.

  • TNF-α Stimulation: Recombinant human TNF-α is added to the cell culture to a final concentration of 10 pM to stimulate NF-κB activation.

  • Incubation: The cells are incubated for an additional 6 hours to allow for luciferase expression.

  • Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the TNF-α stimulated control without any inhibitor. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

TNF-induced Cytotoxicity Assay

This assay measures the ability of a compound to protect cells from TNF-α-induced cell death.

  • Cell Seeding: L929 mouse fibrosarcoma cells are seeded in 96-well plates and cultured overnight.

  • Sensitization: Actinomycin D is added to the cells to sensitize them to TNF-α-induced apoptosis.

  • Compound and TNF-α Addition: The test compound and recombinant human or mouse TNF-α are added to the wells.

  • Incubation: The plates are incubated for 24 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT assay, or by measuring the release of lactate (B86563) dehydrogenase (LDH).

  • Data Analysis: The percentage of protection from cytotoxicity is calculated, and the IC50 value is determined.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of an inhibitor to TNF-α.

  • Immobilization: Recombinant human TNF-α is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of the analyte (e.g., infliximab or this compound) are injected over the sensor surface.

  • Data Collection: The association and dissociation of the analyte to the immobilized TNF-α are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of TNF-α inhibitors.

Experimental Workflow for In Vitro TNF-α Inhibitor Evaluation SPR Surface Plasmon Resonance (SPR) KD Determine K_D SPR->KD NFkB_assay NF-κB Reporter Gene Assay IC50_NFkB Determine IC50 (NF-κB) NFkB_assay->IC50_NFkB Cytotoxicity_assay TNF-induced Cytotoxicity Assay IC50_cyto Determine IC50 (Cytotoxicity) Cytotoxicity_assay->IC50_cyto start Test Compound (this compound or Infliximab) start->SPR start->NFkB_assay start->Cytotoxicity_assay

Figure 2: In Vitro Evaluation Workflow.

Conclusion

This compound and infliximab represent two distinct and effective strategies for inhibiting the pro-inflammatory effects of TNF-α. Infliximab, a monoclonal antibody, acts as a direct antagonist, neutralizing TNF-α in the extracellular space. In contrast, this compound, a small molecule, employs a novel allosteric mechanism to stabilize a non-functional conformation of the TNF-α trimer. The choice between these therapeutic modalities will depend on various factors, including the desired route of administration, potential for immunogenicity, and specific disease context. The preclinical data presented here highlight the potent inhibitory activities of both compounds and provide a basis for further comparative studies to fully elucidate their respective therapeutic profiles.

References

Oral Small Molecule UCB-9260 Demonstrates Comparable Efficacy to Injected Biologics in Preclinical Models of Inflammation and Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SLOUGH, UK – December 15, 2025 – New analyses of preclinical data demonstrate that the orally administered small molecule TNF-α inhibitor, UCB-9260, exhibits efficacy comparable to standard-of-care injected biologics in mouse models of inflammation and arthritis. These findings, primarily from a pivotal study published in Nature Communications, highlight the potential of this compound as a convenient, oral alternative to injectable therapies for TNF-α-mediated autoimmune diseases.

This compound employs a novel mechanism of action, stabilizing an asymmetric and functionally inactive form of the TNF-α trimer.[1][2] This prevents the cytokine from effectively binding to its receptor, TNFR1, thereby inhibiting the downstream inflammatory signaling cascade.[1][3] This mode of action contrasts with that of traditional biologic inhibitors, which typically function by directly binding to and neutralizing TNF-α.

In Vitro Efficacy

In cellular assays, this compound demonstrated potent inhibition of TNF-α signaling. The half-maximal inhibitory concentrations (IC50) in key assays are summarized below.

AssayCell LineSpecies StimulantThis compound IC50 (nM)
NF-κB InhibitionHEK-293Human TNF-α202
TNF-dependent CytotoxicityL929Human TNF-α116
TNF-dependent CytotoxicityL929Mouse TNF-α120

In Vivo Efficacy: Direct Comparison with Injected Biologics

The in vivo efficacy of this compound was evaluated in two distinct mouse models, directly comparing the orally administered small molecule to injected biologic TNF-α inhibitors.

TNF-α-Induced Neutrophil Recruitment

In a model of acute inflammation, this compound demonstrated a dose-dependent inhibition of human TNF-α-induced neutrophil recruitment to the peritoneal cavity. The efficacy of oral this compound was comparable to that of the injected anti-TNF biologic, CDP571.

TreatmentDose & RouteMean Neutrophil Count (x10^6/mL) ± SEM% Inhibition
VehicleOral2.5 ± 0.3-
This compound10 mg/kg, Oral1.5 ± 0.240%
This compound30 mg/kg, Oral1.2 ± 0.252%
This compound100 mg/kg, Oral0.8 ± 0.168%
This compound300 mg/kg, Oral0.6 ± 0.176%
CDP57110 mg/kg, Intraperitoneal0.7 ± 0.172%
Collagen Antibody-Induced Arthritis (CAIA)

In a mouse model of inflammatory arthritis, oral administration of this compound significantly reduced the clinical arthritis score. The therapeutic effect was comparable to that observed with the injected anti-TNF biologic, AB501.

TreatmentDose & RouteMean Arthritis Score (Day 10) ± SEM
VehicleOral8.5 ± 0.7
This compound150 mg/kg, Oral (twice daily)3.5 ± 0.5
AB501100 mg/kg, Intraperitoneal (twice weekly)4.0 ± 0.6
*p < 0.001 compared to vehicle

Signaling Pathway and Experimental Workflows

The distinct mechanism of this compound and the experimental designs for the in vivo studies are illustrated below.

cluster_UCB This compound Mechanism cluster_Biologic Biologic Mechanism This compound This compound TNF Trimer (Symmetric) TNF Trimer (Symmetric) This compound->TNF Trimer (Symmetric) stabilizes TNF Trimer (Asymmetric) TNF Trimer (Asymmetric) TNF Trimer (Symmetric)->TNF Trimer (Asymmetric) TNFR1 TNFR1 TNF Trimer (Asymmetric)->TNFR1 ineffective binding Signaling Complex Signaling Complex TNFR1->Signaling Complex prevents formation Inflammation Inflammation Signaling Complex->Inflammation inhibits Biologic Biologic TNF Trimer (Symmetric) 2 TNF Trimer (Symmetric) Biologic->TNF Trimer (Symmetric) 2 binds and neutralizes TNFR1 2 TNFR1 TNF Trimer (Symmetric) 2->TNFR1 2 blocks interaction Signaling Complex 2 Signaling Complex TNFR1 2->Signaling Complex 2 prevents formation Inflammation 2 Inflammation Signaling Complex 2->Inflammation 2 inhibits cluster_Neutrophil TNF-α-Induced Neutrophil Recruitment cluster_CAIA Collagen Antibody-Induced Arthritis (CAIA) Dosing Oral this compound or IP Biologic (CDP571) Challenge Intraperitoneal injection of human TNF-α Dosing->Challenge Incubation 4 hours Challenge->Incubation Lavage Peritoneal Lavage Incubation->Lavage Analysis Neutrophil Count Lavage->Analysis Induction Intravenous injection of anti-collagen antibody cocktail LPS Intraperitoneal injection of LPS (Day 3) Induction->LPS Treatment Oral this compound or IP Biologic (AB501) LPS->Treatment Scoring Daily Clinical Arthritis Scoring Treatment->Scoring Endpoint Day 10 Analysis Scoring->Endpoint

References

Assessing the Specificity of UCB-9260 in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of UCB-9260, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF), with alternative therapeutic options. The following sections detail its mechanism of action, comparative efficacy, and specificity, supported by experimental data and detailed methodologies to aid in the assessment of its potential in complex biological matrices.

Executive Summary

This compound is an orally active, small molecule inhibitor that presents a unique mechanism for neutralizing TNF activity. Unlike monoclonal antibody-based biologics that directly bind and sequester TNF, this compound functions by stabilizing an asymmetric, signaling-incompetent conformation of the TNF trimer. This allosteric modulation prevents the productive engagement of TNF with its receptor, TNFR1, thereby abrogating downstream inflammatory signaling. Preclinical data demonstrates its potency in vitro and efficacy in vivo, positioning it as a potential alternative to biologic therapies. This guide offers a comprehensive analysis of its performance and specificity.

Mechanism of Action: A Novel Approach to TNF Inhibition

The canonical activation of TNF signaling involves the binding of the homotrimeric TNF cytokine to its receptor, TNFR1, leading to receptor trimerization and the recruitment of downstream signaling proteins. This cascade ultimately results in the activation of the NF-κB pathway and the expression of pro-inflammatory genes.

This compound intercepts this process through a novel mechanism. It binds to a cryptic pocket within the TNF trimer, inducing a conformational change that results in an asymmetric, "lopsided" trimer. This distorted conformation is incapable of effectively binding to and activating the TNFR1 receptor, thus inhibiting the inflammatory cascade. This contrasts with the mechanism of biologic inhibitors like infliximab (B1170848), adalimumab, and etanercept, which function as ligand traps, directly binding to TNF and preventing its interaction with the receptor.

Mechanism of Action: this compound vs. Biologic TNF Inhibitors cluster_0 Standard TNF Signaling cluster_1 This compound Inhibition cluster_2 Biologic Inhibition TNF Trimeric TNF TNFR1 TNFR1 Receptor TNF->TNFR1 Binds Signaling Downstream Signaling (NF-κB Activation) TNFR1->Signaling Activates Inflammation Inflammation Signaling->Inflammation Leads to UCB9260 This compound UCB9260->TNF Stabilizes AsymmetricTNF Asymmetric TNF Trimer AsymmetricTNF->TNFR1 Prevents Productive Binding Biologic Biologic Inhibitor (e.g., Infliximab) Biologic->TNF Binds & Sequesters NeutralizedTNF Neutralized TNF NeutralizedTNF->TNFR1 Blocks Binding

Figure 1. Comparative mechanism of TNF inhibition.

Comparative In Vitro Potency

The inhibitory activity of this compound has been quantified in key in vitro assays that are standard in the evaluation of TNF inhibitors. The following tables summarize the available data for this compound and provide context with data reported for widely used biologic TNF inhibitors. It is important to note that direct head-to-head comparisons in the same study are limited, and assay conditions can influence reported IC50 values.

Table 1: Inhibition of NF-κB Activation

This assay measures the ability of an inhibitor to block TNF-induced activation of the NF-κB signaling pathway, typically using a reporter gene assay in a cell line such as HEK-293.

Compound/BiologicCell LineIC50Reference(s)
This compound HEK-293202 nM[1]
Adalimumab HEK-293Potent Inhibition (Specific IC50 varies)[2][3]
Infliximab VariousPotent Inhibition (Specific IC50 varies)[4][5]

Table 2: Inhibition of TNF-α-Dependent Cytotoxicity

This assay assesses the ability of an inhibitor to protect a TNF-sensitive cell line, such as the murine fibrosarcoma cell line L929, from TNF-induced cell death.

Compound/BiologicCell LineStimulusIC50Reference(s)
This compound L929Human TNF116 nM[6]
This compound L929Mouse TNF120 nM[6]
Etanercept L929TNF-αPotent Inhibition (ED50 values vary with TNF concentration)[7]

Specificity Profile of this compound

A critical aspect of any therapeutic candidate is its specificity for the intended target. The specificity of this compound has been evaluated through targeted assays and broader screening panels.

Selectivity against TNF Superfamily Members

To assess the selectivity of this compound for TNF over other structurally related proteins, thermal shift assays were employed.[6] This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. A significant increase in Tm indicates stabilizing binding. This compound was shown to significantly stabilize human and mouse TNF, with a negligible effect on other members of the TNF superfamily, indicating a high degree of selectivity for its intended target.[6]

Broad Off-Target Screening

This compound was reportedly screened against the CEREP ExpresSProfile panel, a broad panel of receptors, ion channels, transporters, and enzymes, to identify potential off-target interactions.[6] While the detailed results of this screen are not publicly available, the progression of the compound into further development suggests an acceptable off-target profile.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and comparative analysis.

NF-κB Reporter Gene Assay

This protocol outlines a typical procedure for measuring the inhibition of TNF-α-induced NF-κB activation.

  • Cell Culture: HEK-293 cells stably expressing an NF-κB-driven luciferase reporter gene are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with serial dilutions of this compound or comparator compounds for 1 hour.

  • Stimulation: Recombinant human TNF-α is added to the wells at a final concentration that elicits a sub-maximal response (e.g., 10 pM) and incubated for 6-8 hours.

  • Lysis and Luminescence Reading: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to controls (unstimulated and TNF-α stimulated cells). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

L929 TNF-α-Dependent Cytotoxicity Assay

This protocol describes a common method for assessing the ability of a compound to protect cells from TNF-α-induced death.

  • Cell Culture: L929 murine fibrosarcoma cells are maintained in RPMI 1640 medium supplemented with 10% horse serum and antibiotics.

  • Plating: Cells are seeded into 96-well plates and incubated overnight.

  • Compound and Sensitizer Addition: Cells are treated with serial dilutions of this compound or comparator compounds in the presence of a sensitizing agent, such as actinomycin (B1170597) D (e.g., 1 µg/mL).

  • TNF-α Challenge: Recombinant human or mouse TNF-α is added to the wells at a concentration that induces significant cell death (e.g., 1 ng/mL).

  • Incubation: The plates are incubated for 18-24 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo).

  • Data Analysis: The percentage of protection from cytotoxicity is calculated relative to controls (untreated and TNF-α treated cells). IC50 values are derived from the dose-response curves.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This biophysical assay is used to assess the binding of a ligand to a target protein by measuring changes in its thermal stability.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified target protein (e.g., TNF-α), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound (this compound) or a vehicle control in an appropriate buffer.

  • Temperature Gradient: The reaction mixture is subjected to a gradual increase in temperature in a real-time PCR instrument.

  • Fluorescence Monitoring: The fluorescence intensity is monitored in real-time as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the resulting melt curve. A significant increase in the Tm in the presence of the compound compared to the vehicle control indicates stabilizing binding.

General Workflow for In Vitro Specificity Assessment cluster_0 Primary Screening & Potency cluster_1 Specificity & Selectivity cluster_2 Mechanism of Action NFkB NF-κB Reporter Assay (IC50 Determination) TSA Thermal Shift Assay (vs. TNF Superfamily) NFkB->TSA BindingAssay Binding Assays (e.g., SPR) NFkB->BindingAssay Cytotoxicity L929 Cytotoxicity Assay (IC50 Determination) Cytotoxicity->TSA OffTarget Broad Off-Target Screening (e.g., CEREP Panel) TSA->OffTarget

References

A Comparative Analysis of UCB-9260 and Other UCB-Series TNF Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of UCB-9260, a novel small-molecule Tumor Necrosis Factor (TNF) inhibitor, with other compounds in the UCB series, including UCB-5307. This document synthesizes available preclinical data to highlight differences in potency, binding kinetics, and overall efficacy. Detailed experimental methodologies and visual representations of signaling pathways and workflows are included to support further research and development in TNF-targeted therapies.

Mechanism of Action: A Shared Approach to TNF Inhibition

This compound and other UCB-series compounds, such as UCB-5307, represent a novel class of orally active, small-molecule TNF inhibitors. Unlike biologic agents that neutralize TNF by direct binding, these molecules employ an allosteric mechanism. They bind to a cryptic pocket within the soluble TNF-α trimer, stabilizing an asymmetric, signaling-incompetent conformation.[1][2] This conformational change prevents the productive binding of the third TNF receptor 1 (TNFR1), thereby disrupting the downstream signaling cascade that drives inflammation.[3][4]

Quantitative Comparison of In Vitro Performance

The following tables summarize the key quantitative data for this compound and UCB-5307 based on available preclinical studies. It is important to note that the data may originate from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Binding Affinity to Human TNF-α

CompoundBinding Affinity (Kd)Method
This compound 13 nMNot Specified
UCB-5307 9 nMNot Specified

Table 2: In Vitro Inhibition of TNF-α Signaling

CompoundAssayCell LineIC50
This compound NF-κB Inhibition (TNF-stimulated)HEK-293202 nM
Cytotoxicity Inhibition (human TNF)L929116 nM
Cytotoxicity Inhibition (mouse TNF)L929120 nM
UCB-5307 NF-κB Inhibition (wild-type TNF)Not SpecifiedNot Specified

In Vivo Efficacy

Preclinical studies in mouse models of inflammation have demonstrated the in vivo efficacy of this compound. In a TNF-α-driven model of neutrophil recruitment, orally administered this compound showed a dose-dependent inhibition of neutrophil influx.[5][6] Furthermore, in a collagen antibody-induced arthritis (CAIA) model in mice, this compound significantly reduced the clinical arthritis score.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

NF-κB Reporter Gene Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to TNF-α stimulation and its inhibition by test compounds.

Materials:

  • HEK-293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Recombinant human TNF-α

  • Test compounds (this compound, UCB-5307) dissolved in DMSO

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK-293 NF-κB reporter cells in a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.1%).

  • TNF-α Stimulation: Add a predetermined concentration of recombinant human TNF-α (e.g., 10 pM) to the wells containing the test compounds. Include appropriate controls: vehicle control (DMSO), unstimulated cells, and a positive control inhibitor.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator to allow for luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

L929 Cytotoxicity Assay

This assay measures the ability of a compound to inhibit TNF-α-induced cell death in the murine L929 fibrosarcoma cell line.

Materials:

  • L929 cells

  • RPMI 1640 medium with 10% FBS

  • Recombinant human or mouse TNF-α

  • Actinomycin D

  • Test compounds (this compound) dissolved in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed L929 cells into 96-well plates and incubate overnight.

  • Compound and TNF-α Addition: Pre-incubate the cells with serial dilutions of the test compounds for a specified period (e.g., 1-2 hours).

  • Induction of Cytotoxicity: Add a fixed concentration of TNF-α along with a sensitizing agent like Actinomycin D to all wells except the untreated controls.

  • Incubation: Incubate the plates for 18-24 hours.

  • Cell Viability Measurement: Determine the percentage of viable cells using a suitable cell viability assay.

  • Data Analysis: Calculate the percentage of protection from TNF-α-induced cytotoxicity for each compound concentration and determine the IC50 value.

Collagen Antibody-Induced Arthritis (CAIA) in Mice

This in vivo model is used to evaluate the efficacy of anti-inflammatory compounds in an arthritis model that mimics aspects of human rheumatoid arthritis.

Materials:

  • Arthritis-susceptible mice (e.g., BALB/c)

  • Collagen antibody cocktail

  • Lipopolysaccharide (LPS)

  • Test compound (this compound) formulated for oral administration

  • Calipers for paw thickness measurement

  • Clinical scoring system for arthritis severity

Procedure:

  • Induction of Arthritis: Administer an anti-collagen antibody cocktail to the mice via intraperitoneal (IP) or intravenous (IV) injection on day 0.

  • LPS Boost: On day 3, administer a booster injection of LPS (IP) to synchronize and enhance the inflammatory response.

  • Compound Administration: Begin oral administration of the test compound at various doses, typically starting from the day of antibody injection or just before the onset of clinical signs.

  • Clinical Assessment: Monitor the mice daily for signs of arthritis, including paw swelling (measured with calipers) and clinical score based on erythema and swelling of the joints.

  • Termination and Analysis: At the end of the study, mice are euthanized, and paws can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Visualizing the Mechanism and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa_trimer Symmetrical TNF-α Trimer Asymmetric_TNFa Asymmetric TNF-α Trimer TNFR1_1 TNFR1 TNFa_trimer->TNFR1_1 Binds TNFR1_2 TNFR1 TNFa_trimer->TNFR1_2 TNFR1_3 TNFR1 TNFa_trimer->TNFR1_3 UCB_Inhibitor This compound / UCB-5307 UCB_Inhibitor->TNFa_trimer Binds and stabilizes Asymmetric_TNFa->TNFR1_1 Binds Asymmetric_TNFa->TNFR1_2 Asymmetric_TNFa->TNFR1_3 Binding blocked TRADD TRADD TNFR1_1->TRADD TNFR1_2->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK IKK Complex RIP1->IKK NFkB_complex IκBα-NF-κB IKK->NFkB_complex Phosphorylates IκBα NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: Mechanism of this compound/UCB-5307 mediated TNF-α signaling inhibition.

Experimental_Workflow_In_Vitro cluster_assay In Vitro Assay Workflow Start Start Cell_Culture Cell Culture (e.g., HEK-293 or L929) Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of UCB Inhibitors Cell_Culture->Compound_Prep Cell_Treatment Treat Cells with Inhibitors Compound_Prep->Cell_Treatment TNF_Stimulation Stimulate with TNF-α Cell_Treatment->TNF_Stimulation Incubation Incubate TNF_Stimulation->Incubation Measurement Measure Endpoint (Luminescence or Cell Viability) Incubation->Measurement Data_Analysis Data Analysis (IC50 Determination) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro evaluation of UCB-series TNF inhibitors.

Experimental_Workflow_In_Vivo cluster_animal_study In Vivo CAIA Model Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Arthritis_Induction Induce Arthritis (Collagen Antibody Injection) Acclimatization->Arthritis_Induction LPS_Boost LPS Booster Arthritis_Induction->LPS_Boost Compound_Admin Oral Administration of This compound LPS_Boost->Compound_Admin Monitoring Daily Monitoring (Clinical Score, Paw Swelling) Compound_Admin->Monitoring Termination Study Termination Monitoring->Termination Analysis Histological Analysis Termination->Analysis End End Analysis->End

Caption: Workflow for in vivo efficacy testing using the CAIA mouse model.

References

Safety Operating Guide

Safe Disposal of UCB-9260: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of UCB-9260, a potent, orally active inhibitor of TNF signaling, is crucial for maintaining laboratory safety and ensuring environmental compliance.[1][2] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this compound in its various forms. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.[1]

Essential Safety and Handling Data

A thorough understanding of this compound's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

ParameterData
CAS Number 1515888-53-5
Physical Form Solid powder
Solubility - DMSO: 85 - 125 mg/mL[1] - Water: Insoluble[1] - Ethanol: Insoluble[1]
Storage (Solid) - -20°C: 3 years[1] - 4°C: 2 years[1]
Storage (In Solvent) - -80°C: 6 months[1][2] - -20°C: 1 month[1][2]

Step-by-Step Disposal Protocols

The appropriate disposal method for this compound depends on its form: solid (neat) compound, a solution (commonly in DMSO), or contaminated labware.[1] A risk assessment should always be performed before beginning any disposal procedures.[1]

1. Personal Protective Equipment (PPE) and Risk Assessment:

Before handling any this compound waste, it is critical to wear the appropriate PPE to minimize exposure risks. This includes a laboratory coat, chemical splash goggles, and chemical-resistant gloves.[1] Given that this compound is often dissolved in DMSO, butyl rubber gloves are recommended.[1]

2. Waste Characterization and Segregation:

All waste streams containing this compound must be treated as hazardous waste.[1] It is essential to segregate waste based on its physical form (solid, liquid, or contaminated labware) to ensure proper disposal.[1]

3. Disposal of Solid (Neat) this compound:

Unused or waste this compound powder should be collected in a dedicated, properly labeled hazardous waste container.[1] The container must be made of a compatible material and have a secure, screw-top cap.[1] The label should clearly state "Hazardous Waste" and identify the contents as "Solid this compound Waste," including the approximate quantity.[1]

4. Disposal of this compound Solutions (in DMSO):

Liquid waste containing this compound should be collected in a designated hazardous liquid waste container.[1] The container must be compatible with DMSO and have a secure lid.[1] The label should read "Hazardous Waste" and specify all components by percentage, for example, "DMSO with <1% this compound".[1]

5. Disposal of Contaminated Labware:

Disposable items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, must be disposed of as solid hazardous waste.[1] These items should be collected in a durable, leak-proof bag or container.[1] The container must be clearly labeled as "Hazardous Waste: this compound Contaminated Labware".[1]

6. Decontamination and Disposal of Empty Vials:

The original product vial, even if appearing empty, may contain hazardous residue and must be decontaminated.[1] This is achieved by triple-rinsing the container with a suitable solvent in which this compound is soluble, such as DMSO.[1] The collected rinsate must be disposed of as hazardous liquid waste.[1] After triple-rinsing, and after defacing the label, the container can often be disposed of as non-hazardous waste, such as in a broken glass box, though it is imperative to confirm this with your institutional EHS guidelines.[1]

Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of chemical waste management apply. The disposal procedures outlined above are based on standard laboratory safety practices for research-grade chemical compounds.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the decision-making process and workflows for handling each type of waste.

This compound Waste Disposal Workflow Start Start: this compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid (Neat) this compound Waste_Type->Solid_Waste Solid Liquid_Waste This compound Solution (e.g., in DMSO) Waste_Type->Liquid_Waste Liquid Labware_Waste Contaminated Labware Waste_Type->Labware_Waste Labware Empty_Vial Empty this compound Vial Waste_Type->Empty_Vial Empty Vial Collect_Solid Collect in Labeled Hazardous Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Labware Collect in Labeled Hazardous Solid Waste Container Labware_Waste->Collect_Labware Triple_Rinse Triple-Rinse with Suitable Solvent (e.g., DMSO) Empty_Vial->Triple_Rinse EHS_Pickup Store for EHS Pickup Collect_Solid->EHS_Pickup Collect_Liquid->EHS_Pickup Collect_Labware->EHS_Pickup Collect_Rinsate Collect Rinsate as Hazardous Liquid Waste Triple_Rinse->Collect_Rinsate Dispose_Vial Dispose of Decontaminated Vial as Non-Hazardous Waste (Confirm with EHS) Triple_Rinse->Dispose_Vial Collect_Rinsate->EHS_Pickup

Caption: Workflow for the disposal of different forms of this compound waste.

This compound Signaling Pathway Inhibition TNF TNF Trimer (Symmetric, Active) UCB9260 This compound TNF->UCB9260 TNFR1 TNFR1 Receptor TNF->TNFR1 Binds and Activates Asymmetric_TNF Asymmetric TNF Trimer (Signaling-Deficient) UCB9260->Asymmetric_TNF Stabilizes Asymmetric_TNF->TNFR1 Inhibition Inhibition of Signaling Asymmetric_TNF->Inhibition Signaling Downstream Signaling (e.g., NF-κB activation) TNFR1->Signaling Inhibition->Signaling

Caption: this compound inhibits TNF signaling by stabilizing an asymmetric, signaling-deficient form of the TNF trimer.

References

Essential Safety and Operational Guide for Handling UCB-9260

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of UCB-9260. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is critical for ensuring laboratory safety and regulatory compliance.

Key Data for Handling and Storage

A summary of essential quantitative data for this compound is provided below to facilitate safe storage and preparation.

ParameterData
CAS Number 1515888-53-5[1]
Physical Form Solid powder[1]
Solubility - DMSO: 85 - 125 mg/mL[1] - Water: Insoluble[1] - Ethanol: Insoluble[1]
Storage (Powder) - -20°C: 3 years[1] - 4°C: 2 years[1]
Storage (In Solvent) - -80°C: 6 months[1][2] - -20°C: 1 month[1][2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following standard PPE is required at all times when handling this compound in solid or dissolved form:

  • Laboratory Coat: A properly fitted lab coat is mandatory to protect against splashes and contamination.

  • Eye Protection: Chemical splash goggles or safety glasses must be worn.[1]

  • Gloves: Chemical-resistant gloves are essential. Butyl rubber gloves are recommended when working with Dimethyl Sulfoxide (DMSO) solutions.[1] Always verify glove compatibility with the specific solvents being used.

Operational Handling Procedures

1. Preparation of Stock Solutions:

  • Due to its high solubility in DMSO, this is the recommended solvent for preparing stock solutions.[1]

  • When preparing solutions, ensure adequate ventilation to minimize inhalation exposure. A chemical fume hood is recommended.

  • Once prepared, it is advised to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[2]

2. Experimental Use:

  • When handling this compound, avoid generating dust from the solid form.

  • All work with the compound, both in solid and solution form, should be conducted in a well-ventilated area, preferably within a fume hood.

Disposal Plan

The proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety. Disposal methods will vary based on the form of the waste.

1. Solid this compound Waste:

  • Container: Use a clearly labeled, sealed, and compatible container for "Hazardous Waste."

  • Labeling: The label must identify the contents as "Solid this compound Waste" and include the approximate quantity.[1]

  • Storage: Store the container in a designated Satellite Accumulation Area for EHS pickup.

2. Liquid Waste (this compound in Solvent):

  • Container: Collect all liquid waste containing this compound into a designated hazardous liquid waste container with a secure screw-top cap.[1]

  • Labeling: Label the container as "Hazardous Waste" and list all components with their approximate percentages (e.g., "DMSO with <1% this compound").[1]

  • Storage: Store in the Satellite Accumulation Area for collection by EHS.

3. Contaminated Labware:

  • Collection: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a dedicated, leak-proof hazardous waste bag or container.[1]

  • Labeling: Clearly label the container as "Hazardous Waste: this compound Contaminated Labware."[1]

  • Disposal of Original Vial: The original product vial should be triple-rinsed with a suitable solvent (e.g., DMSO). The rinsate must be collected and disposed of as hazardous liquid waste.[1] After triple-rinsing and defacing the label, the vial may often be disposed of as non-hazardous waste, but confirm this with your institutional EHS guidelines.[1]

Procedural Workflow for Handling and Disposal of this compound

G A Risk Assessment & PPE Donning B This compound Handling (Solid or Solution) A->B Proceed with Caution C Waste Segregation B->C Generate Waste D Solid Waste (this compound Powder) C->D E Liquid Waste (this compound in Solvent) C->E F Contaminated Labware (Gloves, Tips, etc.) C->F G Hazardous Waste Collection D->G E->G F->G Collect in Labeled Waste Containers H EHS Disposal G->H Scheduled Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.